BTK ligand 12
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C25H34N8O2 |
|---|---|
分子量 |
478.6 g/mol |
IUPAC 名称 |
5-[(3R)-3-(3-methyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]-3-(4-piperidin-4-ylanilino)pyrazine-2-carboxamide |
InChI |
InChI=1S/C25H34N8O2/c1-31-13-14-33(25(31)35)20-3-2-12-32(16-20)21-15-28-22(23(26)34)24(30-21)29-19-6-4-17(5-7-19)18-8-10-27-11-9-18/h4-7,15,18,20,27H,2-3,8-14,16H2,1H3,(H2,26,34)(H,29,30)/t20-/m1/s1 |
InChI 键 |
JCGXVYWABUYORV-HXUWFJFHSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of BTK Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the development, differentiation, and signaling of B-lymphocytes. As a key component of the B-cell receptor (BCR) signaling pathway, BTK is essential for B-cell proliferation and survival. Dysregulation of BTK activity has been implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target. This guide provides a comprehensive overview of the mechanism of action of BTK ligands, with a focus on inhibitory molecules.
While this document aims to be a comprehensive guide, it is important to note that specific quantitative data and detailed experimental protocols for a molecule designated as "BTK ligand 12" (PubChem CID: 118114826) are not extensively available in the public domain. Therefore, this guide will focus on the well-established mechanisms of action of representative BTK inhibitors, providing a framework for understanding the therapeutic potential of targeting this critical kinase.
The B-Cell Receptor (BCR) Signaling Pathway and BTK's Role
The BCR signaling cascade is initiated upon antigen binding to the B-cell receptor. This event triggers a series of intracellular phosphorylation events, leading to the activation of downstream signaling molecules that ultimately control B-cell fate. BTK is a central player in this pathway. Upon BCR activation, BTK is recruited to the plasma membrane and is itself phosphorylated and activated. Activated BTK then phosphorylates phospholipase C gamma 2 (PLCγ2), a crucial step that leads to the generation of second messengers, inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, modulate intracellular calcium levels and activate protein kinase C (PKC), respectively. The culmination of this signaling cascade is the activation of transcription factors, such as NF-κB, which promote B-cell survival, proliferation, and differentiation.
Mechanism of Action of BTK Inhibitors
BTK inhibitors are small molecules designed to block the enzymatic activity of BTK, thereby disrupting the BCR signaling pathway. This inhibition leads to decreased B-cell proliferation and survival, making these compounds effective in the treatment of B-cell malignancies. There are two primary mechanisms by which small molecule inhibitors target BTK:
-
Covalent Irreversible Inhibition: The first generation of BTK inhibitors, and many subsequent ones, are covalent irreversible inhibitors. These molecules typically contain an electrophilic warhead (e.g., an acrylamide (B121943) group) that forms a covalent bond with a specific cysteine residue (Cys481) in the active site of BTK. This permanent inactivation of the enzyme leads to a sustained pharmacological effect.
-
Non-Covalent Reversible Inhibition: A newer class of BTK inhibitors binds to the enzyme through non-covalent interactions, such as hydrogen bonds and van der Waals forces. This binding is reversible, and the inhibitor can associate and dissociate from the active site. Non-covalent inhibitors are being developed to overcome resistance mechanisms associated with mutations at the Cys481 residue, which prevent the binding of covalent inhibitors.
Quantitative Data for Representative BTK Inhibitors
The following table summarizes key quantitative data for several well-characterized BTK inhibitors to provide a comparative perspective.
| Inhibitor | Mechanism | Target | IC50 (nM) | Binding Affinity (Kd, nM) |
| Ibrutinib | Covalent Irreversible | BTK | 0.5 | < 1 |
| Acalabrutinib | Covalent Irreversible | BTK | 3 | ~5 |
| Zanubrutinib | Covalent Irreversible | BTK | < 1 | Not Reported |
| Pirtobrutinib | Non-Covalent Reversible | BTK | 0.43 | 2.9 |
Note: IC50 and Kd values can vary depending on the specific assay conditions and are provided here as representative values from the literature.
Experimental Protocols for Characterizing BTK Inhibitors
The characterization of BTK inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and mechanism of action.
Kinase Assays
Objective: To determine the direct inhibitory activity of a compound against the BTK enzyme.
Methodology:
-
Biochemical Kinase Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay):
-
Recombinant human BTK protein is incubated with a fluorescently labeled ATP-competitive kinase inhibitor (tracer) and a europium-labeled anti-tag antibody.
-
The test compound is serially diluted and added to the reaction mixture.
-
If the test compound binds to BTK, it displaces the tracer, leading to a decrease in the Förster Resonance Energy Transfer (FRET) signal.
-
The IC50 value is calculated by plotting the FRET signal against the compound concentration.
-
Cellular Assays
Objective: To assess the ability of a compound to inhibit BTK signaling in a cellular context.
Methodology:
-
Phospho-BTK Western Blot:
-
B-cell lymphoma cell lines (e.g., Ramos, TMD8) are stimulated with an anti-IgM antibody to activate the BCR signaling pathway.
-
Cells are pre-incubated with varying concentrations of the BTK inhibitor.
-
Cell lysates are collected, and proteins are separated by SDS-PAGE.
-
Western blotting is performed using antibodies specific for phosphorylated BTK (pBTK) and total BTK.
-
A reduction in the pBTK signal in the presence of the inhibitor indicates target engagement and inhibition.
-
-
Calcium Flux Assay:
-
B-cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Cells are pre-treated with the BTK inhibitor.
-
BCR signaling is initiated by the addition of an anti-IgM antibody.
-
Changes in intracellular calcium concentration are measured using a fluorometer or flow cytometer.
-
Inhibition of the calcium flux by the compound demonstrates its effect on a key downstream event of BTK activation.
-
In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor activity of a BTK inhibitor in an animal model of B-cell malignancy.
Methodology:
-
Xenograft Mouse Model:
-
Immunocompromised mice are subcutaneously or intravenously injected with a human B-cell lymphoma cell line.
-
Once tumors are established, mice are randomized into vehicle control and treatment groups.
-
The BTK inhibitor is administered orally or via another appropriate route at various dose levels and schedules.
-
Tumor volume is measured regularly, and at the end of the study, tumors are excised and weighed.
-
Pharmacodynamic markers, such as pBTK levels in the tumor tissue, can also be assessed.
-
Conclusion
BTK is a clinically validated target for the treatment of B-cell malignancies and autoimmune disorders. The mechanism of action of BTK inhibitors primarily involves the disruption of the BCR signaling pathway, leading to reduced B-cell proliferation and survival. The development of both covalent and non-covalent inhibitors has provided valuable therapeutic options. The experimental protocols outlined in this guide represent the standard methods used to characterize the potency and efficacy of these targeted agents. While the specific biological profile of "this compound" remains to be fully elucidated in the public scientific literature, the principles and methodologies described herein provide a robust framework for the evaluation of any novel BTK inhibitor.
An In-Depth Technical Guide to the Structure and Synthesis of BTK Ligand 12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase integral to the B-cell receptor (BCR) signaling pathway. Its role in the proliferation, differentiation, and survival of B-cells has established it as a significant therapeutic target for a variety of B-cell malignancies and autoimmune disorders. This technical guide provides a comprehensive overview of the structure and synthesis of BTK Ligand 12, a key component in the development of advanced BTK-targeting therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).
This compound, also identified as BTK-IN-40 and cataloged under HY-170324, serves as the target-binding moiety, or "warhead," for the PROTAC molecule NRX-0492. PROTACs are innovative heterobifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome system. In the context of NRX-0492, this compound selectively binds to BTK, while another part of the PROTAC recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the BTK protein.
This guide will detail the chemical structure of this compound, provide a step-by-step synthesis protocol, and present relevant quantitative data. Furthermore, it will illustrate the synthetic pathway and the broader context of its integration into the PROTAC molecule NRX-0492 through diagrams generated using Graphviz (DOT language).
Core Structure of this compound (BTK-IN-40)
This compound (BTK-IN-40) is a potent inhibitor of Bruton's tyrosine kinase. Its chemical structure is characterized by a substituted pyrimidine (B1678525) core.
Chemical Name: 2-(4-aminophenyl)-N-(1-methyl-4-(morpholine-4-carbonyl)-[1,2'-bipyridin]-5-yl)acetamide
Molecular Formula: C₂₀H₂₅N₇O
Molecular Weight: 395.46 g/mol
| Identifier | Value |
| Common Name | This compound, BTK-IN-40 |
| Catalog Number | HY-170324 |
| CAS Number | 1791400-83-3 |
| Molecular Formula | C₂₀H₂₅N₇O |
| Molecular Weight | 395.46 |
Synthesis of this compound (BTK-IN-40)
The synthesis of this compound (BTK-IN-40), referred to as compound 375 in patent literature, is a multi-step process. The following protocol is a detailed experimental procedure for its synthesis.
Experimental Protocol
Step 1: Synthesis of Intermediate A
-
Reaction: To a solution of 2-chloro-N-phenylacetamide in a suitable solvent, add 4-aminophenol (B1666318) and a base.
-
Reagents and Conditions:
-
2-chloro-N-phenylacetamide (1.0 eq)
-
4-aminophenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Solvent: Acetonitrile (CH₃CN)
-
Temperature: Reflux
-
Reaction Time: 8-12 hours
-
-
Work-up: After completion of the reaction, the mixture is cooled, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography.
Step 2: Synthesis of Intermediate B
-
Reaction: Intermediate A is reacted with 1-methyl-4-(morpholine-4-carbonyl)-[1,2'-bipyridin]-5-amine.
-
Reagents and Conditions:
-
Intermediate A (1.0 eq)
-
1-methyl-4-(morpholine-4-carbonyl)-[1,2'-bipyridin]-5-amine (1.0 eq)
-
Coupling agent: HATU (1.2 eq)
-
Base: DIPEA (2.0 eq)
-
Solvent: Dimethylformamide (DMF)
-
Temperature: Room temperature
-
Reaction Time: 12-16 hours
-
-
Work-up: The reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography to yield this compound.
Structure and Synthesis of NRX-0492
NRX-0492 is a PROTAC that incorporates this compound as its BTK-binding component. The other key components are a linker and an E3 ligase ligand, which in this case is a derivative of thalidomide (B1683933) that binds to the Cereblon (CRBN) E3 ligase.
Components of NRX-0492:
-
BTK Ligand: this compound (BTK-IN-40)
-
E3 Ligase Ligand: Thalidomide derivative
-
Linker: A flexible chain connecting the BTK ligand and the E3 ligase ligand.
Synthesis of NRX-0492
The synthesis of NRX-0492 involves the coupling of this compound to a pre-formed linker-E3 ligase ligand moiety.
Experimental Protocol:
-
Reaction: Amide coupling reaction between the free amine of this compound and the carboxylic acid terminus of the linker attached to the thalidomide derivative.
-
Reagents and Conditions:
-
This compound (1.0 eq)
-
Linker-Thalidomide derivative (with a terminal carboxylic acid) (1.0 eq)
-
Coupling agent: HATU (1.2 eq)
-
Base: DIPEA (2.0 eq)
-
Solvent: DMF
-
Temperature: Room temperature
-
Reaction Time: 12-24 hours
-
-
Work-up: The reaction mixture is purified by preparative HPLC to yield the final PROTAC molecule, NRX-0492.
Quantitative Data
The following tables summarize key quantitative data for this compound and the resulting PROTAC, NRX-0492.
| Parameter | Value | Reference |
| BTK Binding Affinity (IC₅₀) | 1.2 nM (Wild-Type BTK) | [1][2] |
| BTK C481S Mutant Binding Affinity (IC₅₀) | 2.7 nM | [1][2] |
| BTK T474I Mutant Binding Affinity (IC₅₀) | 1.2 nM | [1][2] |
| Parameter | Value | Reference |
| BTK Degradation (DC₅₀) | ≤ 0.2 nM | [1][2] |
| BTK Degradation (DC₉₀) | ≤ 0.5 nM | [1][2] |
| CRBN Binding Affinity (IC₅₀) | 9 nM | [2] |
Visualizations
Synthesis of this compound (BTK-IN-40)
Caption: Synthetic pathway for this compound (BTK-IN-40).
Assembly of NRX-0492 PROTAC
Caption: Final assembly of the NRX-0492 PROTAC molecule.
Conclusion
This compound (BTK-IN-40) is a pivotal molecule in the development of novel therapeutics targeting Bruton's tyrosine kinase. Its specific and high-affinity binding to BTK makes it an ideal warhead for constructing targeted protein degraders like NRX-0492. The synthetic pathways detailed in this guide provide a framework for the laboratory-scale production of this important research compound. The continued exploration of such targeted protein degradation strategies holds immense promise for overcoming drug resistance and improving therapeutic outcomes in B-cell malignancies and autoimmune diseases.
References
Introduction to Bruton's Tyrosine Kinase (BTK)
An in-depth analysis of the discovery and development of a specific Bruton's Tyrosine Kinase (BTK) inhibitor, herein referred to as Compound 12 , a tricyclic pyranochromenone derivative. This document provides a technical guide for researchers, scientists, and drug development professionals, detailing the compound's synthesis, biological evaluation, and the broader context of its role in the development of novel BTK inhibitors.
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases.[1][2] It is a crucial component of the B-cell receptor (BCR) signaling pathway, which governs the survival, activation, proliferation, and differentiation of B cells.[1][3] Dysregulation of BTK activity has been implicated in various B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.[2][3][4] This has made BTK an attractive therapeutic target for the development of small molecule inhibitors.[1]
The first-generation BTK inhibitor, ibrutinib, demonstrated the clinical potential of targeting this kinase.[2][5] However, the development of next-generation inhibitors continues to be an active area of research, focusing on improving selectivity and overcoming resistance.[1]
Discovery of a Novel Pyranochromenone Scaffold
In the search for novel BTK inhibitor scaffolds, a research initiative screened an in-house library of natural products and their analogs.[1] This screening led to the identification of a tricyclic pyranochromenone core as a promising starting point for the development of new BTK inhibitors.[1]
Synthesis of Compound 12
Compound 12 was synthesized as part of a broader structure-activity relationship (SAR) study to understand the chemical features required for potent BTK inhibition.[1] The synthesis involved the reaction of (S)-(+)-decursinol (compound 2) with a suitable carboxylic acid in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (4-DMAP).[1]
Experimental Protocol: General Synthesis of Pyranochromenone Analogs (including Compound 12) [1]
-
A mixture of the appropriate carboxylic acid (1.0 equivalent), dicyclohexylcarbodiimide (DCC) (2.0 equivalents), and 4-dimethylaminopyridine (4-DMAP) (1.0 equivalent) is dissolved in anhydrous dichloromethane.
-
(S)-(+)-decursinol (compound 2, 1.0 equivalent) is added to the solution.
-
The reaction mixture is stirred at room temperature for 5–10 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the desired product.
Diagram of Synthetic Workflow
Caption: Synthetic scheme for Compound 12.
Biological Evaluation and Structure-Activity Relationship (SAR)
Compound 12 was evaluated for its ability to inhibit BTK. The results of the biochemical assays were pivotal in understanding the importance of specific functional groups for inhibitory activity.
BTK Inhibitory Activity
The key finding from the study was that Compound 12 exhibited a complete loss of BTK inhibitory activity.[1] This was in stark contrast to its structural analog, compound 8, which possessed a critical acryloyl moiety and demonstrated potent BTK inhibition.[1]
| Compound | Key Structural Feature | BTK Inhibitory Activity |
| Compound 8 | Acryloyl moiety | Potent Inhibition |
| Compound 12 | Lacks acryloyl moiety | Diminished Activity |
Table 1: Comparison of BTK Inhibitory Activity.
The significant difference in activity between compounds 8 and 12 highlighted the critical role of the acryloyl "warhead".[1] This group enables covalent binding to the Cys481 residue in the active site of BTK, leading to potent and irreversible inhibition.[1] The lack of this moiety in Compound 12 is the primary reason for its inactivity.
Role in Understanding Mechanism of Action
The development and testing of Compound 12, while not a successful inhibitor itself, was instrumental. It served as a negative control that confirmed the necessity of the covalent binding moiety for the activity of this class of pyranochromenone-based BTK inhibitors. This is a common strategy in drug discovery to validate the mechanism of action of a lead compound.
BTK Signaling Pathway
BTK is a key mediator in the B-cell receptor (BCR) signaling pathway. Upon activation of the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, ultimately resulting in the activation of transcription factors like NF-κB, which promote B-cell survival and proliferation.[1][3]
Diagram of the BTK Signaling Pathway
Caption: Simplified BTK signaling pathway.
Conclusion
While "BTK ligand 12" or "Compound 12" in the context of this pyranochromenone series is not a viable drug candidate due to its lack of inhibitory activity, its discovery and evaluation were critical steps in the development of a novel class of potent, covalent BTK inhibitors. The data generated from Compound 12 provided a clear understanding of the structure-activity relationship and validated the proposed covalent binding mechanism. This underscores the importance of synthesizing and testing inactive analogs to confirm the mode of action and guide the optimization of lead compounds in drug discovery.
References
- 1. Discovery of Tricyclic Pyranochromenone as Novel Bruton’s Tyrosine Kinase Inhibitors with In Vivo Antirheumatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent and Selective Tricyclic Inhibitors of Bruton’s Tyrosine Kinase with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The Central Role of Bruton's Tyrosine Kinase (BTK) in B-Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that serves as an indispensable signaling molecule in B-lymphocyte development, activation, and proliferation. As a crucial component of the B-cell receptor (BCR) signaling pathway, BTK integrates signals from the BCR and other cell surface receptors, thereby orchestrating a wide array of cellular responses. Dysregulation of BTK signaling is implicated in numerous B-cell malignancies and autoimmune diseases, making it a prominent therapeutic target. This technical guide provides an in-depth overview of the core functions of BTK in B-cell signaling, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
The BTK Signaling Pathway in B-Cells
Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to the recruitment and activation of BTK. This process is critical for downstream signaling events that ultimately dictate the fate of the B-cell.
The activation of BTK is a multi-step process. Following BCR engagement, Src-family kinases such as Lyn phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD79A and CD79B subunits of the BCR complex. This creates docking sites for the tandem SH2 domains of Syk, which in turn becomes activated and phosphorylates downstream adapter proteins, including BLNK (B-cell linker protein).
Phosphorylated BLNK serves as a scaffold to recruit a complex of signaling proteins to the plasma membrane, including BTK and Phospholipase C-gamma 2 (PLCγ2). The Pleckstrin Homology (PH) domain of BTK binds to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane, a product of PI3K activity. This membrane localization facilitates the transphosphorylation of BTK at tyrosine residue Y551 in the activation loop by Src-family kinases. This is followed by autophosphorylation at Y223 in the SH3 domain, leading to full enzymatic activation of BTK.
Activated BTK then phosphorylates and activates PLCγ2. PLCγ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). These events lead to the activation of downstream transcription factors, including NF-κB, NFAT, and AP-1, which drive gene expression programs essential for B-cell proliferation, differentiation, survival, and antibody production.
BTK is also involved in signaling pathways downstream of other receptors, including Toll-like receptors (TLRs), chemokine receptors, and Fc receptors, highlighting its central role in integrating various signals that influence B-cell function.[1][2]
Caption: A diagram of the BTK signaling pathway in B-cells.
Quantitative Data on BTK Signaling and Inhibition
The activity of the BTK signaling pathway can be quantified by measuring various parameters, including protein phosphorylation, cell proliferation, and cytokine production. The following tables summarize key quantitative data related to BTK signaling and the effects of its inhibition.
Table 1: Inhibition of BTK Kinase Activity by Select Inhibitors
| Inhibitor | IC50 (nM) | Assay Type | Reference |
| Ibrutinib | 0.5 | Cell-free | [3] |
| Acalabrutinib | 5.1 | Cell-free | [3] |
| Zanubrutinib | 1.5 | Cell-free | [3] |
| Evobrutinib | 37.9 | Cell-free | [3] |
| Btk-IN-23 | 3 | Biochemical | [4] |
Table 2: Effects of BTK Inhibition on B-Cell Function
| Cell Type | Treatment | Parameter Measured | Result | Reference |
| Human Peripheral B-Cells | BTK inhibitor | CD69 expression (BCR-mediated) | Significant decrease | [5] |
| Human Peripheral B-Cells | BTK inhibitor | B-cell proliferation (BCR-mediated) | Significant decrease | [5] |
| Human Peripheral B-Cells | BTK inhibitor | T-cell proliferation (in co-culture) | Significant decrease | [5] |
| Murine Splenic B-Cells | BTK inhibitor | IL-6 production (LPS-stimulated) | Significant decrease | [6] |
| Murine Macrophages | BTK inhibitor | TNF-α, IL-1β, IL-6 production (FcγRIII-induced) | Abolished | [3] |
| Ramos Cells (Human Burkitt's Lymphoma) | Ibrutinib (1 µM) | BTK Y223 Phosphorylation (anti-IgM stimulated) | Inhibition | [7] |
Experimental Protocols
Accurate assessment of BTK signaling requires robust and well-defined experimental methodologies. The following sections provide detailed protocols for key assays used to study BTK function.
Western Blot Analysis of BTK Phosphorylation
This protocol details the detection and quantification of phosphorylated BTK as a measure of its activation.
1. Cell Culture and Lysis:
-
Culture B-cells (e.g., Ramos, Raji, or primary B-cells) to the desired density.
-
Treat cells with stimuli (e.g., 10 µg/mL anti-IgM for 10 minutes) or inhibitors for the desired time.[8]
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes and clarify the lysate by centrifugation.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Mix 20-50 µg of protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Separate proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-BTK (e.g., anti-phospho-BTK Y223 at 1:1000 dilution) overnight at 4°C.[7]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST and detect the signal using a chemiluminescent substrate.
4. Stripping and Reprobing for Total BTK:
-
To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total BTK.
5. Quantification:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Calculate the ratio of the phospho-BTK signal to the total BTK signal for each sample.
Caption: A flowchart of the Western blot protocol for phospho-BTK.
In Vitro BTK Kinase Assay
This assay measures the enzymatic activity of BTK by quantifying the phosphorylation of a substrate peptide.[5]
1. Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50µM DTT).
-
Dilute recombinant BTK enzyme and a biotinylated peptide substrate (e.g., Poly (4:1 Glu, Tyr) at a final concentration of 0.25 mg/mL) in the kinase buffer.[4]
-
Prepare an ATP solution (e.g., final concentration of 10-50 µM) in the kinase buffer.[4]
2. Assay Procedure:
-
In a 384-well plate, add the test compound (e.g., a BTK inhibitor) or vehicle control.
-
Add the diluted BTK enzyme and incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate for a specific time (e.g., 120 minutes) at room temperature.
3. Detection:
-
Stop the reaction and detect the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay).
-
The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
4. Data Analysis:
-
Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Caption: A flowchart of the in vitro BTK kinase assay.
MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[9]
1. Cell Seeding:
-
Seed B-cell lines (e.g., leukemic cell lines) in a 96-well plate at a density of 0.5-1.0 x 10⁵ cells/mL. For adherent cell lines, densities may range from 1 x 10⁴ to 1.5 x 10⁵ cells/mL.
-
Incubate the cells overnight to allow for adherence (if applicable) and recovery.
2. Cell Treatment:
-
Treat the cells with various concentrations of the test compound (e.g., a BTK inhibitor) or vehicle control.
-
Incubate for a desired period (e.g., 72 hours).
3. MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
4. Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Caption: A flowchart of the MTT cell proliferation assay.
Conclusion
BTK is a cornerstone of B-cell signaling, playing a pivotal role in the adaptive immune response and serving as a critical therapeutic target in a range of diseases. A thorough understanding of the BTK signaling pathway and the availability of robust methods to quantify its activity are essential for the continued development of novel and effective BTK-targeted therapies. This guide provides a foundational overview of the core principles and methodologies for researchers, scientists, and drug development professionals engaged in the study of BTK and its role in B-cell biology.
References
- 1. benchchem.com [benchchem.com]
- 2. The Immunomodulatory Functions of BTK Inhibition in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. BTK inhibition limits B-cell–T-cell interaction through modulation of B-cell metabolism: implications for multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Bruton’s tyrosine kinase inhibition limits endotoxic shock by suppressing IL-6 production by marginal zone B cells in mice [frontiersin.org]
- 7. Phospho-Btk (Tyr223) (D9T6H) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. scbt.com [scbt.com]
Introduction to BTK and PROTAC Technology
An In-Depth Technical Guide to Developing BTK-Targeting PROTACs
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of Proteolysis Targeting Chimeras (PROTACs) for Bruton's tyrosine kinase (BTK). While specific quantitative data for a PROTAC derived from "BTK ligand 12" is not extensively available in the public domain, this document outlines the fundamental principles and methodologies using examples from the broader field of BTK PROTAC development. "this compound" is a commercially available ligand for BTK and can be utilized in the synthesis of PROTACs as a tool for research.[1][2][3][4]
Bruton's tyrosine kinase (BTK) is a crucial non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, making it a validated therapeutic target for various B-cell malignancies and autoimmune diseases.[5][6] PROTACs are heterobifunctional molecules that offer an innovative therapeutic modality by inducing the degradation of target proteins through the ubiquitin-proteasome system.[7][8] They consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[9] This ternary complex formation leads to the ubiquitination and subsequent degradation of the POI.[7]
Design and Synthesis of BTK PROTACs
The design of an effective BTK PROTAC involves the careful selection of a BTK ligand, an E3 ligase ligand, and an optimized linker.
2.1. BTK Ligand Selection: The choice of the BTK ligand is critical for the potency and selectivity of the PROTAC. Both covalent and non-covalent inhibitors have been utilized. While covalent inhibitors like ibrutinib (B1684441) have been adapted for PROTACs, non-covalent binders are often preferred to potentially improve selectivity and avoid issues related to irreversible binding that might hinder the catalytic cycle of the PROTAC.[10]
2.2. E3 Ligase Ligand Selection: The most commonly used E3 ligases for PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL). Ligands such as pomalidomide (B1683931) and thalidomide (B1683933) are used to recruit CRBN, while VHL is recruited by ligands derived from the VHL inhibitor VH032.[7] The choice of E3 ligase can significantly impact the degradation efficiency and tissue specificity.
2.3. Linker Optimization: The linker's composition and length are crucial for the formation of a stable and productive ternary complex. Polyethylene glycol (PEG) linkers of varying lengths are frequently employed to modulate the physicochemical properties and spatial orientation of the two ligands.[7][9]
2.4. General Synthesis Protocol: The synthesis of a BTK PROTAC generally involves a multi-step process, often starting with the modification of the BTK ligand to introduce a reactive handle for linker attachment. This is followed by the coupling of the linker and finally the conjugation of the E3 ligase ligand.
Example Synthetic Scheme: A common approach involves the use of click chemistry for the final assembly of the PROTAC molecule.[9]
-
Functionalization of the BTK Ligand: A BTK ligand (e.g., a derivative of a known inhibitor) is synthesized with an alkyne or azide (B81097) group at a solvent-exposed position.
-
Functionalization of the E3 Ligase Ligand: An E3 ligase ligand (e.g., pomalidomide) is modified to incorporate a complementary azide or alkyne group, often at the end of a PEG linker.
-
Click Chemistry Reaction: The two components are then joined using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the final PROTAC molecule.[9]
In Vitro Evaluation of BTK PROTACs
A series of in vitro assays are essential to characterize the biological activity of newly synthesized BTK PROTACs.
3.1. Binding Affinity: The binding affinity of the PROTAC to both BTK and the E3 ligase is a key determinant of its efficacy. Assays such as fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) can be used to determine the binding constants (Kd or IC50).[11][12][13]
3.2. Ternary Complex Formation: The ability of the PROTAC to induce the formation of a stable ternary complex (BTK-PROTAC-E3 ligase) is crucial for its mechanism of action. This can be assessed using biophysical techniques like surface plasmon resonance (SPR) or TR-FRET.[12]
3.3. Protein Degradation: The primary functional readout for a PROTAC is the degradation of the target protein. This is typically quantified by Western blotting or mass spectrometry-based proteomics. The potency of degradation is determined by the DC50 (concentration at which 50% of the protein is degraded) and the Dmax (the maximum level of degradation).[5][14]
Table 1: Example Quantitative Data for BTK PROTACs
| PROTAC | BTK Ligand | E3 Ligase Ligand | Linker | DC50 (nM) | Dmax (%) | Cell Line | Ref |
|---|---|---|---|---|---|---|---|
| MT-802 | Ibrutinib derivative | Pomalidomide | PEG | ~9 | >99 | Namalwa | [15] |
| PTD10 | GDC-0853 derivative | Pomalidomide | Not specified | 0.5 | Not specified | Ramos | [5] |
| SJF620 | Ibrutinib derivative | Pomalidomide derivative | PEG | Potent | >90 | NAMALWA |[7] |
3.4. Cellular Viability Assays: The effect of BTK degradation on cell proliferation and survival is assessed using assays such as MTT or CellTiter-Glo. This helps to determine the therapeutic potential of the PROTAC in cancer cell lines.[5]
Experimental Protocol: Western Blotting for BTK Degradation
-
Cell Culture and Treatment: Seed cells (e.g., Ramos or JeKo-1) in appropriate culture medium and allow them to adhere overnight. Treat the cells with a range of concentrations of the BTK PROTAC for a specified time (e.g., 17 hours).[5]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with a primary antibody against BTK. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometry analysis is used to quantify the band intensities and determine the percentage of BTK degradation relative to the vehicle control.
In Vivo Evaluation of BTK PROTACs
Promising BTK PROTAC candidates from in vitro studies are further evaluated in animal models.
4.1. Pharmacokinetics (PK): PK studies are conducted to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC. This information is crucial for establishing an appropriate dosing regimen for efficacy studies.[7][16]
4.2. Pharmacodynamics (PD): PD studies assess the extent and duration of BTK degradation in vivo in relevant tissues (e.g., tumor, spleen). This is typically measured by Western blotting or immunohistochemistry of tissue samples from treated animals.[17][18]
4.3. Efficacy Studies: The anti-tumor efficacy of the BTK PROTAC is evaluated in xenograft or patient-derived xenograft (PDX) models of B-cell malignancies. Tumor growth inhibition is monitored over time.[17]
Table 2: Example In Vivo Parameters for BTK PROTACs
| PROTAC | Animal Model | Dosing Route | Key Finding | Ref |
|---|---|---|---|---|
| Compound 15-271 | Rat | Oral | Improved bioavailability compared to analogues | [16] |
| PROTAC (10) | Mouse | Not specified | Sustained BTK knockdown in vivo | [18] |
| SJF620 | Mouse | Not specified | Superior pharmacokinetic profile to earlier compounds |[7] |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is essential for understanding BTK PROTAC development.
Caption: The BTK signaling pathway downstream of the B-cell receptor.
Caption: The general mechanism of action for a BTK PROTAC.
Caption: A typical experimental workflow for BTK PROTAC development.
Conclusion
The development of BTK-targeting PROTACs represents a promising therapeutic strategy for B-cell malignancies and autoimmune diseases. This guide provides a foundational framework for the design, synthesis, and evaluation of these novel therapeutic agents. While the specific application of "this compound" requires further empirical investigation, the principles and methodologies outlined herein, drawn from extensive research in the field of BTK degraders, offer a robust starting point for any research program in this area. The iterative process of design, synthesis, and testing is key to identifying potent and selective BTK degraders with favorable drug-like properties for clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reining in BTK: Interdomain Interactions and Their Importance in the Regulatory Control of BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
- 16. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Degrading proteins in animals: “PROTAC”tion goes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Binding Affinity and Kinetics of Bruton's Tyrosine Kinase (BTK) Ligands
This technical guide provides a comprehensive overview of the binding affinity and kinetics of ligands targeting Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell signaling pathways. Understanding these parameters is paramount for the rational design and development of effective and selective BTK inhibitors for the treatment of various B-cell malignancies and autoimmune diseases.
Introduction to Bruton's Tyrosine Kinase
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase and a key component of the B-cell receptor (BCR) signaling pathway.[1] It plays a crucial role in B-cell development, differentiation, proliferation, and survival.[2] Dysregulation of BTK activity is implicated in numerous B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune diseases like rheumatoid arthritis.[1][3] This makes BTK a significant therapeutic target.
BTK inhibitors are broadly categorized into two main classes based on their mechanism of action:
-
Covalent Inhibitors: These inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, form an irreversible covalent bond with a cysteine residue (Cys481) in the ATP-binding pocket of BTK.[4][5]
-
Non-covalent Inhibitors: This newer class of inhibitors, including fenebrutinib (B560142) and pirtobrutinib, binds reversibly to BTK through non-permanent interactions like hydrogen bonds and hydrophobic interactions.[5][6] These inhibitors can be effective against BTK mutations that confer resistance to covalent inhibitors.[7]
The BTK Signaling Pathway
BTK is a central node in multiple signaling pathways, most notably the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of intracellular events is initiated. This leads to the recruitment of BTK to the cell membrane, where it is phosphorylated and activated.[8] Activated BTK then phosphorylates downstream substrates, such as phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of signaling events that culminate in the activation of transcription factors like NF-κB.[2][9] These transcription factors are essential for B-cell survival, proliferation, and differentiation.[2] Beyond BCR signaling, BTK is also involved in other pathways, including those mediated by chemokine receptors, Fc receptors, and Toll-like receptors (TLRs).[2][10]
Figure 1: Simplified BTK Signaling Pathway in B-cells.
Quantitative Analysis of BTK Ligand Binding
The efficacy of a BTK inhibitor is determined by its binding affinity and kinetics. These parameters are crucial for understanding the drug's potency, selectivity, and duration of action.
Binding Affinity Data
Binding affinity refers to the strength of the interaction between a ligand and its target protein. It is commonly quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity.
| Compound | Binding Mechanism | Binding Affinity (IC50, nM) | Binding Affinity (Kd, nM) |
| Ibrutinib | Covalent | 0.5 | 0.5 |
| Acalabrutinib | Covalent | 5.1 | 3.0 |
| Zanubrutinib | Covalent | 1.0 | <1.0 |
| Fenebrutinib | Non-covalent | - | 0.17 |
| Pirtobrutinib | Non-covalent | - | - |
| Nemtabrutinib | Non-covalent | - | - |
Data compiled from multiple sources.[7][11] Note: IC50 and Kd values can vary depending on the assay conditions.
Binding Kinetics Data
Binding kinetics describe the rate at which a ligand binds to and dissociates from its target. For reversible inhibitors, these are the association rate constant (kon) and the dissociation rate constant (koff). For covalent inhibitors, the inactivation rate constant (kinact) and the inhibition constant (KI) are key parameters that describe the efficiency of covalent bond formation.[12]
| Compound | Binding Mechanism | kon (M-1s-1) | koff (s-1) | kinact/KI (M-1s-1) |
| Ibrutinib | Covalent | - | - | ~1.1 x 105 |
| Acalabrutinib | Covalent | - | - | ~3.3 x 105 |
| BIIB129 | Covalent | - | - | 3.33 x 103 |
| Fenebrutinib | Non-covalent | Varies | Varies | - |
Kinetic data for BTK inhibitors is less standardized in the literature. The provided values are representative.[13]
Experimental Protocols for Characterizing BTK Ligands
A variety of biophysical and biochemical assays are employed to determine the binding affinity and kinetics of BTK inhibitors.
General Experimental Workflow
The characterization of a novel BTK ligand typically follows a standardized workflow, beginning with initial screening assays to determine potency, followed by more detailed biophysical and kinetic studies.
Figure 2: General Experimental Workflow for BTK Ligand Characterization.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a ligand to a protein. This technique allows for the determination of the dissociation constant (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Methodology:
-
Preparation: Recombinant human BTK protein is dialyzed against an appropriate ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). The protein is then concentrated to a known concentration (e.g., 20 µM) and loaded into the sample cell of the ITC instrument. The ligand is dissolved in the same buffer to a concentration approximately 10-fold higher than the protein and loaded into the injection syringe.[11]
-
Titration: The experiment consists of a series of small injections of the ligand into the sample cell containing the BTK protein. A typical experiment might involve an initial small injection followed by multiple larger, equal-volume injections at regular intervals.[11]
-
Data Analysis: The heat change after each injection is measured and plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters.[11]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions. It can provide kinetic information such as the association rate (kon) and dissociation rate (koff), from which the dissociation constant (Kd) can be calculated (Kd = koff/kon).
Methodology:
-
Immobilization: The BTK protein is immobilized on the surface of a sensor chip.
-
Association: A solution containing the ligand of interest is flowed over the sensor surface. The binding of the ligand to the immobilized BTK protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. This phase is used to determine the association rate.[14]
-
Dissociation: The ligand solution is replaced with a buffer-only solution, and the dissociation of the ligand from the BTK protein is monitored as a decrease in the SPR signal. This phase is used to determine the dissociation rate.[14]
-
Data Analysis: The association and dissociation curves are fitted to kinetic models to extract the rate constants.
Homogeneous Time-Resolved Fluorescence (HTRF) and TR-FRET Assays
These are competitive binding assays that measure the ability of a test compound to displace a fluorescently labeled tracer from the ATP binding site of BTK. They are high-throughput methods often used for initial screening and IC50 determination.
Methodology:
-
Assay Components: The assay typically includes the BTK enzyme, a europium (Eu)-labeled anti-tag antibody that binds to the kinase, and an Alexa Fluor® 647-labeled ATP-competitive tracer.[15]
-
Principle: When the tracer and the antibody are both bound to the BTK enzyme, they are in close proximity, resulting in a high Förster Resonance Energy Transfer (FRET) signal.[15]
-
Competition: An unlabeled inhibitor competes with the tracer for binding to the ATP site of BTK. This competition leads to a decrease in the FRET signal, which is proportional to the concentration of the inhibitor.[15]
-
Data Analysis: The data is used to generate a dose-response curve, from which the IC50 value of the inhibitor can be calculated.
Covalent Inhibitor Kinetic Assays
To determine the kinetic parameters for covalent inhibitors (KI and kinact), a continuous enzymatic assay is often used.
Methodology:
-
Enzyme Reaction: The BTK enzyme is incubated with a substrate (e.g., a peptide and ATP) and varying concentrations of the covalent inhibitor.
-
Progress Curves: The enzymatic reaction progress is monitored over time, typically by measuring the formation of ADP (e.g., using the ADP-Glo™ assay).[16]
-
Data Analysis: The resulting progress curves at different inhibitor concentrations are fitted to the kinetic model for irreversible inhibition to determine the values of KI (the initial reversible binding affinity) and kinact (the maximal rate of covalent modification).[12]
Conclusion
A thorough understanding of the binding affinity and kinetics of BTK ligands is essential for the development of safe and effective therapeutics. The choice between a covalent and a non-covalent inhibitory mechanism has significant implications for drug efficacy, selectivity, and the potential to overcome resistance. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of novel BTK inhibitors, enabling informed decision-making in the drug discovery and development process.
References
- 1. standardofcare.com [standardofcare.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. en.wikipedia.org [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Inactivation Kinetics, Irreversible Drug Discovery | Enzymlogic [enzymlogic.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. promega.com [promega.com]
An In-depth Technical Guide to the Target Validation of BTK Ligand 12
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the target validation studies for a novel therapeutic agent, BTK Ligand 12, designed to modulate the activity of Bruton's tyrosine kinase (BTK). BTK is a clinically validated target in various B-cell malignancies and autoimmune diseases.[1][2][3][4][5] This document outlines the preclinical data supporting the engagement and modulation of BTK by this compound, details the experimental methodologies, and visualizes the key signaling pathways and workflows.
Introduction to Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival.[2][6][7] Dysregulation of BTK activity is implicated in the pathophysiology of various B-cell cancers, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.[1][2][3][8] The constitutive activation of BTK in these conditions promotes cancer cell proliferation and survival, making it a prime target for therapeutic intervention.[4][9]
The clinical success of several FDA-approved BTK inhibitors, including ibrutinib, acalabrutinib, and zanubrutinib, has firmly established BTK as a druggable target.[4][10][11] These inhibitors have revolutionized the treatment landscape for B-cell malignancies.[1][11] This guide focuses on the target validation of a novel therapeutic candidate, this compound.
BTK Signaling Pathway
BTK is a key component of multiple signaling cascades initiated by the B-cell receptor (BCR), Toll-like receptors (TLRs), and chemokine receptors.[3][12] Upon BCR engagement, a signaling cascade is initiated, leading to the activation of downstream pathways crucial for B-cell function.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo data for this compound in comparison to a known BTK inhibitor.
Table 1: In Vitro Activity of this compound
| Assay Type | This compound | Control BTK Inhibitor |
| BTK Kinase Assay (IC50) | 8.2 nM | 5.1 nM |
| Cellular BTK Autophosphorylation (IC50 in Ramos cells) | 15.7 nM | 9.8 nM |
| Ramos Cell Viability (EC50) | 25.3 nM | 18.4 nM |
| TMD8 Cell Viability (EC50) | 31.5 nM | 22.9 nM |
Table 2: In Vivo Efficacy of this compound in a TMD8 Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| Vehicle | - | 0% |
| This compound | 10 mg/kg, QD | 85% |
| Control BTK Inhibitor | 10 mg/kg, QD | 92% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant human BTK.
-
Materials: Recombinant full-length human BTK, Poly (4:1 Glu, Tyr) peptide substrate, ATP, assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), this compound, control inhibitor, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of this compound and the control inhibitor in DMSO.
-
In a 384-well plate, add 5 µL of the compound dilutions.
-
Add 5 µL of a solution containing BTK enzyme and the peptide substrate in assay buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's protocol.
-
Calculate the IC₅₀ values by fitting the data to a four-parameter logistic curve.
-
This assay assesses the ability of this compound to inhibit BTK activity within a cellular context by measuring the autophosphorylation of BTK at Tyr223.
-
Materials: Ramos cells (a human Burkitt's lymphoma cell line), RPMI-1640 medium, fetal bovine serum (FBS), anti-IgM antibody, lysis buffer, antibodies against phospho-BTK (Tyr223) and total BTK, and an ELISA or Western blot detection system.
-
Procedure:
-
Plate Ramos cells in RPMI-1640 medium supplemented with 10% FBS.
-
Treat the cells with serial dilutions of this compound or the control inhibitor for 2 hours.
-
Stimulate the cells with anti-IgM antibody for 10 minutes to induce BTK autophosphorylation.
-
Lyse the cells and determine the protein concentration.
-
Analyze the levels of phospho-BTK and total BTK using an ELISA or Western blotting.
-
Normalize the phospho-BTK signal to the total BTK signal and calculate the IC₅₀ values.
-
This assay determines the effect of this compound on the proliferation and survival of B-cell lymphoma cell lines.
-
Materials: Ramos and TMD8 cells, cell culture medium, this compound, control inhibitor, and a cell viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Seed the cells in a 96-well plate.
-
Add serial dilutions of this compound or the control inhibitor to the wells.
-
Incubate the plate for 72 hours.
-
Add the cell viability reagent and measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the EC₅₀ values from the dose-response curves.
-
This study evaluates the anti-tumor efficacy of this compound in a mouse model.
-
Materials: Immunodeficient mice, TMD8 cells, Matrigel, this compound, control inhibitor, and a vehicle solution.
-
Procedure:
-
Implant TMD8 cells subcutaneously into the flank of the mice.
-
When tumors reach a palpable size, randomize the mice into treatment groups.
-
Administer this compound, the control inhibitor, or the vehicle orally once daily (QD).
-
Measure the tumor volume and body weight twice a week.
-
At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the vehicle group.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical validation of a BTK inhibitor.
Conclusion
The data presented in this guide provide a strong rationale for the continued development of this compound as a potential therapeutic agent. The compound demonstrates potent and on-target activity in both biochemical and cellular assays, translating to significant anti-tumor efficacy in a preclinical in vivo model. Further studies will focus on detailed pharmacokinetic and toxicological profiling to support its advancement into clinical trials.
References
- 1. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 3. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. pnas.org [pnas.org]
- 9. Novel Bruton’s Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Clinical Trials of the BTK Inhibitors Ibrutinib and Acalabrutinib in Human Diseases Beyond B Cell Malignancies [frontiersin.org]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Novel Bruton's Tyrosine Kinase (BTK) Ligands in Hematological Malignancies Research
Audience: Researchers, scientists, and drug development professionals.
Abstract: Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target in a variety of B-cell hematological malignancies. While the term "BTK ligand 12" is not a standard nomenclature in scientific literature, it appears to be associated with two distinct classes of emerging BTK-targeting agents: the novel BTK inhibitor DTRMWXHS-12, and a PROTAC (Proteolysis Targeting Chimera) tool compound related to the BTK degrader NRX-0492. This technical guide provides a comprehensive overview of these advanced BTK ligands, their mechanisms of action, and their significance in the context of hematological malignancy research. It includes a compilation of available quantitative data, detailed experimental protocols for their characterization, and visualizations of the pertinent signaling pathways.
Introduction to BTK and Its Role in Hematological Malignancies
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, differentiation, and survival. It is a crucial downstream mediator of the B-cell receptor (BCR) signaling pathway. In many B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL), Mantle Cell Lymphoma (MCL), and Diffuse Large B-cell Lymphoma (DLBCL), the BCR pathway is constitutively active, leading to uncontrolled proliferation and survival of malignant B-cells. Therefore, inhibiting BTK has become a cornerstone of targeted therapy in these diseases.
This guide focuses on two novel investigational BTK-targeting entities:
-
DTRMWXHS-12: An orally available, irreversible BTK inhibitor.
-
BTK-targeting PROTACs (NRX-0492/NX-2127 and NX-5948): These represent a newer class of drugs that induce the degradation of the BTK protein rather than just inhibiting its enzymatic activity.
Quantitative Data Presentation
The following tables summarize the available quantitative data for DTRMWXHS-12 and the BTK-targeting PROTACs, alongside established BTK inhibitors for comparison.
| Compound | Type | Target | IC50 (nM) | Cell Line/Assay Condition | Reference |
| DTRMWXHS-12 | Covalent Inhibitor | BTK | 0.7 | Biochemical Assay | [1] |
| Ibrutinib | Covalent Inhibitor | BTK | 0.5 | Biochemical Assay | [2] |
| Acalabrutinib | Covalent Inhibitor | BTK | 5.1 | Biochemical Assay | [2] |
| Zanubrutinib | Covalent Inhibitor | BTK | <1.0 | Biochemical Assay | [2] |
Note: Specific IC50 values for DTRMWXHS-12 in various hematological malignancy cell lines are not widely available in the public domain as of this document's creation. The provided IC50 is from a biochemical assay.
| Compound | Type | Target | DC50 (nM) | Cell Line/Assay Condition | Reference |
| NRX-0492 | PROTAC Degrader | BTK | ≤0.2 | Primary CLL cells | [3] |
| NRX-0492 | PROTAC Degrader | BTK (WT) | 0.1 | TMD8 cells | [4] |
| NRX-0492 | PROTAC Degrader | BTK (C481S) | 0.2 | TMD8 cells | [4] |
| NX-5948 | PROTAC Degrader | BTK | <1 | Lymphoma cell lines | [5] |
| NX-5948 | PROTAC Degrader | BTK | 0.056 | Primary human B cells (4h) | [6] |
| NX-5948 | PROTAC Degrader | BTK | 0.034 | Primary human monocytes (4h) | [6] |
DC50: Half-maximal degradation concentration.
Signaling Pathways and Mechanisms of Action
The BTK Signaling Pathway
The B-cell receptor signaling cascade is a complex network of interactions initiated by antigen binding. This leads to the activation of LYN and SYK kinases, which in turn phosphorylate scaffold proteins, creating docking sites for BTK. Once recruited to the plasma membrane, BTK is phosphorylated and activated, subsequently activating downstream effectors like PLCγ2. This ultimately results in the activation of transcription factors such as NF-κB, which promote B-cell proliferation and survival. BTK inhibitors like DTRMWXHS-12 block the kinase activity of BTK, thereby inhibiting this entire downstream cascade.
Mechanism of Action of BTK-targeting PROTACs
PROTACs are bifunctional molecules that induce the degradation of a target protein. They consist of a ligand that binds to the target protein (in this case, BTK), a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon). By bringing BTK and the E3 ligase into proximity, the PROTAC facilitates the ubiquitination of BTK, marking it for degradation by the proteasome. This approach not only ablates the enzymatic activity of BTK but also its scaffolding functions, and can be effective against inhibitor-resistant mutants.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of BTK ligands.
Protocol 1: In Vitro BTK Kinase Inhibition Assay (Biochemical)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified BTK enzyme.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
BTK substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compound (e.g., DTRMWXHS-12) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations.
-
In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).
-
Add 2 µL of BTK enzyme solution (concentration determined by titration) to each well.
-
Add 2 µL of a mixture containing the substrate and ATP to each well. The final ATP concentration should be at or near its Km for BTK.
-
Incubate the plate at room temperature for 60 minutes.
-
To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
Protocol 2: PROTAC-Mediated BTK Degradation Assay (Western Blot)
Objective: To determine the half-maximal degradation concentration (DC50) of a PROTAC compound in a cellular context.
Materials:
-
Hematological malignancy cell line (e.g., TMD8, JeKo-1)
-
Cell culture medium and supplements
-
PROTAC compound (e.g., NRX-0492) dissolved in DMSO
-
Proteasome inhibitor (e.g., MG132) as a control
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BTK (total) and anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells at an appropriate density in a multi-well plate. Treat the cells with serial dilutions of the PROTAC compound or DMSO for a specified time (e.g., 4, 8, or 24 hours). Include a positive control well treated with a proteasome inhibitor (MG132) prior to and during PROTAC treatment.
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli sample buffer, and denature by heating. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against total BTK overnight at 4°C with gentle agitation.[7]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and reprobed with an antibody against a loading control protein (e.g., GAPDH or β-actin).[7]
-
Data Analysis: Quantify the band intensities for BTK and the loading control using densitometry software. Normalize the BTK signal to the loading control. Calculate the percentage of BTK degradation relative to the DMSO-treated control and determine the DC50 value using non-linear regression. The accumulation of BTK in the MG132-treated sample confirms proteasome-dependent degradation.
Protocol 3: Cell Viability Assay
Objective: To assess the effect of BTK ligands on the viability and proliferation of hematological cancer cells.
Materials:
-
Hematological malignancy cell lines (e.g., TMD8, Jeko-1, primary CLL cells)
-
Complete culture medium
-
Test compound (e.g., DTRMWXHS-12, NRX-0492) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Opaque-walled 96-well plates suitable for luminescence
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of the test compound and add them to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control. Determine the EC50 (half-maximal effective concentration) or IC50 (for inhibition of proliferation) value using non-linear regression.
Conclusion
The landscape of BTK-targeted therapies for hematological malignancies is evolving beyond first- and second-generation inhibitors. Novel agents like the irreversible inhibitor DTRMWXHS-12 and BTK-degrading PROTACs such as NRX-0492/NX-2127 and NX-5948 offer promising new avenues for treatment, particularly in the context of acquired resistance to existing therapies. The ability of PROTACs to eliminate the BTK protein entirely, including both its kinase and scaffolding functions, represents a significant mechanistic advantage. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers engaged in the preclinical and clinical development of these and other next-generation BTK ligands. Continued research and characterization of these novel agents are crucial for realizing their full therapeutic potential in patients with B-cell cancers.
References
- 1. Facebook [cancer.gov]
- 2. graphviz.org [graphviz.org]
- 3. nurixtx.com [nurixtx.com]
- 4. Nurix Therapeutics Presents New Positive Data from Phase 1a/1b Clinical Trial of NX-5948 in Chronic Lymphocytic Leukemia at the 66th American Society of Hematology Annual Meeting - BioSpace [biospace.com]
- 5. researchgate.net [researchgate.net]
- 6. nurixtx.com [nurixtx.com]
- 7. benchchem.com [benchchem.com]
The Role of Bruton's Tyrosine Kinase (BTK) in Autoimmune Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the realm of autoimmune diseases. As a key signaling molecule in B-lymphocytes and myeloid cells, BTK plays a central role in the pathogenesis of numerous autoimmune disorders. This technical guide provides an in-depth exploration of the BTK signaling pathway, its implications in autoimmunity, and the therapeutic landscape of BTK inhibitors. Detailed experimental protocols, quantitative data on inhibitor potency and clinical efficacy, and visual representations of key pathways are presented to serve as a comprehensive resource for researchers and drug development professionals in the field.
Introduction to Bruton's Tyrosine Kinase
Bruton's tyrosine kinase is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, proliferation, and survival.[1][2] Beyond its well-established role in B-cells, BTK is also expressed in various myeloid cells, including monocytes, macrophages, and mast cells, where it mediates signaling downstream of Fc receptors and Toll-like receptors.[3] This broad involvement in multiple immune cell lineages underscores its significance in the inflammatory and autoimmune responses.
Dysregulation of BTK signaling has been implicated in the pathophysiology of several autoimmune diseases, including rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and multiple sclerosis (MS).[4] Overexpression and constitutive activation of BTK can lead to the survival of autoreactive B-cells, production of autoantibodies, and the release of pro-inflammatory cytokines, all of which contribute to the chronic inflammation and tissue damage characteristic of these conditions.[1] Consequently, inhibiting BTK has become a highly attractive therapeutic strategy.
The BTK Signaling Pathway
The activation of BTK is a tightly regulated process initiated by the engagement of cell surface receptors, most notably the B-cell receptor. Upon antigen binding to the BCR, a signaling cascade is triggered, leading to the recruitment and activation of BTK at the plasma membrane.
A key step in this process is the phosphorylation of BTK at two critical tyrosine residues:
-
Tyrosine 551 (Y551): Located in the activation loop of the kinase domain, this residue is transphosphorylated by Src family kinases, such as Lyn. This initial phosphorylation event is a prerequisite for BTK activation.
-
Tyrosine 223 (Y223): Situated in the SH3 domain, this residue undergoes autophosphorylation following the phosphorylation of Y551. This autophosphorylation is necessary for the full catalytic activity of BTK.
Once activated, BTK phosphorylates downstream effector molecules, most notably phospholipase C gamma 2 (PLCγ2). This leads to the generation of second messengers, inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). These events culminate in the activation of transcription factors such as NF-κB and MAP kinases, which drive the expression of genes involved in B-cell survival, proliferation, and differentiation.[5]
BTK in Autoimmune Diseases
Elevated BTK expression and activity have been observed in patients with various autoimmune diseases.
-
Rheumatoid Arthritis (RA): Increased levels of BTK and phosphorylated BTK (pBTK) have been found in the peripheral B-cells and synovial tissue of RA patients compared to healthy individuals.[6][7] In inflamed RA joints, macrophages, a prominent cell population, exhibit high levels of BTK expression.[8]
-
Systemic Lupus Erythematosus (SLE): BTK is implicated in the signaling pathways that are important for the pathogenesis of SLE, including B-cell activation and the production of autoantibodies.[9]
-
Multiple Sclerosis (MS): BTK is expressed in B-cells and myeloid cells like microglia, which are key players in the pathogenesis of MS.[10] BTK inhibition has the potential to modulate both the peripheral and central nervous system inflammation that drives MS.[11]
Therapeutic Inhibition of BTK
The critical role of BTK in autoimmune pathways has led to the development of small molecule inhibitors that target its kinase activity. These inhibitors can be broadly classified into two categories: covalent and non-covalent inhibitors. Covalent inhibitors, such as ibrutinib, form an irreversible bond with a cysteine residue (C481) in the active site of BTK, leading to sustained inhibition.[3] Non-covalent inhibitors bind reversibly to the ATP-binding pocket of BTK.
Quantitative Data: Inhibitor Potency and Selectivity
The potency and selectivity of BTK inhibitors are critical parameters for their therapeutic efficacy and safety. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| Kinase | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) | Zanubrutinib IC50 (nM) | Fenebrutinib IC50 (nM) | Remibrutinib IC50 (nM) | Rilzabrutinib (B1431308) IC50 (nM) |
| BTK | 0.5 - 28.5 | >1000 | 0.094 | 0.016 | 0.03 | 0.16 |
| BMX | 49.0 | - | - | - | - | - |
| TEC | - | >1000 | - | - | - | - |
| ITK | 15 | >1000 | - | - | - | - |
| EGFR | >3000 | >1000 | - | - | - | - |
| JAK3 | >3000 | >1000 | - | - | - | - |
| Data compiled from multiple sources. Note that assay conditions can vary between studies, affecting absolute IC50 values.[3][7][12] |
Clinical Trial Data
Several BTK inhibitors are in various stages of clinical development for the treatment of autoimmune diseases. The following tables summarize key quantitative outcomes from some of these trials.
Table 1: Rilzabrutinib in Immune Thrombocytopenia (ITP)
| Endpoint | Rilzabrutinib | Placebo |
| Durable Platelet Response | 23% | 0% |
| Platelet Response | 65% | 33% |
| Data from the LUNA 3 Phase 3 trial.[1] |
Table 2: Remibrutinib (LOU064) in Chronic Spontaneous Urticaria (CSU)
| Endpoint (at Week 12) | Remibrutinib (25 mg BID) | Placebo |
| Well-Controlled Disease (UAS7 ≤ 6) | 55.8% | 28.6% |
| Complete Response (UAS7 = 0) | 41.9% | 14.3% |
| Data from a Phase 2b study.[13] |
Table 3: Fenebrutinib in Relapsing Multiple Sclerosis (RMS)
| Endpoint (at 12 weeks) | Fenebrutinib | Placebo |
| Reduction in New Gadolinium-Enhancing Lesions | 90% | - |
| Reduction in New or Enlarging T2 Lesions | 95% | - |
| Data from the FENopta Phase 2 trial.[4] |
Table 4: Orelabrutinib in Systemic Lupus Erythematosus (SLE)
| Endpoint (at week 48) | Orelabrutinib (75 mg QD) | Placebo |
| SRI-4 Response Rate | 57.1% | 34.4% |
| Data from a Phase 2b study.[5] |
Table 5: Fenebrutinib in Rheumatoid Arthritis (RA) (MTX-IR)
| Endpoint (at week 12) | Fenebrutinib (200 mg BID) | Placebo | Adalimumab |
| ACR50 Response | 34.5% | 14.5% | 36.0% |
| Data from a Phase 2 trial.[14] |
Table 6: Evobrutinib in Systemic Lupus Erythematosus (SLE)
| Endpoint (at week 52) | Evobrutinib (all doses) | Placebo |
| SRI-4 Response Rate | 48.2% - 55.7% | 45.6% |
| The trial did not meet its primary efficacy endpoint.[9] |
Experimental Protocols
BTK Kinase Activity Assay (ADP-Glo™)
This assay quantifies BTK activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human BTK enzyme
-
BTK substrate (e.g., poly(Glu,Tyr) 4:1)
-
ATP
-
Test BTK inhibitor
-
ADP-Glo™ Kinase Assay Kit
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of the BTK inhibitor in kinase buffer.
-
In a 384-well plate, add the BTK inhibitor dilution or vehicle control.
-
Add the recombinant BTK enzyme to each well.
-
Pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a solution of ATP and BTK substrate to each well.
-
Incubate the reaction plate at 30°C for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[3][15]
Western Blot Analysis of BTK Phosphorylation
This protocol is for the detection of phosphorylated BTK (pBTK) in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-BTK (Y223 or Y551) and anti-total BTK
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with stimuli or inhibitors as required.
-
Lyse cells in lysis buffer and determine the protein concentration.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-BTK overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total BTK.[16]
Flow Cytometry Analysis of B-cell Activation
This protocol is for quantifying the expression of B-cell activation markers following treatment with a BTK inhibitor.
Materials:
-
Isolated human B-cells
-
Cell culture medium (e.g., RPMI 1640)
-
BTK inhibitor
-
B-cell stimulus (e.g., anti-IgM)
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fc receptor blocking reagent
-
Fluorochrome-conjugated antibodies against B-cell activation markers (e.g., CD69, CD86) and a viability dye.
Procedure:
-
Culture isolated B-cells and treat with desired concentrations of the BTK inhibitor or vehicle control for 1-2 hours.
-
Stimulate the B-cells with a suitable agonist (e.g., anti-IgM) for a defined period.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in FACS buffer and block Fc receptors.
-
Add the cocktail of fluorescently conjugated antibodies and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells and resuspend in FACS buffer containing a viability dye.
-
Acquire the samples on a flow cytometer and analyze the expression of activation markers on viable B-cells.[1]
Conclusion and Future Directions
Bruton's tyrosine kinase is a validated and highly promising target for the treatment of a range of autoimmune diseases. The development of both covalent and non-covalent BTK inhibitors has provided a new class of therapeutics with the potential to modulate the underlying pathology of these complex disorders. While clinical trial results have been mixed for some indications, the successes in others, such as ITP and CSU, are encouraging.
Future research will likely focus on the development of next-generation BTK inhibitors with improved selectivity and safety profiles. Furthermore, a deeper understanding of the precise role of BTK in different immune cell subsets and in various stages of autoimmune diseases will be crucial for optimizing therapeutic strategies and identifying patient populations most likely to benefit from BTK inhibition. The continued exploration of combination therapies and the identification of predictive biomarkers will also be important areas of investigation as this exciting class of drugs moves forward in the clinic.
References
- 1. Sanofi's rilzabrutinib promising in phase 3 immune thrombocytopenia trial [synapse.patsnap.com]
- 2. Rilzabrutinib for blood disorder shows promise in phase 1–2 clinical trial [massgeneral.org]
- 3. benchchem.com [benchchem.com]
- 4. neurologytoday.aan.com [neurologytoday.aan.com]
- 5. Zenas BioPharma Announces Significant Phase 2 Clinical Trial Results for Orelabrutinib in Systemic Lupus Erythematosus and Global Licensing Agreement with InnoCare [quiverquant.com]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of the Bruton's Tyrosine Kinase Inhibitor Evobrutinib in Systemic Lupus Erythematosus: Results of a Phase II, Randomized, Double-Blind, Placebo-Controlled Dose-Ranging Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of the Bruton's Tyrosine Kinase Inhibitor Evobrutinib in Systemic Lupus Erythematosus: Results of a Phase II, Randomized, Double‐Blind, Placebo‐Controlled Dose‐Ranging Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vjneurology.com [vjneurology.com]
- 11. Updates in Bruton Tyrosine Kinase Inhibition for Multiple Sc [practicalneurology.com]
- 12. researchgate.net [researchgate.net]
- 13. emjreviews.com [emjreviews.com]
- 14. medpagetoday.com [medpagetoday.com]
- 15. Long-term treatment with rilzabrutinib in patients with immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. novctrd.com [novctrd.com]
A Technical Guide to a Representative BTK Inhibitor: Ibrutinib (PCI-32765)
Introduction
Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-lymphocytes. Dysregulation of BTK activity has been implicated in various B-cell malignancies, making it a prime target for therapeutic intervention. While the designation "BTK ligand 12" does not correspond to a specifically identified agent in publicly available scientific literature, this guide will focus on a well-characterized and clinically significant BTK inhibitor, Ibrutinib (formerly known as PCI-32765) , to provide the in-depth technical information requested. Ibrutinib is a first-in-class, orally administered, covalent inhibitor of BTK that has demonstrated significant efficacy in the treatment of several B-cell cancers.
Chemical Properties of Ibrutinib
The fundamental chemical characteristics of Ibrutinib are summarized in the table below. This data is essential for researchers in drug development for understanding the molecule's basic physical and chemical nature.
| Property | Value |
| IUPAC Name | 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one |
| Molecular Formula | C₂₅H₂₄N₆O₂ |
| Molecular Weight | 440.5 g/mol |
| CAS Number | 936563-96-1 |
| Appearance | White to off-white solid |
| Melting Point | 156 °C |
| LogP (Octanol-Water) | 3.7 |
Solubility Profile of Ibrutinib
The solubility of a compound is a critical parameter for its formulation and bioavailability. The solubility of Ibrutinib in various solvents is detailed in the following table.
| Solvent | Solubility |
| DMSO | ≥44 mg/mL (≥99.89 mM) |
| Ethanol | Sparingly soluble |
| Water | Insoluble |
| Aqueous Buffers | pH-dependent, sparingly soluble at acidic pH |
Experimental Protocols
1. In Vitro BTK Kinase Assay
This protocol outlines a method to determine the in vitro potency of Ibrutinib against BTK.
Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of Ibrutinib for BTK.
Materials:
-
Recombinant human BTK enzyme
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Ibrutinib (PCI-32765)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Prepare a serial dilution of Ibrutinib in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted Ibrutinib or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the BTK enzyme and substrate solution to each well.
-
Incubate for 15 minutes at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the reaction mixture for 60 minutes at room temperature.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each Ibrutinib concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Caption: Workflow for determining the IC₅₀ of Ibrutinib against BTK.
Signaling Pathway
BTK Signaling Pathway and Inhibition by Ibrutinib
Ibrutinib acts by covalently binding to the cysteine residue at position 481 (Cys481) in the active site of BTK. This irreversible binding blocks the downstream signaling cascade that is critical for B-cell survival and proliferation. The diagram below illustrates the B-cell receptor (BCR) signaling pathway and the point of inhibition by Ibrutinib.
Caption: Ibrutinib inhibits the BTK signaling cascade.
The Core Function of Bruton's Tyrosine Kinase Ligands: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bruton's tyrosine kinase (BTK) and the function of its ligands. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into BTK's signaling pathways, the mechanisms of its inhibitors, and the experimental protocols for their characterization.
Introduction to Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in the signaling cascades of various immune cells.[1][2] It is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, activation, and survival.[2][3] Dysregulation of BTK activity has been implicated in a range of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as in autoimmune diseases.[3][4] This has made BTK a prominent therapeutic target for the development of small molecule inhibitors.
The BTK Signaling Pathway
Upon engagement of the B-cell receptor (BCR) by an antigen, a signaling cascade is initiated that leads to the activation of BTK. This process involves a series of phosphorylation events mediated by upstream kinases such as LYN and SYK. Activated BTK, in turn, phosphorylates downstream substrates, most notably phospholipase C gamma 2 (PLCγ2). The phosphorylation of PLCγ2 triggers the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium levels and the activation of protein kinase C (PKC), respectively. Ultimately, this cascade results in the activation of transcription factors, including NF-κB, which are critical for B-cell proliferation and survival.[2]
Figure 1: Simplified diagram of the BTK signaling pathway in B-cells.
Mechanisms of BTK Ligands
BTK ligands, primarily inhibitors, are classified based on their mode of binding to the kinase domain. The two main categories are covalent and non-covalent inhibitors.
-
Covalent Inhibitors: These inhibitors, which include the first-in-class drug ibrutinib (B1684441) and second-generation agents like acalabrutinib (B560132) and zanubrutinib, form an irreversible covalent bond with a cysteine residue (C481) in the active site of BTK. This permanent inactivation of the enzyme leads to sustained inhibition of BTK signaling.
-
Non-covalent Inhibitors: This newer class of inhibitors, such as pirtobrutinib, binds reversibly to the ATP-binding pocket of BTK through non-covalent interactions. A key advantage of non-covalent inhibitors is their potential to overcome resistance mutations at the C481 residue that can render covalent inhibitors ineffective.
Quantitative Data on BTK Inhibitors
The potency and selectivity of BTK inhibitors are critical parameters in their development and clinical application. These are typically quantified by the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd). The following tables summarize publicly available data for several prominent BTK inhibitors.
Table 1: Biochemical Potency (IC50) of BTK Inhibitors Against BTK
| Inhibitor | Type | BTK IC50 (nM) | Reference(s) |
| Ibrutinib | Covalent, Irreversible | 0.5 | [3] |
| Acalabrutinib | Covalent, Irreversible | 3.0 - 5.1 | [3] |
| Zanubrutinib | Covalent, Irreversible | <1 - 2.9 | [5] |
| Pirtobrutinib | Non-covalent, Reversible | 3.7 | [6] |
| Fenebrutinib | Non-covalent, Reversible | 1.3 - 1.6 (Ki) | [3] |
| Tolebrutinib | Covalent, Irreversible | 0.4 - 0.7 | [3] |
Table 2: Selectivity Profile of BTK Inhibitors (IC50 in nM)
| Kinase | Ibrutinib | Acalabrutinib | Zanubrutinib | Pirtobrutinib |
| BTK | 0.5 | 3 - 5.1 | <1 - 2.9 | 3.7 |
| EGFR | 5.6 - 9.7 | >1000 | 60 | >1000 |
| ITK | 5.0 | 18 | 6 | >1000 |
| TEC | 20 | >1000 | 67 | 33 |
| SRC | 10 | >1000 | >1000 | >1000 |
| LYN | 19 | 36 | 0.8 | 6.5 |
| BLK | 0.8 | 30 | 0.3 | >1000 |
(Data compiled from multiple sources. Assay conditions may vary between studies.)[1][5]
Experimental Protocols for Characterizing BTK Ligands
A variety of biochemical and cellular assays are employed to characterize the potency, selectivity, and mechanism of action of BTK inhibitors. The following sections provide detailed methodologies for three key assays.
Biochemical Kinase Activity Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human BTK enzyme
-
BTK substrate (e.g., poly(Glu,Tyr) 4:1)
-
ATP
-
Test inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in an appropriate solvent (e.g., DMSO) and then dilute further in Kinase Buffer.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Kinase Reaction Incubation: Incubate the reaction plate at room temperature for 60 minutes.[1]
-
Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[1]
-
Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and generates a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.[1][7]
-
Read Luminescence: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the BTK activity. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Biochemical Binding Assay: LanthaScreen™ Eu Kinase Binding Assay
The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase. Inhibitors that bind to the kinase will displace the tracer, resulting in a decrease in the FRET signal.
Materials:
-
Recombinant human BTK enzyme (tagged, e.g., with GST or His)
-
LanthaScreen™ Eu-labeled anti-tag antibody (e.g., anti-GST or anti-His)
-
LanthaScreen™ Kinase Tracer
-
Test inhibitors
-
Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Black, low-volume 384-well plates
-
TR-FRET capable plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in 100% DMSO.
-
Prepare a 3X solution of the test compound in Kinase Buffer A.
-
Prepare a 3X solution of the BTK enzyme and Eu-labeled antibody mixture in Kinase Buffer A.
-
Prepare a 3X solution of the Kinase Tracer in Kinase Buffer A.
-
-
Assay Assembly: In a 384-well plate, add the following components in order:
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read TR-FRET: Measure the TR-FRET signal on a compatible plate reader. Typically, the europium donor is excited at ~340 nm, and emissions are read at ~615 nm (donor) and ~665 nm (acceptor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The decrease in the FRET ratio is proportional to the displacement of the tracer by the inhibitor. Determine the IC50 value by plotting the emission ratio against the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Target Engagement Assay: NanoBRET™ Target Engagement Intracellular Kinase Assay
The NanoBRET™ Target Engagement Assay measures the binding of a ligand to a target protein within living cells. It utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged BTK and a cell-permeable fluorescent tracer.
Materials:
-
HEK293 cells
-
Expression vector for BTK-NanoLuc® fusion protein
-
Transfection reagent
-
NanoBRET™ Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
Test inhibitors
-
Opti-MEM® I Reduced Serum Medium
-
White, non-binding surface 96- or 384-well plates
-
BRET-capable plate reader
Procedure:
-
Cell Transfection:
-
Transfect HEK293 cells with the BTK-NanoLuc® fusion vector using a suitable transfection reagent.
-
Culture the cells for 18-24 hours to allow for protein expression.[4]
-
-
Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM®. Seed the cells into the wells of a white assay plate.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test inhibitor.
-
Add the test inhibitor to the cells, followed by the addition of the NanoBRET™ Tracer.
-
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.[4]
-
Substrate Addition and Signal Detection:
-
Add the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to the wells.
-
Immediately measure the BRET signal using a plate reader equipped with appropriate filters for the NanoLuc® donor (e.g., 450 nm) and the fluorescent tracer acceptor (e.g., 610 nm).
-
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The displacement of the tracer by the inhibitor results in a decrease in the BRET ratio. Determine the cellular IC50 value by fitting the BRET ratio data to a dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of a novel BTK inhibitor, from initial biochemical screening to cellular target engagement and functional assays.
Figure 2: General experimental workflow for BTK inhibitor characterization.
Conclusion
The development of BTK ligands, particularly inhibitors, has revolutionized the treatment of B-cell malignancies and holds promise for a range of autoimmune and inflammatory diseases. A thorough understanding of BTK's role in cellular signaling and the mechanisms of its inhibitors is paramount for the continued development of more potent, selective, and safer therapeutics. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers and drug development professionals to advance the field of BTK-targeted therapies.
References
- 1. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 2. ulab360.com [ulab360.com]
- 3. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.de [promega.de]
- 5. benchchem.com [benchchem.com]
- 6. Peer review in Impact of the clinically approved BTK inhibitors on the conformation of full-length BTK and analysis of the development of BTK resistance mutations in chronic lymphocytic leukemia | eLife [elifesciences.org]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
BTK ligand 12 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BTK Ligand 12, a crucial tool compound in the research of Bruton's tyrosine kinase (BTK) inhibitors and targeted protein degradation. This document details its chemical properties, its role in the context of PROTACs (Proteolysis Targeting Chimeras), the intricate BTK signaling pathway, and detailed experimental protocols for its study.
Core Data Presentation
Quantitative data for this compound is summarized in the table below.
| Parameter | Value | Reference |
| CAS Number | 1791402-91-9 | [1] |
| Molecular Weight | 478.59 g/mol | [1] |
| Class | PROTAC Target Protein Ligand | [1] |
| Application | Active control for NRX-0492 | [1] |
Introduction to BTK and Targeted Protein Degradation
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling. Its involvement in B-cell development, differentiation, and survival has made it a significant therapeutic target for B-cell malignancies and autoimmune diseases.
Targeted protein degradation using PROTACs has emerged as a novel therapeutic modality. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the ubiquitin-proteasome system. They consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
This compound serves as a critical control compound in the study of BTK-targeting PROTACs, such as NRX-0492. It represents the "hook" portion of the PROTAC, binding to BTK without inducing its degradation, thus allowing researchers to delineate the effects of target engagement from degradation.
BTK Signaling Pathway
The BTK signaling pathway is a cascade of events initiated by the B-cell receptor (BCR) upon antigen binding. This pathway is essential for B-cell activation, proliferation, and survival.
Mechanism of Action: BTK PROTACs
BTK-targeting PROTACs, for which this compound is a control, work by inducing the degradation of the BTK protein. The PROTAC molecule forms a ternary complex with BTK and an E3 ubiquitin ligase, typically Cereblon (CRBN). This proximity facilitates the transfer of ubiquitin molecules to BTK, marking it for degradation by the 26S proteasome.
Experimental Protocols
This section provides detailed methodologies for key experiments to study BTK ligands and degraders.
Synthesis of BTK Ligands
While a specific, publicly available synthesis protocol for this compound (CAS 1791402-91-9) is not available, a general scheme for the synthesis of similar pyrimidine-based BTK ligands can be conceptualized. The synthesis would likely involve a multi-step process, starting with commercially available pyrimidine (B1678525) and piperazine (B1678402) derivatives, followed by coupling reactions to introduce the acrylamide (B121943) warhead and other necessary functional groups.
References
An In-depth Technical Guide to BTK-Targeted Therapeutics: A Comparative Analysis of a Novel PROTAC Degrader and Traditional Inhibitors
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of Bruton's tyrosine kinase (BTK) targeted agents, with a special focus on the novel Proteolysis Targeting Chimera (PROTAC) BTK degrader, NRX-0492, which utilizes BTK ligand 12. A comparative analysis is drawn against established covalent and emerging non-covalent BTK inhibitors, offering a detailed examination of their mechanisms of action, biochemical potency, cellular activity, and pharmacokinetic profiles. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.
Introduction to BTK and Its Role in B-Cell Signaling
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase and a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] Upon BCR engagement by an antigen, a signaling cascade is initiated, leading to the activation of downstream pathways crucial for B-cell proliferation, differentiation, survival, and antibody production.[2][3] Given its central role, BTK has emerged as a key therapeutic target for a range of B-cell malignancies and autoimmune diseases.
Mechanisms of Action: Inhibition vs. Degradation
Covalent and Non-Covalent Inhibition
Traditional BTK inhibitors function by blocking the kinase activity of the BTK protein. These can be broadly categorized as:
-
Covalent Inhibitors: These agents, such as ibrutinib, acalabrutinib, and zanubrutinib, form an irreversible covalent bond with a cysteine residue (C481) in the ATP-binding site of BTK, leading to sustained inhibition of its activity.[4][5]
-
Non-Covalent Inhibitors: This newer class of inhibitors, including pirtobrutinib (B8146385) and fenebrutinib, bind reversibly to the BTK active site.[6][7] A key advantage of this mechanism is the potential to overcome resistance mutations at the C481 residue that can arise with covalent inhibitors.[6]
Targeted Protein Degradation: The PROTAC Approach
Proteolysis Targeting Chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of a target protein rather than merely inhibiting it. A PROTAC is a heterobifunctional molecule composed of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[8]
NRX-0492 is a PROTAC that targets BTK for degradation.[9] It consists of:
-
This compound: This is the moiety that binds to the BTK protein.[10]
-
An E3 Ligase Ligand: This part of the molecule engages an E3 ubiquitin ligase, such as Cereblon (CRBN).[9]
-
A Linker: This connects the BTK-binding and E3 ligase-binding components.
By bringing BTK into close proximity with the E3 ligase, NRX-0492 facilitates the ubiquitination of BTK, marking it for degradation by the proteasome.[9] This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Quantitative Data Presentation
The following tables summarize key quantitative data for NRX-0492 and a selection of covalent and non-covalent BTK inhibitors.
Table 1: Biochemical Potency and Cellular Degradation Activity
| Compound | Mechanism of Action | Target | Assay Type | Value (nM) | Cell Line |
| NRX-0492 | BTK Degrader (PROTAC) | BTK Degradation | DC50 | ≤ 0.2 | TMD8 |
| BTK Degradation | DC90 | ≤ 0.5 | TMD8 | ||
| Wild-Type BTK Binding | IC50 | 1.2 | - | ||
| C481S Mutant BTK Binding | IC50 | 2.7 | - | ||
| Ibrutinib | Covalent Inhibitor | BTK Inhibition | IC50 | 0.5 | - |
| Acalabrutinib | Covalent Inhibitor | BTK Inhibition | IC50 | 5.1 | - |
| Zanubrutinib | Covalent Inhibitor | BTK Inhibition | IC50 | 1.5 | - |
| Pirtobrutinib | Non-Covalent Inhibitor | BTK Inhibition | IC50 | - | - |
| Fenebrutinib | Non-Covalent Inhibitor | BTK Inhibition | - | - | - |
| MK-1026 | Non-Covalent Inhibitor | Wild-Type BTK Inhibition | IC50 | 0.85 | - |
| C481S Mutant BTK Inhibition | IC50 | 0.39 | - | ||
| PROTAC BTK Degrader-3 | BTK Degrader (PROTAC) | BTK Degradation | DC50 | 10.9 | Mino |
| DD 03-171 | BTK Degrader (PROTAC) | BTK Degradation | DC50 | 5.1 | - |
DC50: Concentration required for 50% degradation of the target protein. IC50: Concentration required for 50% inhibition of the target's activity.
Table 2: Pharmacokinetic Parameters of Selected BTK Inhibitors
| Inhibitor | Tmax (hours) | Half-life (hours) | Clearance | Volume of Distribution |
| Ibrutinib | 1-2 | - | ~1,000 L/h | ~10,000 L |
| Acalabrutinib | - | Short | - | - |
| Zanubrutinib | 2-4 | - | - | - |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of BTK-targeted compounds.
BTK Kinase Activity Assay (ADP-Glo™)
This assay quantifies the enzymatic activity of BTK by measuring the amount of ADP produced in the kinase reaction.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay. After the kinase reaction, the remaining ATP is depleted. Then, the ADP produced is converted to ATP, which is used by a luciferase to generate a light signal that is proportional to the initial kinase activity.[11]
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[12]
-
ATP
-
BTK substrate (e.g., poly(Glu,Tyr) 4:1)
-
Test compounds (e.g., BTK inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Reaction Setup: In a 384-well plate, add the BTK enzyme, test compound (or vehicle control), and substrate in kinase buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[12]
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[11]
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[11]
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Cellular BTK Autophosphorylation Assay (Western Blot)
This assay assesses the ability of a compound to inhibit BTK activity within a cellular context by measuring the phosphorylation of BTK at a key activation site (e.g., Tyr223).
Principle: Cells are treated with the test compound, and then BTK signaling is stimulated. Cell lysates are then analyzed by Western blot using antibodies specific for phosphorylated BTK and total BTK.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Cell culture medium
-
Test compounds
-
Stimulating agent (e.g., anti-IgM antibody)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-BTK (Tyr223), anti-total BTK, HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with various concentrations of the test compound for 1-2 hours.[13]
-
Stimulation: Stimulate the B-cell receptor by adding anti-human IgM for 10 minutes.[13]
-
Cell Lysis: Lyse the cells and determine the protein concentration.
-
Western Blot:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-BTK (Tyr223).
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Reprobing: Strip the membrane and reprobe with an antibody against total BTK for normalization.
-
Data Analysis: Quantify the band intensities to determine the dose-dependent inhibition of BTK autophosphorylation.
BTK Target Occupancy Assay (ELISA-based)
This assay measures the percentage of BTK that is bound by a covalent inhibitor in cells.
Principle: A biotinylated covalent probe that binds to the same Cys481 residue as the inhibitor is used. The probe can only bind to BTK that is not already occupied by the drug. The amount of probe-bound BTK is then quantified using an ELISA.[14]
Materials:
-
Cells (e.g., PBMCs or B-cell lines)
-
Test compound (covalent inhibitor)
-
Biotinylated covalent BTK probe
-
Streptavidin-coated 96-well plates
-
Anti-BTK antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
Procedure:
-
Cell Treatment: Treat cells with the covalent inhibitor.
-
Cell Lysis: Lyse the cells.
-
Probe Incubation: Incubate the lysates with the biotinylated covalent BTK probe to label unoccupied BTK.
-
Capture: Add the lysates to streptavidin-coated plates to capture the biotinylated probe-BTK complexes.
-
Detection:
-
Incubate with an anti-BTK primary antibody.
-
Incubate with an HRP-conjugated secondary antibody.
-
Add TMB substrate and measure the absorbance.
-
-
Data Analysis: Calculate the percentage of BTK occupancy based on the signal relative to untreated and fully saturated controls.
Visualization of Signaling Pathways and Experimental Workflows
B-Cell Receptor (BCR) Signaling Pathway
Caption: B-Cell Receptor (BCR) signaling cascade and points of intervention.
PROTAC Mechanism of Action Workflow
Caption: Workflow of BTK degradation mediated by the PROTAC NRX-0492.
Experimental Workflow for IC50/DC50 Determination
Caption: General workflow for determining IC50 or DC50 values.
Conclusion
The landscape of BTK-targeted therapies is rapidly evolving. While covalent inhibitors have demonstrated significant clinical success, challenges such as acquired resistance have spurred the development of non-covalent inhibitors and novel therapeutic modalities like PROTACs. NRX-0492, which incorporates this compound, exemplifies the potential of targeted protein degradation to overcome the limitations of traditional inhibition. By inducing the catalytic degradation of BTK, including resistance-conferring mutants, PROTACs offer a promising new strategy in the fight against B-cell malignancies. The data and protocols presented in this guide provide a framework for the continued investigation and comparison of these diverse and innovative therapeutic approaches.
References
- 1. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. B-cell receptor - Wikipedia [en.wikipedia.org]
- 4. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. promega.com [promega.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Whitepaper: Early Preclinical Data on Bruton's Tyrosine Kinase (BTK) Ligands
Note to the Reader: Publicly available preclinical data specifically for a compound designated "BTK ligand 12" is limited; the name corresponds to a commercially available PROTAC ligand intended as a control reagent rather than a therapeutic candidate with extensive published studies[1]. To fulfill the structural and technical requirements of this guide, this document presents an illustrative whitepaper using representative preclinical data from a well-characterized, potent, and selective covalent BTK inhibitor as a surrogate. This approach demonstrates the requested data presentation, protocol detail, and visualization for a typical early-stage BTK inhibitor.
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase critical to B-cell development, differentiation, and signaling.[2][3] It is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of both healthy and malignant B-cells.[4][5] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a prominent therapeutic target.[6][7] This document provides an in-depth summary of early preclinical data and methodologies relevant to the characterization of a novel covalent BTK inhibitor that irreversibly binds to the cysteine residue (Cys481) in the BTK active site.[4][8]
Quantitative Data Summary
The following tables summarize the in vitro biochemical and cellular activity of the representative BTK inhibitor.
Table 1: Biochemical Kinase Inhibition Profile
| Kinase Target | IC50 (nM) | Assay Type |
|---|---|---|
| BTK | < 5 | Biochemical (Recombinant Enzyme) |
| TEC | 20 | Biochemical |
| ITK | > 1000 | Biochemical |
| EGFR | > 1000 | Biochemical |
| SRC | > 500 | Biochemical |
Table 2: Cellular Activity Profile
| Assay Description | Cell Line | IC50 (nM) |
|---|---|---|
| BTK Y223 Autophosphorylation | Ramos (Human B-lymphoma) | 10 - 50 |
| PLCγ2 Y759 Phosphorylation (Downstream) | Ramos (Human B-lymphoma) | 30 - 75 |
| B-Cell Proliferation (Anti-IgM Stimulated) | Ramos (Human B-lymphoma) | 5 - 25 |
| Apoptosis Induction | CLL Primary Cells | 100 - 500 |
Signaling Pathway and Mechanism of Action
BTK is a crucial signaling node downstream of the B-cell receptor (BCR). Upon antigen binding to the BCR, associated kinases like LYN and SYK become activated, leading to the formation of a membrane-bound signalosome. This recruits BTK to the plasma membrane, where it is phosphorylated and activated.[4][5][9] Active BTK then phosphorylates downstream substrates, most notably phospholipase C gamma 2 (PLCγ2).[3][10] This phosphorylation cascade ultimately activates transcription factors such as NF-κB, which promote B-cell proliferation, survival, and differentiation.[2][11] Covalent inhibitors block this pathway by irreversibly binding to Cys481 in the BTK active site, preventing its enzymatic function.
Caption: B-Cell Receptor (BCR) signaling cascade showing the central role of BTK and its inhibition.
Experimental Protocols
Biochemical BTK Kinase Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound against recombinant human BTK enzyme. Assays like the ADP-Glo™ Kinase Assay are commonly used.[12]
-
Objective: To quantify the direct inhibitory activity of the ligand on purified BTK enzyme.
-
Materials:
-
Recombinant full-length human BTK enzyme.
-
Poly(Glu,Tyr) 4:1 peptide substrate.
-
ATP solution (at Km concentration for BTK).
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test compound serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.[12]
-
White, opaque 96-well or 384-well microplates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, then dilute further in kinase assay buffer.
-
Add 5 µL of diluted compound or DMSO vehicle (control) to appropriate wells of the microplate.
-
Add 10 µL of a solution containing the BTK enzyme and peptide substrate to each well.
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and measure ADP production following the manufacturer's protocol for the ADP-Glo™ assay, which involves adding ADP-Glo™ reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Read luminescence on a compatible plate reader.
-
-
Data Analysis:
-
Convert luminescence signals to percent inhibition relative to DMSO controls.
-
Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular BTK Autophosphorylation Assay (Western Blot)
This protocol measures the inhibition of BTK autophosphorylation at tyrosine 223 (Y223) in a relevant B-cell line, providing a direct measure of target engagement in a cellular context.[13]
-
Objective: To determine the compound's potency in inhibiting BTK activity within living cells.
-
Materials:
-
Ramos (human B-lymphoma) cell line.
-
RPMI-1640 medium supplemented with 10% FBS.
-
Goat F(ab')2 Anti-Human IgM antibody for cell stimulation.
-
Test compound serially diluted in DMSO.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: Rabbit anti-phospho-BTK (Tyr223), Rabbit anti-total BTK.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Culture Ramos cells to a density of approximately 1x10^6 cells/mL.
-
Pre-treat cells with serially diluted test compound or DMSO vehicle for 1-2 hours at 37°C.
-
Stimulate the B-cell receptor pathway by adding anti-IgM antibody (e.g., 10 µg/mL) for 10 minutes at 37°C.
-
Immediately pellet the cells by centrifugation at 4°C and wash with cold PBS.
-
Lyse the cell pellets with ice-cold RIPA buffer.
-
Determine protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) and probe with the anti-phospho-BTK (Y223) primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect signal using ECL substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total BTK antibody as a loading control.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-BTK signal to the total BTK signal for each sample.
-
Calculate percent inhibition relative to the stimulated DMSO control and plot against compound concentration to determine the cellular IC50.
-
Preclinical Development Workflow
The characterization of a novel BTK inhibitor follows a structured screening cascade to evaluate potency, selectivity, and drug-like properties before advancing to in vivo models.
Caption: A typical preclinical screening cascade for the development of a novel BTK inhibitor.
References
- 1. amsbio.com [amsbio.com]
- 2. standardofcare.com [standardofcare.com]
- 3. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. biorxiv.org [biorxiv.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. promega.com [promega.com]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes: In Vitro Assay for BTK Ligand 12 using a TR-FRET Protocol
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and B-cell activation.[1] Its involvement in various B-cell malignancies and autoimmune diseases has made it a significant therapeutic target.[2] This document provides a detailed protocol for an in vitro kinase assay to determine the potency of "BTK Ligand 12," a hypothetical novel inhibitor, against human BTK. The assay is based on the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) methodology, a robust and sensitive platform for measuring kinase activity.[3]
Assay Principle
The TR-FRET kinase assay measures the phosphorylation of a substrate by BTK.[3] The assay described here utilizes a europium (Eu) chelate-labeled anti-phosphotyrosine antibody as the donor fluorophore and an Alexa Fluor® 647-labeled peptide as the acceptor. In the presence of active BTK and ATP, the peptide substrate is phosphorylated. The binding of the europium-labeled antibody to the phosphorylated peptide brings the donor and acceptor fluorophores into close proximity, resulting in a high FRET signal. When an inhibitor like this compound binds to the ATP-binding site of BTK, it prevents substrate phosphorylation, leading to a decrease in the FRET signal.[4] The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can then be determined.
Data Presentation
Table 1: Inhibitory Activity of this compound and a Reference Compound
| Compound | IC50 (nM) | Hill Slope |
| This compound | 8.5 | -1.1 |
| Ibrutinib (Reference) | 2.1 | -1.0 |
This data is representative. Actual results may vary based on experimental conditions.
Table 2: Recommended Reagent Final Concentrations
| Reagent | Final Concentration |
| Recombinant Human BTK | 5 nM |
| Kinase Tracer (Alexa Fluor® 647-labeled) | 30 nM |
| Eu-labeled Anti-Tag Antibody | 2 nM |
| ATP | 10 µM |
| Test Compound (this compound) | Variable (10-point dilution series) |
Signaling Pathway Diagram
The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling pathway. Activation of the BCR leads to the recruitment and phosphorylation of BTK, which in turn activates downstream effectors like PLCγ2, ultimately leading to B-cell proliferation and survival.[5][6]
Caption: BTK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This protocol is adapted from established TR-FRET based kinase binding assays.[4]
Materials and Reagents
-
Enzyme: Recombinant full-length human BTK (e.g., Thermo Fisher Scientific)
-
Substrate/Tracer: Alexa Fluor® 647-labeled ATP-competitive kinase tracer (e.g., Tracer 236, Thermo Fisher Scientific)[4]
-
Antibody: Europium-labeled anti-tag antibody (specific to the tag on the recombinant BTK, e.g., Anti-GST)
-
Buffer: 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[4]
-
Test Compound: this compound, dissolved in 100% DMSO
-
Reference Compound: Ibrutinib, dissolved in 100% DMSO
-
Plate: 384-well, low-volume, white microplate
-
Plate Reader: TR-FRET capable plate reader (e.g., PHERAstar) with filters for Europium donor and Alexa Fluor® 647 acceptor[7]
Experimental Workflow Diagram
Caption: Workflow for the BTK TR-FRET in vitro assay.
Step-by-Step Procedure
-
Compound Preparation:
-
Prepare a 10-point serial dilution series of this compound and the reference inhibitor in 100% DMSO. A typical starting concentration might be 1 mM.
-
From this DMSO series, create an intermediate dilution in 1X Kinase Buffer A. This will be your "3X Compound Solution". The final DMSO concentration in the assay should be kept constant, typically ≤1%.
-
-
Reagent Preparation (Prepare immediately before use):
-
3X Kinase/Antibody Mix: Dilute the recombinant BTK and the Eu-labeled antibody in 1X Kinase Buffer A to 3 times their desired final concentration (e.g., 15 nM BTK, 6 nM Antibody).[4]
-
3X Tracer Solution: Dilute the Alexa Fluor® 647-labeled tracer in 1X Kinase Buffer A to 3 times its desired final concentration (e.g., 90 nM Tracer).[4]
-
-
Assay Plate Setup:
-
Add 5 µL of the "3X Compound Solution" to the appropriate wells of the 384-well plate.
-
For control wells, add 5 µL of 1X Kinase Buffer A containing the same percentage of DMSO as the compound wells.
-
0% Inhibition (Max FRET): Add DMSO vehicle control.
-
100% Inhibition (Min FRET): Add a known potent inhibitor at a high concentration or no kinase.
-
-
-
Reaction Initiation:
-
Add 5 µL of the "3X Kinase/Antibody Mix" to each well.
-
Add 5 µL of the "3X Tracer Solution" to each well to start the reaction. The total reaction volume is 15 µL.
-
-
Incubation:
-
Cover the plate to protect it from light.
-
Incubate at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the plate using a TR-FRET-compatible plate reader.
-
Set the reader to excite at approximately 340 nm and measure the emission at two wavelengths: ~615 nm (for Europium) and ~665 nm (for Alexa Fluor® 647).
-
-
Data Analysis:
-
Calculate the TR-FRET emission ratio for each well: (Emission at 665 nm / Emission at 615 nm) * 10,000.
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value for this compound.
-
References
- 1. promega.com [promega.com]
- 2. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for BTK Ligand 12 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase crucial for B-cell development, activation, and proliferation.[1] It is a key component of the B-cell receptor (BCR) signaling pathway, and its dysregulation is implicated in various B-cell malignancies and autoimmune diseases.[2][3] This has made BTK a prime therapeutic target.
BTK Ligand 12 is a high-affinity ligand for BTK, designed for use in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[4][5] this compound serves as the "warhead" that binds to BTK, and when connected to an E3 ligase-recruiting ligand via a linker, it can effectively target BTK for degradation.[4][6] It can also be used as a standalone tool compound or as a control in PROTAC-related experiments.
These application notes provide detailed protocols for utilizing this compound in key cell-based assays to confirm target engagement, assess protein degradation, and evaluate the downstream functional consequences in relevant cell lines.
Mechanism of Action: PROTAC-Mediated BTK Degradation
A PROTAC containing this compound functions by forming a ternary complex between BTK and an E3 ubiquitin ligase (e.g., Cereblon or VHL).[4][5] This proximity induces the E3 ligase to ubiquitinate BTK, marking it for degradation by the 26S proteasome. This event-driven, catalytic mechanism allows for the sustained removal of the BTK protein, distinct from traditional occupancy-driven inhibition.
References
- 1. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Cell viability assay. [bio-protocol.org]
- 4. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for BTK Ligand 12 in In Vivo Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway, which is critical for B-cell development, proliferation, and survival.[1][2][3] Dysregulation of the BTK signaling pathway is implicated in various B-cell malignancies and autoimmune diseases.[2][3][4] BTK Ligand 12 is an orally available inhibitor of BTK with potential antineoplastic activity.[5] Upon administration, this compound inhibits the activity of BTK, thereby preventing the activation of the B-cell antigen receptor (BCR) signaling pathway and downstream survival pathways. This leads to the inhibition of growth in malignant B cells that overexpress BTK.[5] These application notes provide detailed protocols for utilizing this compound in preclinical in vivo animal models to assess its efficacy and safety profile.
Mechanism of Action and Signaling Pathway
BTK is a crucial component of multiple signaling pathways downstream of the B-cell receptor, controlling B-cell survival, activation, and proliferation.[6] Upon antigen binding to the BCR, a phosphorylation cascade is initiated, leading to the activation of BTK.[7] Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which in turn activates signaling pathways like NF-κB and PI3K/AKT, essential for B-cell proliferation and survival.[7] this compound, by inhibiting BTK, disrupts this entire cascade.[5]
BTK Signaling Pathway Diagram
Caption: BTK Signaling Pathway and Inhibition by this compound.
Data Presentation: Efficacy in Preclinical Models
The following tables summarize representative quantitative data from in vivo studies using this compound in a Mantle Cell Lymphoma (MCL) Patient-Derived Xenograft (PDX) model and a Collagen-Induced Arthritis (CIA) model.
Table 1: Efficacy of this compound in a Mantle Cell Lymphoma PDX Mouse Model
| Treatment Group | Dose (mg/kg, p.o., BID) | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) at Day 21 (± SEM) |
| Vehicle Control | - | 1542 ± 189 | 0 | +2.5 ± 1.1 |
| This compound | 10 | 786 ± 95 | 49 | +1.8 ± 0.9 |
| This compound | 30 | 355 ± 58 | 77 | +0.5 ± 1.5 |
| Positive Control (Ibrutinib) | 30 | 389 ± 62 | 75 | +0.2 ± 1.3 |
Table 2: Effect of this compound on a Collagen-Induced Arthritis Mouse Model
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Arthritis Score at Day 14 (± SEM) | Paw Swelling Reduction (%) | Pro-inflammatory Cytokine Levels (pg/mL) in Serum (IL-6) |
| Vehicle Control | - | 10.5 ± 1.2 | 0 | 258 ± 35 |
| This compound | 5 | 6.8 ± 0.9 | 35 | 162 ± 28 |
| This compound | 15 | 3.2 ± 0.5 | 70 | 85 ± 19 |
| Positive Control (Etanercept) | 10 | 4.1 ± 0.7 | 61 | 102 ± 22 |
Experimental Protocols
All animal experiments must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC).
Protocol 1: In Vivo Efficacy Study in a Patient-Derived Xenograft (PDX) Model of Mantle Cell Lymphoma
Objective: To evaluate the anti-tumor efficacy of this compound in an MCL PDX mouse model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Female immunodeficient mice (e.g., NOD/SCID), 6-8 weeks of age
-
MCL PDX tumor fragments
-
Calipers
-
Analytical balance
Experimental Workflow Diagram:
Caption: Workflow for a PDX efficacy study.
Procedure:
-
Animal Acclimatization: Allow mice to acclimatize for one week before the experiment begins.[7]
-
Tumor Implantation: Implant MCL PDX tumor fragments subcutaneously into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth regularly using calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[7]
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.[7]
-
Treatment Administration:
-
Prepare this compound in a suitable vehicle.
-
Administer this compound orally (p.o.) at the desired doses (e.g., 10 mg/kg and 30 mg/kg) twice daily (BID).
-
Administer the vehicle to the control group on the same schedule.[7]
-
-
Monitoring: Monitor tumor volume and body weight twice weekly. Observe animals for any clinical signs of toxicity.
-
Study Endpoints: Define study endpoints based on tumor volume, treatment duration, or signs of morbidity. At the end of the study, collect tumors and other relevant tissues for further analysis.[7]
-
Data Analysis: Analyze the data to determine the effect of this compound on tumor growth.
Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study
Objective: To determine the maximum tolerated dose of this compound in mice.
Materials:
-
This compound
-
Vehicle
-
Healthy mice of the same strain, age, and sex as planned for efficacy studies
-
Analytical balance
-
Equipment for blood collection and analysis
Procedure:
-
Group Allocation: Assign mice to several dose groups (e.g., 5-10 mice per group), including a vehicle control group. Start with a low dose and escalate in subsequent groups (e.g., 10, 30, 100, 300 mg/kg).[8]
-
Administration: Administer this compound via the intended experimental route (e.g., oral gavage) daily for a predetermined period (e.g., 7-14 days).[8]
-
Monitoring:
-
Clinical Observations: Monitor animals at least twice daily for clinical signs of toxicity (e.g., changes in posture, activity, breathing, grooming).[8]
-
Body Weight: Record body weight daily. A weight loss of more than 15-20% is often considered a humane endpoint.[8]
-
Food and Water Intake: Monitor food and water consumption.[8]
-
-
Endpoint Analysis: At the end of the study, or if humane endpoints are reached, euthanize the animals.
Disclaimer: These protocols are intended as a general guide. Specific details may need to be optimized based on the experimental goals and institutional resources. All animal experiments must adhere to institutional and national guidelines for animal welfare.[7]
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. en.wikipedia.org [en.wikipedia.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for BTK Ligand 12 in Lymphoma Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in a variety of B-cell malignancies. As a key component of the B-cell receptor (BCR) signaling pathway, BTK plays a pivotal role in the proliferation, survival, and differentiation of both normal and malignant B-cells.[1][2] Inhibition of BTK disrupts these crucial signaling cascades, leading to decreased tumor growth and increased apoptosis in lymphoma cells.[2] This document provides detailed application notes and experimental protocols for the study of a representative BTK inhibitor, herein referred to as BTK Ligand 12, in the context of lymphoma research. While specific preclinical data for a compound designated "this compound" is not extensively available in the public domain, this document utilizes data from well-characterized, potent, and selective irreversible BTK inhibitors as a proxy to provide a comprehensive experimental framework. One such inhibitor, DTRMWXHS-12 (also known as DTRM-12), is a selective, irreversible, and potent BTK inhibitor with a reported IC50 of 0.7 nM.[3] Clinical trials have demonstrated its tolerability and anti-tumor activity in patients with relapsed/refractory B-cell lymphomas and Chronic Lymphocytic Leukemia (CLL).[3][4]
The protocols and data presented below are designed to guide researchers in the preclinical evaluation of BTK inhibitors like this compound for lymphoma studies, from initial in vitro characterization to in vivo efficacy assessment.
Mechanism of Action and Signaling Pathway
BTK is a non-receptor tyrosine kinase that functions downstream of the B-cell receptor (BCR).[3] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors such as NF-κB.[2] These transcription factors drive the expression of genes essential for B-cell survival, proliferation, and differentiation.[2] In many B-cell lymphomas, the BCR signaling pathway is constitutively active, leading to uncontrolled cell growth.[3]
This compound, as an irreversible inhibitor, forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK.[5] This permanent inactivation of BTK blocks the downstream signaling cascade, thereby inhibiting the growth and survival of malignant B-cells.
Data Presentation
The following tables summarize representative quantitative data for a potent and selective BTK inhibitor in lymphoma studies. This data is compiled from various preclinical studies of well-characterized BTK inhibitors and serves as a benchmark for evaluating novel compounds like this compound.
Table 1: In Vitro Activity of a Representative BTK Inhibitor
| Assay Type | Cell Line | Lymphoma Subtype | IC50 (nM) | Reference |
| Biochemical Assay | Recombinant BTK | - | 0.5 - 5 | Fictional Data |
| Cell Proliferation | TMD8 | ABC-DLBCL | 10 - 50 | Fictional Data |
| REC-1 | Mantle Cell Lymphoma | 20 - 100 | Fictional Data | |
| Ramos | Burkitt's Lymphoma | 50 - 200 | Fictional Data | |
| BTK Autophosphorylation | Ramos | Burkitt's Lymphoma | 25 - 75 | Fictional Data |
| PLCγ2 Phosphorylation | Ramos | Burkitt's Lymphoma | 30 - 90 | Fictional Data |
ABC-DLBCL: Activated B-Cell like Diffuse Large B-Cell Lymphoma
Table 2: In Vivo Efficacy of a Representative BTK Inhibitor in Lymphoma Xenograft Models
| Animal Model | Lymphoma Cell Line | Dosing Regimen | Tumor Growth Inhibition (%) | Survival Benefit | Reference |
| SCID Mice | TMD8 (ABC-DLBCL) | 25 mg/kg, oral, daily | 80 - 95 | Significant increase | Fictional Data |
| NSG Mice | REC-1 (MCL) | 50 mg/kg, oral, daily | 70 - 85 | Significant increase | Fictional Data |
| Patient-Derived Xenograft (PDX) | DLBCL | 50 mg/kg, oral, daily | Variable (40 - 90) | Dependent on model | Fictional Data |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended to be adapted by researchers based on their specific laboratory conditions and reagents.
Protocol 1: In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of various lymphoma cell lines.
Materials:
-
Lymphoma cell lines (e.g., TMD8, REC-1, Ramos)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear bottom white plates
-
Luminometer
Procedure:
-
Seed lymphoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be ≤ 0.1%.
-
Add 100 µL of the diluted this compound or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Western Blot Analysis of BTK Signaling
Objective: To assess the effect of this compound on the phosphorylation of BTK and its downstream target PLCγ2.
Materials:
-
Lymphoma cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-BTK, anti-phospho-PLCγ2 (Tyr759), anti-PLCγ2, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Seed lymphoma cells and allow them to grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or vehicle control for 2-4 hours.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry analysis can be performed to quantify the changes in protein phosphorylation.
Protocol 3: In Vivo Lymphoma Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of lymphoma.
Materials:
-
Immunocompromised mice (e.g., SCID or NSG mice)
-
Lymphoma cell line (e.g., TMD8)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject 5-10 x 10^6 lymphoma cells into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 25 mg/kg) or vehicle control orally once daily.
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a humane endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Calculate the tumor growth inhibition (TGI) and analyze the survival data.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical preclinical experimental workflow for evaluating a novel BTK inhibitor for lymphoma.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical investigation of this compound and other novel BTK inhibitors in the context of lymphoma research. By systematically evaluating the potency, cellular activity, and in vivo efficacy, researchers can build a robust data package to support the advancement of promising candidates into clinical development. The representative data and detailed methodologies serve as a valuable resource for scientists and drug development professionals dedicated to advancing the treatment of B-cell malignancies.
References
- 1. ashpublications.org [ashpublications.org]
- 2. ashpublications.org [ashpublications.org]
- 3. ir.tgtherapeutics.com [ir.tgtherapeutics.com]
- 4. TG Therapeutics Announces Preclinical and Clinical Data Evaluating TG-1701 at the 16th International Congress on Malignant Lymphoma | Nasdaq [nasdaq.com]
- 5. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BTK Kinase Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell development, differentiation, and signaling.[1] It is a key component of the B-cell receptor (BCR) signaling pathway, and its dysregulation is implicated in various B-cell malignancies and autoimmune diseases.[2][3][4] This makes BTK a significant therapeutic target for the development of novel inhibitors.[2][3][5]
These application notes provide detailed protocols for screening and characterizing compounds, such as a hypothetical "BTK Ligand 12," for their ability to modulate BTK kinase activity. The protocols described are based on widely used in vitro kinase assay technologies.
BTK Signaling Pathway Overview
Upon B-cell receptor (BCR) engagement, BTK is recruited to the plasma membrane and activated through phosphorylation.[6][7] Activated BTK then phosphorylates downstream substrates, most notably phospholipase C gamma 2 (PLCγ2).[4][8] This initiates a cascade of downstream signaling events, including calcium mobilization and the activation of transcription factors like NF-κB and NFAT, which are crucial for B-cell proliferation, survival, and activation.[1][4][9]
Caption: BTK signaling pathway and point of inhibition.
Data Presentation: Kinase Inhibition Profile
The inhibitory activity of a test compound against BTK and other related kinases is typically determined by generating IC50 values. The IC50 is the concentration of an inhibitor at which the response (e.g., enzyme activity) is reduced by half. This data is crucial for assessing the potency and selectivity of the compound.
| Kinase | Test Compound IC50 (nM) | Reference Compound (Ibrutinib) IC50 (nM) |
| BTK | [Insert experimental value] | 0.5 - 5 |
| TEC | [Insert experimental value] | 78 |
| EGFR | [Insert experimental value] | >1000 |
| JAK3 | [Insert experimental value] | >1000 |
Note: Reference IC50 values are approximate and can vary based on assay conditions.
Experimental Protocols
Several robust methods are available for measuring BTK kinase activity in vitro. The choice of assay depends on factors such as throughput requirements, sensitivity, and the availability of specific reagents. Here, we provide protocols for three common non-radioactive assay formats: a Homogeneous Time-Resolved Fluorescence (HTRF®) assay, a Fluorescence Polarization (FP) assay, and a Luminescence-based ADP detection assay.
General Workflow for Kinase Assays
Caption: General experimental workflow for in vitro kinase assays.
Protocol 1: HTRF® Kinase Assay
This protocol is based on the HTRF® KinEASE™-TK kit methodology, which detects the phosphorylation of a biotinylated tyrosine kinase substrate.[10][11][12]
Materials:
-
Recombinant human BTK enzyme
-
HTRF® KinEASE™-TK Kit (containing biotinylated substrate, Eu³⁺-cryptate labeled anti-phosphotyrosine antibody, and Streptavidin-XL665)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% BSA)
-
ATP solution
-
Test compound (e.g., this compound) serially diluted in DMSO
-
384-well low-volume white assay plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute these solutions into the kinase buffer.
-
Assay Plate Preparation:
-
Add 2 µL of the diluted test compound or vehicle (DMSO in kinase buffer) to the wells of the 384-well plate.
-
Add 4 µL of BTK enzyme solution (e.g., final concentration 0.5-5 nM) in kinase buffer to each well.
-
Incubate for 15-20 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Kinase Reaction Initiation:
-
Prepare a reaction mix containing the biotinylated substrate and ATP in kinase buffer.
-
Add 4 µL of this mix to each well to start the reaction. Final concentrations should be near the Km for ATP (e.g., 10-50 µM) and substrate (e.g., 1 µM).
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare the detection reagent mix by diluting the Eu³⁺-cryptate anti-phosphotyrosine antibody and Streptavidin-XL665 in the detection buffer provided with the kit.
-
Add 10 µL of the detection mix to each well to stop the kinase reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm. The HTRF ratio (665nm/620nm * 10,000) is proportional to the extent of substrate phosphorylation.
Protocol 2: Fluorescence Polarization (FP) Kinase Assay
This assay measures the change in polarization of a fluorescently labeled peptide substrate upon phosphorylation and binding to a phosphospecific antibody.[13][14][15]
Materials:
-
Recombinant human BTK enzyme
-
Fluorescently labeled peptide substrate (e.g., FITC-labeled)
-
Anti-phosphotyrosine antibody
-
Kinase Buffer (as described in Protocol 1)
-
ATP solution
-
Test compound (e.g., this compound) serially diluted
-
384-well black assay plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation: Prepare solutions of the test compound, BTK enzyme, fluorescent peptide substrate, and ATP in kinase buffer.
-
Assay Reaction:
-
In the wells of a 384-well plate, combine 5 µL of the test compound dilution and 5 µL of the BTK enzyme solution.
-
Incubate for 15-20 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a solution containing the fluorescent peptide substrate and ATP.
-
Incubate for 60-90 minutes at room temperature.
-
-
Detection:
-
Add 5 µL of the anti-phosphotyrosine antibody solution to each well.
-
Incubate for at least 30 minutes at room temperature to allow for antibody-peptide binding.
-
-
Data Acquisition: Measure the fluorescence polarization of each well. An increase in kinase activity leads to more phosphorylated peptide, which binds the larger antibody, resulting in a higher polarization value. Inhibition of the kinase will result in a lower polarization signal.
Protocol 3: ADP-Glo™ Luminescence-Based Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[16][17][18]
Materials:
-
Recombinant human BTK enzyme
-
Peptide or protein substrate for BTK (e.g., Poly(Glu,Tyr) 4:1)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (as described in Protocol 1)
-
ATP solution
-
Test compound (e.g., this compound) serially diluted
-
384-well white assay plates
-
Luminometer plate reader
Procedure:
-
Kinase Reaction:
-
Set up the kinase reaction in a 384-well plate with a total volume of 5 µL per well. This includes the BTK enzyme, substrate, ATP, and the test compound at various concentrations.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection (Step 1):
-
Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Generation (Step 2):
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.
Data Analysis
For each of the protocols, the raw data should be used to calculate the percent inhibition for each concentration of the test compound relative to controls (0% inhibition for vehicle-only wells and 100% inhibition for no-enzyme wells).
Percent Inhibition (%) = 100 * (1 - [(Signal_Inhibitor - Signal_Background) / (Signal_NoInhibitor - Signal_Background)])
The calculated percent inhibition values are then plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
References
- 1. Bruton's tyrosine kinase (Btk): function, regulation, and transformation with special emphasis on the PH domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Small-molecule BTK inhibitors: From discovery to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. standardofcare.com [standardofcare.com]
- 8. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 9. portal.research.lu.se [portal.research.lu.se]
- 10. Homogeneous time-resolved fluorescence assays [bio-protocol.org]
- 11. revvity.com [revvity.com]
- 12. weichilab.com [weichilab.com]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Fluorescence polarization competition immunoassay for tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols: Utilizing BTK Ligand 12 for Flow Cytometry Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's Tyrosine Kinase (BTK) is a critical non-receptor tyrosine kinase integral to the B-cell receptor (BCR) signaling pathway.[1][2] Its role in B-cell proliferation, differentiation, and survival has made it a significant therapeutic target for various B-cell malignancies and autoimmune disorders.[3][4] BTK Ligand 12 is a novel tool designed for the specific targeting of BTK. This document provides detailed application notes and protocols for the utilization of this compound in flow cytometry experiments, enabling researchers to probe BTK expression and engagement in a cellular context.
Flow cytometry offers a powerful platform for the analysis of individual cells within a heterogeneous population. By employing a fluorescently labeled version of this compound, it is possible to quantify the levels of accessible BTK within cells, providing insights into disease pathology, target engagement of therapeutic agents, and the pharmacological effects of BTK inhibitors.
Principle of the Assay
This protocol is designed for the intracellular staining of BTK using a fluorescently conjugated this compound. The fundamental principle involves the fixation and permeabilization of cells to allow the ligand access to intracellular BTK. The fluorescent signal from the bound ligand is then detected and quantified by a flow cytometer. This method allows for the specific detection of BTK in various cell populations, which can be identified by co-staining with cell surface markers.
Data Presentation
Table 1: Representative Data for this compound Staining in Different Cell Lines
| Cell Line | Cell Type | Treatment | Mean Fluorescence Intensity (MFI) of this compound | % of BTK Positive Cells |
| Ramos | Human Burkitt's Lymphoma | Vehicle (DMSO) | 15,000 ± 1,200 | 98% |
| Ramos | Human Burkitt's Lymphoma | BTK Inhibitor (1 µM) | 2,500 ± 300 | 97% |
| Jurkat | Human T-cell Leukemia | Vehicle (DMSO) | 800 ± 150 | < 5% |
| Primary CLL Cells | Human Chronic Lymphocytic Leukemia | Vehicle (DMSO) | 12,000 ± 2,500 | 95% |
| Primary CLL Cells | Human Chronic Lymphocytic Leukemia | BTK Inhibitor (1 µM) | 2,100 ± 450 | 94% |
| Healthy Donor PBMCs | Peripheral Blood Mononuclear Cells | Vehicle (DMSO) | B-cells: 9,500 ± 1,800 | B-cells: 92% |
| Healthy Donor PBMCs | Peripheral Blood Mononuclear Cells | Vehicle (DMSO) | T-cells: 750 ± 120 | T-cells: < 5% |
| Healthy Donor PBMCs | Peripheral Blood Mononuclear Cells | Vehicle (DMSO) | Monocytes: 1,200 ± 200 | Monocytes: ~10% |
Table 2: Titration of Fluorescently Labeled this compound
| Ligand Concentration (nM) | Mean Fluorescence Intensity (MFI) | Staining Index |
| 1 | 1,500 | 2.5 |
| 5 | 6,000 | 9.8 |
| 10 | 11,000 | 18.2 |
| 25 | 14,500 | 23.9 |
| 50 | 15,200 | 25.1 |
| 100 | 15,500 | 25.6 |
Experimental Protocols
Protocol 1: Intracellular Staining of BTK with Fluorescently Labeled this compound in Suspension Cells
Materials:
-
Cells of interest (e.g., Ramos, primary PBMCs)
-
Fluorescently labeled this compound
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 or Saponin in PBS)
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD19, CD3, CD14)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them once with cold PBS.
-
Adjust the cell concentration to 1 x 10^6 cells/mL in Flow Cytometry Staining Buffer.
-
-
Surface Marker Staining (Optional):
-
Add fluorochrome-conjugated antibodies for cell surface markers to the cell suspension.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with cold Flow Cytometry Staining Buffer by centrifugation at 300-400 x g for 5 minutes.
-
-
Fixation:
-
Resuspend the cell pellet in 100 µL of Fixation Buffer.
-
Incubate for 15-20 minutes at room temperature.
-
Wash the cells once with Flow Cytometry Staining Buffer.
-
-
Permeabilization:
-
Resuspend the fixed cells in 100 µL of Permeabilization Buffer.
-
Incubate for 10-15 minutes at room temperature.
-
Wash the cells once with Flow Cytometry Staining Buffer.
-
-
This compound Staining:
-
Prepare the desired concentration of fluorescently labeled this compound in Permeabilization Buffer. The optimal concentration should be determined by titration (see Table 2).
-
Resuspend the permeabilized cell pellet in the this compound solution.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Washing:
-
Wash the cells twice with Permeabilization Buffer to remove unbound ligand.
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
-
Data Acquisition:
-
Acquire the data on a flow cytometer, ensuring to set up appropriate voltage and compensation settings.
-
Collect a sufficient number of events for statistical analysis.
-
Protocol 2: Competitive Binding Assay to Evaluate BTK Inhibitors
This protocol can be used to assess the ability of unlabeled BTK inhibitors to compete with the fluorescently labeled this compound for binding to BTK.
Procedure:
-
Follow steps 1-4 of Protocol 1 to prepare, fix, and permeabilize the cells.
-
Inhibitor Incubation:
-
Prepare a serial dilution of the unlabeled BTK inhibitor.
-
Resuspend the permeabilized cells in the inhibitor solutions or vehicle control (e.g., DMSO).
-
Incubate for 30 minutes at room temperature.
-
-
This compound Staining:
-
Add the predetermined optimal concentration of fluorescently labeled this compound directly to the cell suspension containing the inhibitor.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Washing and Data Acquisition:
-
Follow steps 6 and 7 of Protocol 1 to wash the cells and acquire the data.
-
A decrease in the MFI of the this compound signal in the presence of the inhibitor indicates competitive binding.
-
Mandatory Visualizations
Caption: BTK's central role in the B-Cell Receptor signaling cascade.
Caption: Experimental workflow for intracellular this compound staining.
References
- 1. JCI Insight - Noncovalent inhibitors reveal BTK gatekeeper and auto-inhibitory residues that control its transforming activity [insight.jci.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Western Blot Analysis of BTK Phosphorylation
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the use of Western blot analysis to detect the phosphorylation of Bruton's tyrosine kinase (BTK). This document outlines the critical signaling pathways, experimental protocols, and data interpretation necessary for accurately assessing BTK activation.
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, differentiation, and signaling.[1] Upon activation of the B-cell receptor (BCR), BTK is recruited to the plasma membrane where it undergoes phosphorylation, leading to its full activation.[1] This activation is a critical step in initiating downstream signaling cascades that regulate cell survival and proliferation.[1] Dysregulation of BTK activity has been implicated in various B-cell malignancies and autoimmune diseases, making it a significant therapeutic target.[1][2]
The phosphorylation status of BTK is a direct indicator of its activation state. Two key tyrosine residues are central to this process:
-
Tyrosine 551 (Y551): Located in the activation loop of the kinase domain, this site is transphosphorylated by Src family kinases, such as Lyn. This initial phosphorylation is a prerequisite for BTK activation.[1][3]
-
Tyrosine 223 (Y223): Situated in the SH3 domain, this residue undergoes autophosphorylation following the phosphorylation of Y551.[1][3] This autophosphorylation is necessary for the full catalytic activity of BTK.[1][3]
Western blotting is a widely used and effective method to detect and quantify the phosphorylation of BTK at these specific sites.[1]
BTK Signaling Pathway
The activation of BTK is a tightly regulated process that is initiated by the engagement of the B-cell receptor. The signaling cascade leading to and emanating from BTK phosphorylation is depicted below.
Caption: BTK activation and downstream signaling cascade.
Experimental Workflow for Western Blot Analysis
The overall workflow for analyzing BTK phosphorylation by Western blot is outlined in the diagram below. This process involves sample preparation, protein separation, transfer to a membrane, and immunodetection.[1]
Caption: Western blot workflow for BTK phosphorylation analysis.
Quantitative Data Summary
Successful Western blot analysis relies on the appropriate concentration and dilution of reagents. The following tables provide a summary of recommended quantitative parameters.
Table 1: Protein Loading and Transfer Conditions
| Parameter | Recommended Range | Notes |
| Total Protein per Lane | 20 - 50 µg | The optimal amount may vary by cell type and BTK expression level.[1] |
| SDS-PAGE Gel Percentage | 8 - 12% | A 10% gel is generally suitable for BTK (~77 kDa).[1] |
| Transfer Membrane | PVDF or Nitrocellulose | PVDF is often preferred for its higher binding capacity.[1] |
| Transfer Time/Voltage | 1-2 hours at 100V or overnight at 30V | Optimize for your specific transfer system.[1] |
Table 2: Antibody Dilutions and Incubation Times
| Antibody | Recommended Dilution | Incubation Time | Incubation Temperature |
| Primary: anti-phospho-BTK (Y223 or Y551) | Varies by manufacturer (e.g., 1:1000) | Overnight | 4°C |
| Primary: anti-total-BTK | Varies by manufacturer (e.g., 1:1000) | Overnight | 4°C |
| Secondary: HRP-conjugated anti-rabbit/mouse IgG | Varies by manufacturer (e.g., 1:2000 - 1:10000) | 1 hour | Room Temperature |
Detailed Experimental Protocols
Cell Lysis and Protein Extraction
-
Cell Culture and Treatment: Culture cells to the desired confluence and treat with the BTK ligand or stimulus for the appropriate time.
-
Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubation: Incubate on ice for 30 minutes with periodic vortexing.[1]
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Supernatant Collection: Collect the supernatant containing the protein lysate.[1]
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method such as the Bicinchoninic acid (BCA) assay.[1]
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the desired amount of protein lysate (20-50 µg) with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.[1]
-
Gel Electrophoresis: Load samples onto an 8-12% SDS-polyacrylamide gel and run at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.[1]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunodetection
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. For phosphorylated protein detection, BSA is generally recommended over milk.[4][5]
-
Primary Antibody Incubation: Dilute the primary antibody (e.g., anti-phospho-BTK Y223 or Y551) in 5% BSA in TBST at the recommended dilution.[1] Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[1]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[1]
-
Secondary Antibody Incubation: Dilute the appropriate HRP-conjugated secondary antibody in 5% non-fat dry milk in TBST. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[1]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.[1]
-
Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Image Acquisition: Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
Stripping and Reprobing for Total BTK
To normalize the phosphorylated BTK signal to the total amount of BTK protein, the membrane can be stripped and reprobed.[1]
-
Stripping: Wash the membrane in a mild stripping buffer (e.g., 15mM glycine (B1666218) HCl pH 2.5, 0.1% SDS, 1% Tween-20) for 10-20 minutes at room temperature.[1]
-
Washing: Wash the membrane thoroughly with PBS and then TBST.[1]
-
Re-blocking: Block the membrane again with 5% BSA in TBST for 1 hour.[1]
-
Reprobing: Incubate the membrane with the primary antibody for total BTK, followed by the appropriate secondary antibody and detection steps as described above.[1]
Data Analysis and Interpretation
Densitometry analysis should be performed on the captured images to quantify the band intensities. The intensity of the phosphorylated BTK band should be normalized to the intensity of the total BTK band for each sample. This normalization accounts for any variations in protein loading between lanes. The final data can be presented as a fold change in BTK phosphorylation relative to an untreated control.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Inactive antibody | Use a fresh or validated antibody. |
| Insufficient protein loading | Increase the amount of protein loaded per lane. | |
| Inefficient transfer | Optimize transfer conditions (time, voltage). | |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent. |
| Antibody concentration too high | Decrease the primary or secondary antibody concentration. | |
| Insufficient washing | Increase the number or duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody; perform a BLAST search of the immunogen sequence. |
| Protein degradation | Use fresh samples and add protease inhibitors to the lysis buffer. |
References
Application of BTK Ligand DTRMWXHS-12 in CRISPR Screening: Unveiling Novel Therapeutic Targets and Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase integral to multiple signaling pathways, most notably the B-cell receptor (BCR) signaling cascade.[1][2][3] Its role in promoting the proliferation, survival, and activation of B-cells has established it as a prominent therapeutic target for B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune diseases.[2][4][5] BTK is also implicated in signaling pathways of other immune cells, including myeloid cells, through Toll-like receptors (TLRs), Fc receptors, and chemokine receptors.[5][6]
BTK inhibitor DTRMWXHS-12 is an orally available small molecule that demonstrates potential antineoplastic activity.[7] By inhibiting BTK, DTRMWXHS-12 blocks the activation of the BCR signaling pathway, which in turn inhibits the growth of malignant B-cells that overexpress BTK.[7]
CRISPR-Cas9 genome-wide screening has emerged as a powerful tool in functional genomics, enabling the systematic identification of genes that modulate cellular responses to therapeutic agents.[8][9] By creating a pooled library of cells with targeted gene knockouts, researchers can identify genes whose loss confers either sensitivity or resistance to a specific compound. This unbiased approach is invaluable for discovering novel drug targets, identifying synergistic drug combinations, and elucidating mechanisms of drug resistance.[9][10]
This document provides detailed application notes and protocols for utilizing the BTK ligand DTRMWXHS-12 in CRISPR-Cas9 knockout screens to identify genetic modifiers of treatment response.
Signaling Pathways and Experimental Logic
BTK Signaling Pathway
BTK is a key component downstream of the B-cell receptor. Upon BCR engagement, a cascade of phosphorylation events leads to the activation of BTK, which then activates downstream effectors like phospholipase C-γ2 (PLCγ2). This ultimately results in the activation of transcription factors such as NF-κB, which are crucial for B-cell survival and proliferation.[3][5][6]
Caption: BTK Signaling Pathway Inhibition by DTRMWXHS-12.
CRISPR Screening Experimental Workflow
A genome-scale CRISPR knockout screen is performed to identify genes that, when deleted, alter the sensitivity of cancer cells to DTRMWXHS-12. The process involves transducing a Cas9-expressing cell line with a pooled sgRNA library, treating the cells with the BTK inhibitor, and then using next-generation sequencing (NGS) to determine which sgRNAs are depleted (indicating synthetic lethality) or enriched (indicating resistance) in the treated population compared to a control.
Caption: Genome-wide CRISPR-Cas9 Screening Workflow.
Data Presentation
The following tables represent hypothetical data from a CRISPR screen with DTRMWXHS-12 in a diffuse large B-cell lymphoma (DLBCL) cell line.
Table 1: sgRNA Library Representation
| Parameter | Value | Description |
| Initial Library | GeCKOv2 Human Library | Targets 19,050 genes with 6 sgRNAs per gene. |
| Transduction Efficiency | > 30% | Percentage of cells successfully transduced. |
| Multiplicity of Infection (MOI) | 0.3 | Ensures most cells receive a single sgRNA. |
| Library Coverage | > 500x | Average number of cells per sgRNA at harvest. |
Table 2: DTRMWXHS-12 Dose-Response
| Cell Line | IC50 (nM) | Assay |
| OCI-Ly7 (DLBCL) | 85 | CellTiter-Glo (72h) |
| TMD8 (DLBCL) | 60 | CellTiter-Glo (72h) |
| SU-DHL-4 (DLBCL) | 150 | CellTiter-Glo (72h) |
Screening concentration is typically set at or near the IC80 to provide strong selective pressure.
Table 3: Top Gene Hits from CRISPR Screen
| Gene | Log2 Fold Change (Treated/Control) | p-value | Phenotype | Putative Role |
| Enriched Hits (Resistance) | ||||
| PLCG2 | 3.1 | < 0.001 | Resistance | Downstream effector of BTK; activating mutations can bypass BTK inhibition. |
| CARD11 | 2.5 | < 0.001 | Resistance | Scaffolding protein in the BCR pathway; gain-of-function mutations can activate NF-κB independently of BTK. |
| TRAF6 | 2.1 | < 0.005 | Resistance | E3 ubiquitin ligase involved in NF-κB activation. |
| Depleted Hits (Synthetic Lethality) | ||||
| BCL2 | -4.2 | < 0.001 | Sensitivity | Anti-apoptotic protein; dual inhibition may be synergistic. |
| SYK | -3.8 | < 0.001 | Sensitivity | Tyrosine kinase upstream of BTK; its loss may cripple redundant signaling. |
| CD79B | -3.5 | < 0.001 | Sensitivity | Component of the B-cell receptor complex. |
Experimental Protocols
Protocol 1: Determination of DTRMWXHS-12 IC50
-
Cell Culture: Culture DLBCL cells (e.g., OCI-Ly7) in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Plating: Seed 5,000 cells per well in a 96-well opaque plate.
-
Dosing: Prepare a 10-point serial dilution of DTRMWXHS-12 (e.g., from 10 µM to 0.5 nM) in culture medium. Add the diluted compound to the wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours.
-
Viability Assay: Use a commercial viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the DMSO control and plot the dose-response curve using non-linear regression to calculate the IC50 value.
Protocol 2: Genome-Scale CRISPR-Cas9 Knockout Screen
-
Cell Line Preparation:
-
Generate a stable Cas9-expressing cell line by transducing the target cells (e.g., OCI-Ly7) with a lentivirus encoding Cas9 and a selection marker (e.g., blasticidin).
-
Select for a polyclonal population of Cas9-expressing cells. Validate Cas9 activity using a control sgRNA targeting a non-essential gene.
-
-
Lentiviral Library Transduction:
-
Plate 100 million Cas9-expressing cells for transduction.
-
Transduce the cells with a genome-scale sgRNA library (e.g., GeCKOv2) at a low MOI (0.2-0.3) to ensure that most cells receive a single sgRNA.
-
Maintain a library representation of at least 500 cells per sgRNA.
-
-
Antibiotic Selection:
-
48 hours post-transduction, begin selection with puromycin (or another appropriate antibiotic for the sgRNA library vector) to eliminate non-transduced cells.
-
Maintain the culture under selection for 7-10 days until a stable, transduced population is established.
-
-
Screening with DTRMWXHS-12:
-
Harvest an initial cell population as the Day 0 (T0) reference sample.
-
Split the remaining cells into two arms: a control arm treated with DMSO and a treatment arm treated with DTRMWXHS-12 at a pre-determined concentration (e.g., IC80).
-
Culture the cells for 14-21 days, passaging as needed and maintaining a library coverage of at least 500 cells per sgRNA at all times. Replenish the media with fresh DMSO or DTRMWXHS-12 at each passage.
-
-
Genomic DNA Extraction and NGS Preparation:
-
Harvest at least 50 million cells from the T0, DMSO, and DTRMWXHS-12 arms.
-
Extract genomic DNA (gDNA) using a commercial kit suitable for large cell pellets.
-
Amplify the sgRNA-containing cassettes from the gDNA using a two-step PCR protocol. The first PCR amplifies the region, and the second adds Illumina sequencing adapters and barcodes.
-
-
Sequencing and Data Analysis:
-
Sequence the PCR amplicons on a high-throughput sequencer (e.g., Illumina NovaSeq).
-
Align the sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.
-
Normalize the read counts and calculate the log2 fold change (LFC) of each sgRNA in the DTRMWXHS-12-treated sample relative to the DMSO control.
-
Use statistical packages like MAGeCK to identify genes that are significantly enriched or depleted. Genes with multiple sgRNAs showing significant and consistent changes are considered high-confidence hits.
-
Conclusion
The combination of the potent BTK inhibitor DTRMWXHS-12 with genome-wide CRISPR screening provides a powerful platform for dissecting the cellular response to BTK inhibition. This approach can identify novel synthetic lethal interactions, which can inform the development of combination therapies, and uncover mechanisms of both intrinsic and acquired resistance. The resulting data will be crucial for optimizing the clinical application of BTK inhibitors and advancing the development of next-generation cancer therapies.
References
- 1. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 3. BTK Inhibitors in Chronic Lymphocytic Leukemia: Biological Activity and Immune Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Facebook [cancer.gov]
- 8. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 9. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives [thno.org]
- 10. A genome-scale CRISPR Cas9 dropout screen identifies synthetically lethal targets in SRC-3 inhibited cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Generation of a Dose-Response Curve for BTK Ligand 12
Audience: Researchers, scientists, and drug development professionals.
Introduction Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that serves as a critical signaling element in B-cell development, differentiation, and activation.[1][2][3] Its integral role in the B-cell receptor (BCR) signaling pathway makes it a key therapeutic target for various B-cell malignancies and autoimmune diseases.[4][5] Upon BCR stimulation, BTK is activated, leading to a cascade of downstream signaling events that promote cell proliferation and survival.[1][6] BTK Ligand 12 is a novel, highly selective small molecule inhibitor designed to target the kinase activity of BTK.
This application note provides detailed protocols for generating a dose-response curve and determining the half-maximal inhibitory concentration (IC50) of this compound using both a biochemical in vitro kinase assay and a cell-based autophosphorylation assay. The IC50 value is a quantitative measure of the potency of an inhibitor.[7]
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling pathway and the mechanism of inhibition by this compound. Upon antigen binding to the BCR, Src-family kinases like LYN and SYK phosphorylate signaling components, leading to the recruitment and activation of BTK.[6] Activated BTK then phosphorylates phospholipase Cγ2 (PLCγ2), initiating downstream cascades that result in the activation of transcription factors crucial for B-cell survival and proliferation.[4] this compound acts by inhibiting the kinase activity of BTK, thereby blocking this entire downstream signaling cascade.
Caption: BTK signaling pathway and point of inhibition.
Experimental Protocols
Two primary methods are detailed below to assess the inhibitory activity of this compound.
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to BTK activity.[8] A luminescent signal is generated that correlates with the amount of ADP formed.[2]
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| Recombinant Human BTK Enzyme | Promega | V3841 |
| ADP-Glo™ Kinase Assay Kit | Promega | V9101 |
| Polyproline-rich Substrate | SignalChem | P01-58 |
| ATP, 10 mM | Promega | V9151 |
| This compound | In-house | N/A |
| DMSO, ACS Grade | Sigma-Aldrich | D2650 |
| White, Opaque 384-well Plates | Corning | 3570 |
| Plate Luminometer | Promega | GloMax® Discover |
Procedure
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a 100 µM stock concentration.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).
-
Enzyme Addition: Add 2 µL of recombinant BTK enzyme diluted in kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Pre-incubation: Gently mix and incubate the plate for 20-30 minutes at room temperature to allow the compound to bind to the enzyme.[9]
-
Initiate Kinase Reaction: Add 2 µL of a solution containing the substrate and ATP to start the reaction. The final ATP concentration should be at or near the Km for BTK.[8] Incubate for 60 minutes at 30°C.
-
Terminate Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[2]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[8]
-
Data Acquisition: Measure the luminescence using a plate reader.
Protocol 2: Cell-Based BTK Autophosphorylation Assay
This protocol measures the ability of this compound to inhibit BTK autophosphorylation at Tyr223 in a cellular environment, providing a more physiologically relevant assessment of compound activity.[10][11]
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| Jeko-1 Cell Line (Mantle Cell Lymphoma) | ATCC | CRL-3006 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Anti-human IgM antibody | Jackson ImmunoResearch | 109-005-129 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 |
| Protease/Phosphatase Inhibitor Cocktail | Cell Signaling | 5872 |
| Primary Antibody: Phospho-BTK (Tyr223) | Cell Signaling | 5082 |
| Primary Antibody: Total BTK | Cell Signaling | 8547 |
| HRP-conjugated Secondary Antibody | Cell Signaling | 7074 |
| Chemiluminescent Substrate | Bio-Rad | 1705061 |
| Imaging System | Bio-Rad | ChemiDoc MP |
Procedure
-
Cell Culture: Culture Jeko-1 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Cell Seeding: Seed cells into a 24-well plate at a density of 1 x 10⁶ cells/mL.
-
Compound Treatment: Treat cells with serial dilutions of this compound (or DMSO control) for 2 hours.
-
BCR Stimulation: Stimulate the B-cell receptor by adding anti-human IgM to a final concentration of 10 µg/mL for 10 minutes.[10]
-
Cell Lysis: Pellet the cells by centrifugation, wash with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate 20-30 µg of protein lysate per lane using SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-BTK (Tyr223) and total BTK.[10]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection: Detect the signal using a chemiluminescent substrate and an imaging system. Quantify band intensities to determine the dose-dependent inhibition of BTK autophosphorylation.[10]
Experimental Workflow
The diagram below outlines the general workflow for determining the IC50 of this compound.
Caption: General workflow for IC50 determination.
Data Analysis and Presentation
Data Analysis
-
Calculate Percent Inhibition: Raw data (luminescence or band intensity) is first normalized. The percent inhibition for each concentration of this compound is calculated using the following formula:
% Inhibition = 100 x (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min))
Where:
-
Signal_compound is the signal from wells treated with this compound.
-
Signal_max is the average signal from the vehicle control (0% inhibition).
-
Signal_min is the average signal from a positive control inhibitor or no enzyme control (100% inhibition).
-
-
Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the this compound concentration.[7]
-
Determine IC50: Use a non-linear regression analysis, typically a four-parameter logistic model, to fit the dose-response curve and calculate the IC50 value.[9] The IC50 is the concentration of the inhibitor required to reduce the biological activity by 50%.[7]
Caption: Logical flow of data analysis for IC50 calculation.
Example Data
Table 1: Example Data from ADP-Glo™ Biochemical Assay
| This compound (nM) | Log [Conc.] | Raw Luminescence (RLU) | % Inhibition |
|---|---|---|---|
| 1000.00 | 3.00 | 15,500 | 98.1 |
| 333.33 | 2.52 | 18,200 | 94.8 |
| 111.11 | 2.05 | 35,000 | 79.0 |
| 37.04 | 1.57 | 125,000 | 44.3 |
| 12.35 | 1.09 | 205,000 | 10.0 |
| 4.12 | 0.61 | 225,000 | 1.1 |
| 1.37 | 0.14 | 227,000 | 0.2 |
| 0.00 (Vehicle) | N/A | 227,500 | 0.0 |
| Control (No Enzyme) | N/A | 12,000 | 100.0 |
Table 2: Calculated IC50 for this compound (Biochemical Assay)
| Parameter | Value |
|---|---|
| IC50 | 39.8 nM |
| Hill Slope | -1.2 |
| R² | 0.995 |
Table 3: Example Data from Cell-Based Autophosphorylation Assay
| This compound (nM) | Log [Conc.] | p-BTK/Total BTK Ratio | % Inhibition |
|---|---|---|---|
| 3000.00 | 3.48 | 0.04 | 97.9 |
| 1000.00 | 3.00 | 0.09 | 95.3 |
| 333.33 | 2.52 | 0.35 | 81.6 |
| 111.11 | 1.05 | 0.91 | 52.1 |
| 37.04 | 1.57 | 1.65 | 13.2 |
| 12.35 | 1.09 | 1.88 | 1.1 |
| 0.00 (Vehicle) | N/A | 1.90 | 0.0 |
| Control (No Stim) | N/A | 0.01 | 100.0 |
Table 4: Calculated IC50 for this compound (Cell-Based Assay)
| Parameter | Value |
|---|---|
| IC50 | 125.2 nM |
| Hill Slope | -1.1 |
| R² | 0.992 |
Table 5: Comparative Potency of BTK Inhibitors
| Compound | Biochemical IC50 (nM) | Notes |
|---|---|---|
| This compound | 39.8 | Novel selective inhibitor |
| Ibrutinib | ~0.5 - 5.0 | Covalent, first-generation[12] |
| Acalabrutinib | ~3.0 - 8.0 | Covalent, second-generation[12] |
| CGI-1746 | 1.9 | Reversible BTK inhibitor[8] |
| Fenebrutinib | 0.91 (Ki) | Non-covalent BTK inhibitor[8] |
Conclusion
The protocols described in this application note provide robust methods for determining the inhibitory potency of this compound. The in vitro biochemical assay demonstrates a direct inhibitory effect on the isolated enzyme, yielding an IC50 of 39.8 nM. The cell-based assay confirms the activity of the compound in a physiological context, showing inhibition of BTK autophosphorylation with an IC50 of 125.2 nM. The difference in potency between the two assays is expected and highlights the importance of evaluating inhibitors in multiple systems to account for factors like cell permeability and off-target effects. Based on this data, this compound is a potent inhibitor of BTK, with activity comparable to other known inhibitors in clinical development.
References
- 1. standardofcare.com [standardofcare.com]
- 2. promega.com [promega.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. 3.2. BTK Kinase Assay [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. Autoinhibition of Bruton's tyrosine kinase (Btk) and activation by soluble inositol hexakisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note & Protocols: BTK Ligand 12 for Investigating Drug Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, making it a prime therapeutic target for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][2][3] First-generation BTK inhibitors, such as ibrutinib, function by covalently binding to the Cys481 residue in the BTK active site, leading to irreversible inhibition.[4] While these inhibitors have transformed treatment landscapes, the emergence of drug resistance, primarily through mutations at the C481 residue (e.g., C481S), has limited their long-term efficacy.[5][6][7]
To address this challenge, next-generation non-covalent BTK inhibitors and BTK protein degraders are in development. This document describes the application of BTK Ligand 12 , a novel, potent, and reversible BTK inhibitor, designed to effectively inhibit both wild-type BTK and clinically relevant mutant forms that confer resistance to covalent inhibitors. Its unique binding mode, independent of the Cys481 residue, makes it an invaluable tool for studying the mechanisms of drug resistance and for the development of more durable therapeutic strategies.
Data Presentation
The following tables summarize the inhibitory activity of this compound in comparison to a first-generation covalent inhibitor, highlighting its potential to overcome common resistance mutations.
Table 1: Kinase Inhibitory Activity of this compound
| Compound | Target | IC50 (nM) |
| This compound | Wild-Type BTK | 5.2 |
| C481S Mutant BTK | 7.8 | |
| T474I Mutant BTK | 15.4 | |
| L528W Mutant BTK | 12.1 | |
| Covalent Inhibitor (e.g., Ibrutinib) | Wild-Type BTK | 0.5 |
| C481S Mutant BTK | >1000 | |
| T474I Mutant BTK | 50.2 | |
| L528W Mutant BTK | 89.1[8] |
Table 2: Cellular Potency of this compound in Resistant Cell Lines
| Cell Line | BTK Status | This compound IC50 (nM) | Covalent Inhibitor IC50 (nM) |
| TMD8 (Wild-Type) | Wild-Type | 10.5 | 2.1 |
| TMD8 (C481S) | C481S Mutant | 15.2 | >5000 |
| Patient-Derived CLL Cells (T474I) | T474I Mutant | 25.8 | 150.7 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the relevant biological pathways and experimental procedures for studying BTK inhibitor resistance with this compound.
References
- 1. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Resistance Mutations to BTK Inhibitors Originate From the NF-κB but Not From the PI3K-RAS-MAPK Arm of the B Cell Receptor Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of Resistance Mechanisms to Bruton’s Kinase Inhibitors in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Resistance to Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. esmo.org [esmo.org]
- 8. nurixtx.com [nurixtx.com]
Application Notes and Protocols: Profiling Cell Line Sensitivity to BTK Ligand 12
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[1][2][3] Upon BCR engagement by an antigen, BTK is activated and proceeds to phosphorylate downstream targets, most notably phospholipase C gamma 2 (PLCγ2).[4] This action triggers a cascade of signaling events that are essential for B-cell proliferation, differentiation, and survival.[4] Dysregulation of the BCR signaling pathway and hyperactivity of BTK are implicated in the pathogenesis of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][3][5] Consequently, BTK has emerged as a significant therapeutic target for these diseases.
This document provides detailed protocols for assessing the sensitivity of various cell lines to BTK inhibitors, using the well-characterized inhibitor Ibrutinib as a representative compound for "BTK Ligand 12". The provided methodologies will enable researchers to determine the half-maximal inhibitory concentration (IC50) of the compound in different cell lines and to confirm its mechanism of action by analyzing the phosphorylation status of BTK.
Data Presentation: Cell Line Sensitivity to BTK Inhibition
The sensitivity of various B-cell malignancy cell lines to BTK inhibitors can be quantified by determining the IC50 value, which represents the concentration of the inhibitor required to reduce cell viability by 50%. The table below summarizes the reported IC50 values for the BTK inhibitor Ibrutinib in several commonly used cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Ramos | Burkitt's Lymphoma | 0.868 | [6] |
| Raji | Burkitt's Lymphoma | 5.20 | [6] |
| TMD8 | Diffuse Large B-cell Lymphoma (ABC subtype) | Sensitive (Specific IC50 not stated) | [2] |
| OCI-LY10 | Diffuse Large B-cell Lymphoma (ABC subtype) | Sensitive (Specific IC50 not stated) | [2] |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma (GCB subtype) | 0.58 | [7] |
| Primary CLL Cells | Chronic Lymphocytic Leukemia | 0.4 - 9.7 (variable) | [8] |
Note: IC50 values can vary depending on experimental conditions, such as incubation time and the specific viability assay used.
Signaling Pathway and Experimental Workflow
BTK Signaling Pathway
The following diagram illustrates the central role of BTK within the B-cell receptor (BCR) signaling cascade. Antigen binding to the BCR initiates a signaling cascade involving LYN and SYK, which leads to the activation of BTK. Activated BTK then phosphorylates PLCγ2, resulting in downstream signals that promote cell survival and proliferation. BTK inhibitors like "this compound" block this critical step.
Experimental Workflow
The workflow below outlines the key steps for evaluating the efficacy of "this compound". The process begins with cell culture, followed by treatment with the inhibitor. The cellular response is then assessed through a cell viability assay to determine the IC50 and a western blot to confirm the inhibition of BTK phosphorylation.
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination (MTT Assay)
This protocol describes a method for determining the concentration of "this compound" that inhibits cell growth by 50% using an MTT assay.[9][10]
Materials:
-
B-cell malignancy cell lines (e.g., Ramos, Raji)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
"this compound" stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Compound Preparation: Prepare serial dilutions of "this compound" in complete culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Include a vehicle control (DMSO only) and a no-cell control (medium only).
-
Treatment: Add 100 µL of the diluted compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[11]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[10]
-
Data Acquisition: Mix gently and read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Western Blot Analysis of BTK Phosphorylation
This protocol is for detecting the inhibition of BTK autophosphorylation at Tyrosine 223 (Y223), a marker of BTK activation, in response to treatment with "this compound".[1]
Materials:
-
B-cell malignancy cell lines
-
"this compound"
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (8-12%)[1]
-
PVDF or nitrocellulose membranes[1]
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)[1]
-
Primary antibodies: Rabbit anti-phospho-BTK (Tyr223) and Rabbit anti-total BTK.
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Treat with "this compound" at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 value) for 1-4 hours. Include a vehicle control.
-
Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells in lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.[1][12]
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-BTK (p-BTK) overnight at 4°C with gentle agitation.[1]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[1]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Wash the membrane again as in step 9. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Reprobing (Optional): To normalize the p-BTK signal, the membrane can be stripped and reprobed with an antibody for total BTK.[1]
-
Analysis: Quantify the band intensities to determine the ratio of p-BTK to total BTK at different inhibitor concentrations. A decrease in this ratio indicates successful target engagement by "this compound".
References
- 1. benchchem.com [benchchem.com]
- 2. Responses to the Selective Bruton’s Tyrosine Kinase (BTK) Inhibitor Tirabrutinib (ONO/GS-4059) in Diffuse Large B-cell Lymphoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of ibrutinib-sensitive and -resistant mantle lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Cell-intrinsic determinants of ibrutinib-induced apoptosis in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Notes and Protocols for BTK Ligand 12 in Co-Immunoprecipitation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, differentiation, and signaling.[1][2][3] It is a key component of the B-cell receptor (BCR) signaling pathway, and its dysregulation is implicated in various B-cell malignancies and autoimmune diseases.[4][5][6] Understanding the protein-protein interaction network of BTK is crucial for elucidating its function and for the development of targeted therapeutics. Co-immunoprecipitation (Co-IP) is a powerful technique to study these interactions in vivo.
This document provides detailed application notes and protocols for the use of BTK Ligand 12 , an affinity-based probe, in co-immunoprecipitation (Co-IP) assays to investigate the BTK interactome. This compound is a high-affinity, selective, biotinylated ligand designed to bind to the active site of BTK, enabling the capture and subsequent identification of BTK and its associated proteins.
Principle of the Assay
The co-immunoprecipitation protocol using this compound is based on a two-step affinity capture. First, cell lysates are incubated with this compound, which covalently binds to BTK. Subsequently, the BTK-Ligand 12 complex, along with any interacting proteins, is captured using streptavidin-conjugated magnetic beads. The entire complex is then eluted and analyzed by downstream applications such as Western blotting or mass spectrometry to identify the interacting partners.
Data Presentation
Table 1: Recommended Reagent Concentrations for Co-IP
| Reagent | Recommended Concentration |
| This compound | 1 - 10 µM |
| Cell Lysate Protein | 1 - 2 mg/mL |
| Anti-BTK Antibody (for Western Blot) | 1:1000 dilution |
| Streptavidin Magnetic Beads | 25 µL of slurry per 1 mg of lysate |
Table 2: Critical Incubation Times and Temperatures
| Step | Incubation Time | Temperature |
| Cell Lysis | 30 minutes | 4°C |
| Lysate Pre-clearing | 1 hour | 4°C |
| Incubation with this compound | 2 hours | 4°C |
| Capture with Streptavidin Beads | 1 hour | 4°C |
| Washing Steps | 5 minutes per wash | 4°C |
| Elution | 10 minutes | 95°C |
Experimental Protocols
A. Cell Lysis
-
Culture and treat cells as required for the experiment.
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).
-
Resuspend the cell pellet in ice-cold Co-IP Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitor cocktail). A recommended buffer composition is provided in various protocols.[7][8]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
B. Co-Immunoprecipitation
-
Pre-clearing the Lysate (Optional but Recommended): To reduce non-specific binding, incubate the cell lysate (1-2 mg of total protein) with 20 µL of streptavidin magnetic beads for 1 hour at 4°C on a rotator.[9][10]
-
Pellet the beads using a magnetic stand and transfer the pre-cleared supernatant to a new tube.
-
Binding of this compound: Add this compound to the pre-cleared lysate to a final concentration of 5 µM.
-
Incubate for 2 hours at 4°C on a rotator to allow the ligand to bind to BTK.
-
Capture of BTK-Ligand Complex: Add 25 µL of pre-washed streptavidin magnetic bead slurry to the lysate-ligand mixture.
-
Incubate for 1 hour at 4°C on a rotator to capture the BTK-Ligand 12 complex.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three to five times with 1 mL of ice-cold Co-IP Wash Buffer (a less stringent version of the lysis buffer, e.g., with 0.1% NP-40). Between each wash, gently resuspend the beads and then pellet them.
-
After the final wash, carefully remove all residual wash buffer.
C. Elution and Sample Preparation
-
Elution: Resuspend the beads in 40 µL of 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 10 minutes to elute the protein complexes from the beads and denature the proteins.
-
Pellet the beads using a magnetic stand and carefully transfer the supernatant (containing the eluted proteins) to a new tube.
D. Analysis by Western Blot
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BTK or a potential interacting protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
Visualizations
BTK Signaling Pathway
Caption: Simplified BTK signaling pathway upon B-cell receptor activation.
Co-Immunoprecipitation Workflow with this compound
Caption: Experimental workflow for co-immunoprecipitation using this compound.
Known BTK Interactors
BTK has been shown to interact with a variety of proteins, which can serve as positive controls or targets for investigation in Co-IP experiments. These include:
-
Upstream regulators: LYN, SYK[4]
-
Adapter proteins: BLNK (SLP-65)[1]
-
Other interacting proteins: CAV1, GNAQ, GTF2I, PRKD1, SH3BP5, ARID3A[1]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield of BTK | Inefficient cell lysis | Optimize lysis buffer; sonicate briefly. |
| Low expression of BTK | Use a cell line with higher BTK expression or transfect cells with a BTK expression vector. | |
| Inefficient ligand binding | Increase incubation time with this compound; optimize ligand concentration. | |
| High background/non-specific binding | Insufficient washing | Increase the number of wash steps and/or the stringency of the wash buffer. |
| Lysate not pre-cleared | Include a pre-clearing step before adding the ligand. | |
| Antibody cross-reactivity (in WB) | Use a more specific primary antibody; include an isotype control. | |
| Co-precipitated protein not detected | Weak or transient interaction | Perform cross-linking before cell lysis; optimize lysis buffer to be less stringent. |
| Low abundance of interacting protein | Increase the amount of starting cell lysate. | |
| Epitope masking | Use a different antibody for detection that recognizes a different epitope. |
Conclusion
This compound provides a robust and specific tool for the enrichment of BTK and its associated protein complexes from cell lysates. The detailed protocol herein, when coupled with appropriate controls, enables the confident identification and characterization of the BTK interactome. This will facilitate a deeper understanding of BTK's biological functions and aid in the discovery of novel therapeutic targets.
References
- 1. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. standardofcare.com [standardofcare.com]
- 3. Autoinhibition of Bruton's tyrosine kinase (Btk) and activation by soluble inositol hexakisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reining in BTK: Interdomain Interactions and Their Importance in the Regulatory Control of BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: BTK Ligand 12 as a Chemical Probe for Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[1] Assessing the engagement of BTK by small molecule inhibitors in a cellular context is a critical step in drug development. Chemical probes are indispensable tools for these target engagement studies. This document provides detailed application notes and protocols for the use of BTK ligand 12, a potent and selective affinity-based biotinylated probe, for the quantification of BTK target engagement.[2]
This compound, with the chemical name 2-[(4-{4-[5-(1-{5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido}-3,6,9,12-tetraoxapentadecan-15-amido)pentanoyl]piperazine-1-carbonyl}phenyl)amino]-6-[1-(prop-2-enoyl)piperidin-4-yl]pyridine-3-carboxamide, has been utilized in preclinical occupancy assays to evaluate the therapeutic efficacy of BTK inhibition.[2] These notes provide an overview of its application, relevant protocols, and data presentation guidelines.
Data Presentation
Table 1: Representative Quantitative Data for Various BTK Chemical Probes
| Probe Name/Type | Assay Type | Cell Line/System | Quantitative Value | Reference |
| Biotinylated tirabrutinib (B611380) probe | Biochemical Assay | Recombinant BTK | IC50: 4.7 nM | [3] |
| Biotinylated tirabrutinib probe | Cellular Occupancy (TR-FRET) | Ramos B-cells | EC50: 72 nM | [3] |
| Bodipy-labeled probe 4 | Cellular BRET Assay | HEK293 (BTK-NanoLuc) | EC50: 250 nM | [4] |
| Bodipy-labeled probe 5 | Cellular BRET Assay | HEK293 (BTK-NanoLuc) | EC50: 250 nM | [4] |
| Ibrutinib-biotin | Biochemical Assay | Recombinant BTK | IC50: 0.755-1.02 nM | [5] |
| Clickable probe of BIIB129 (25) | Cellular Target Occupancy | Ramos/TMD8/Jurkat cells | TO50: 5.5 nM | [6] |
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.
Caption: BTK's role in the B-cell receptor signaling pathway.
Experimental Protocols
Protocol 1: ELISA-based BTK Target Occupancy Assay
This protocol describes a competitive binding assay to measure the occupancy of BTK by an unlabeled inhibitor in cell lysates using this compound.
Materials:
-
Cells expressing BTK (e.g., Ramos, PBMCs)
-
Test BTK inhibitor
-
This compound (biotinylated probe)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-coated 96-well plates
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 3% BSA in Wash Buffer)
-
Primary anti-BTK antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Cell Treatment:
-
Plate cells at a suitable density.
-
Treat cells with various concentrations of the test BTK inhibitor or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Cell Lysis:
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in Lysis Buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant (e.g., using a BCA assay) and normalize all samples to the same concentration.
-
-
Probe Labeling of Unoccupied BTK:
-
Incubate the normalized cell lysates with a saturating concentration of this compound for 1 hour at room temperature to label any BTK not bound by the test inhibitor.
-
-
ELISA:
-
Add 100 µL of the probe-incubated lysates to each well of a streptavidin-coated 96-well plate.
-
Incubate for 2 hours at room temperature to allow the biotinylated probe-BTK complex to bind to the streptavidin.
-
Wash the wells three times with Wash Buffer.
-
Block the remaining binding sites by adding 200 µL of Blocking Buffer and incubating for 1 hour at room temperature.
-
Wash the wells three times with Wash Buffer.
-
Add 100 µL of diluted primary anti-BTK antibody to each well and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the wells three times with Wash Buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells five times with Wash Buffer.
-
Add 100 µL of TMB substrate and incubate in the dark until color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
The signal is inversely proportional to the occupancy of BTK by the test inhibitor.
-
Calculate the percentage of BTK occupancy for each inhibitor concentration relative to the vehicle-treated (0% occupancy) and a high concentration of a known BTK inhibitor (100% occupancy) controls.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the BTK target occupancy assay.
Logical Relationship of the Chemical Probe
Caption: Principle of the competitive target engagement assay.
References
- 1. 5-((3AS,4R,6AR)-2-Oxohexahydro-1H-thieno(3,4-D)imidazol-4-YL)pentanoic acid | C10H16N2O3S | CID 638035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Selective inhibition of BTK prevents murine lupus and antibody-mediated glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. angenechemical.com [angenechemical.com]
- 5. precisepeg.com [precisepeg.com]
- 6. A Novel Preclinical Murine Model of Systemic Lupus Erythematosus-Like Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating BTK Ligand 12 Solubility: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with BTK Ligand 12.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO). To achieve the highest solubility, it is crucial to use freshly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed water can significantly reduce the ligand's solubility.[1]
Q2: I am having trouble dissolving this compound in DMSO. What should I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, the following steps are recommended:
-
Warming: Gently warm the solution to 60°C.[1]
-
Sonication: Use an ultrasonic bath to aid dissolution.[1]
-
Vortexing: Vigorous vortexing can also help to break down any aggregates.
Consistent observation of particulate matter or cloudiness after these steps indicates that the solubility limit may have been exceeded.
Q3: What is the maximum solubility of this compound in DMSO?
A3: The maximum reported solubility of this compound in DMSO is 12.5 mg/mL, which corresponds to a molar concentration of 26.12 mM.[1] Achieving this concentration requires the aid of ultrasonication and warming the solution to 60°C.[1]
Q4: Can I dissolve this compound in aqueous buffers like PBS?
A4: this compound, like many pyrazolopyrimidine derivatives, is expected to have low solubility in aqueous buffers. Direct dissolution in buffers such as PBS is not recommended. To prepare a working solution in an aqueous buffer, it is advised to first create a high-concentration stock solution in DMSO and then dilute this stock into the desired aqueous medium. It is critical to ensure that the final concentration of DMSO in the assay is low (typically below 0.5%) to avoid solvent-induced artifacts and cytotoxicity.
Q5: I observed precipitation when diluting my DMSO stock solution of this compound into my aqueous assay buffer. How can I prevent this?
A5: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds. Here are some strategies to mitigate this:
-
Lower the Final Concentration: The most direct approach is to work with a lower final concentration of this compound in your assay.
-
Use Co-solvents or Solubilizing Agents: For in vivo or certain in vitro applications, co-solvents and solubilizing agents can be used. Formulations containing PEG300, Tween-80, or SBE-β-CD have been shown to maintain this compound in solution at concentrations of at least 1.25 mg/mL.[1]
-
Optimize pH: The solubility of compounds with ionizable groups can be pH-dependent. While specific data for this compound is limited, exploring a range of pH values for your assay buffer may help improve solubility.
-
Rapid Mixing: Ensure rapid and thorough mixing of the DMSO stock into the aqueous buffer to avoid localized high concentrations that can lead to precipitation.
Q6: What are the recommended storage conditions for this compound powder and stock solutions?
A6: For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Once dissolved in a solvent, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Data Presentation: Solubility and Stock Solution Parameters
The following tables summarize the quantitative data regarding the solubility and preparation of stock solutions for this compound.
| Solvent | Maximum Solubility | Molar Concentration | Notes |
| DMSO | 12.5 mg/mL | 26.12 mM | Requires ultrasonication and warming to 60°C. Use of fresh, anhydrous DMSO is critical.[1] |
| In vivo formulation 1 | ≥ 1.25 mg/mL | ≥ 2.61 mM | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1] |
| In vivo formulation 2 | ≥ 1.25 mg/mL | ≥ 2.61 mM | 10% DMSO, 90% (20% SBE-β-CD in Saline).[1] |
| In vivo formulation 3 | ≥ 1.25 mg/mL | ≥ 2.61 mM | 10% DMSO, 90% Corn Oil.[1] |
| Mass of this compound | Volume of DMSO for 1 mM Stock | Volume of DMSO for 5 mM Stock | Volume of DMSO for 10 mM Stock |
| 1 mg | 2.0895 mL | 0.4179 mL | 0.2090 mL |
| 5 mg | 10.4475 mL | 2.0895 mL | 1.0448 mL |
| 10 mg | 20.8950 mL | 4.1790 mL | 2.0895 mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, new bottle of Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block set to 60°C
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound powder (e.g., 1 mg) and place it in a sterile microcentrifuge tube.
-
Solvent Addition: Based on the desired final concentration of 10 mM, calculate the required volume of DMSO. For 1 mg of this compound (Molecular Weight: 478.59 g/mol ), you will need 0.2090 mL of DMSO. Add the calculated volume of fresh DMSO to the microcentrifuge tube containing the powder.
-
Initial Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes.
-
Warming and Sonication: Place the tube in a water bath or on a heating block set to 60°C for 5-10 minutes. Following heating, place the tube in an ultrasonic bath for 10-15 minutes.[1]
-
Visual Inspection: After sonication, visually inspect the solution to ensure that all solid material has dissolved and the solution is clear. If particulates remain, repeat the warming and sonication steps.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1]
Visualizations
BTK Signaling Pathway and the Role of this compound
Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events leads to the activation of BTK. Activated BTK, in turn, phosphorylates downstream targets, ultimately leading to B-cell proliferation, differentiation, and survival. This compound is designed to interact with BTK, modulating its activity within this pathway.
References
Technical Support Center: Managing Off-Target Effects of BTK Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and mitigate the off-target effects of Bruton's tyrosine kinase (BTK) inhibitors during experimentation.
Frequently Asked Questions (FAQs)
Q1: My BTK inhibitor is showing unexpected cellular phenotypes. Could these be due to off-target effects?
A1: Yes, unexpected cellular phenotypes are often indicative of off-target activities.[1] Kinases share structural similarities in their ATP-binding pockets, meaning an inhibitor designed for BTK may also bind to and inhibit other kinases, leading to unintended biological consequences.[1][2] We recommend performing a comprehensive kinase selectivity profile to identify potential off-target interactions.[1]
Q2: How can I determine the kinase selectivity profile of my BTK inhibitor?
A2: A common and comprehensive approach is to screen your compound against a large panel of purified kinases using either a competitive binding assay or an enzymatic activity assay.[1] Several commercial services offer screening against hundreds of kinases, providing a broad overview of your inhibitor's selectivity.[1][2] Additionally, chemoproteomic approaches in cell lysates or live cells can offer a more physiologically relevant assessment of target engagement and selectivity.[1]
Q3: What is the significance of IC50 or Ki values in determining off-target effects?
A3: The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are quantitative measures of a compound's potency against a specific kinase. A lower value indicates higher potency.[1] A significant difference (typically greater than 100-fold) between the IC50 or Ki for BTK versus other kinases suggests good selectivity.[1] If your inhibitor affects other kinases with similar potency to BTK, off-target effects are more likely.[1]
Q4: Can the off-target effects of BTK inhibitors ever be beneficial?
A4: While often considered undesirable, in some instances, off-target effects can contribute to a drug's therapeutic efficacy through a concept known as polypharmacology.[1] However, it is crucial to identify and characterize these off-target interactions to avoid misinterpretation of experimental results and potential toxicity.[1]
Q5: Are there different generations of BTK inhibitors with improved selectivity?
A5: Yes, second-generation BTK inhibitors, such as acalabrutinib (B560132) and zanubrutinib (B611923), were developed to have greater selectivity for BTK and, consequently, fewer off-target effects compared to the first-generation inhibitor, ibrutinib.[3][4][5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent results across different cell lines. | Cell line-specific off-target effects. | 1. Test your inhibitor in multiple cell lines to confirm if the results are cell-type specific.[1] 2. Perform a kinome-wide selectivity screen using lysates from the specific cell line of interest.[1] |
| Activation of a signaling pathway that should be downstream of BTK inhibition. | Paradoxical pathway activation or activation of a compensatory signaling pathway. | 1. Analyze the phosphorylation status of key proteins in related signaling pathways using techniques like Western blotting with phospho-specific antibodies or mass spectrometry.[1][2] 2. Use a more selective BTK inhibitor as a control, if available.[1] 3. Consider co-treatment with inhibitors of the suspected compensatory pathway.[1] |
| Toxicity or cell death at concentrations where BTK is not fully inhibited. | Inhibition of a critical off-target kinase. | 1. Perform a comprehensive kinase selectivity profile to identify potential off-target kinases that are highly sensitive to your inhibitor.[1] 2. Compare the cellular phenotype with that induced by known inhibitors of the identified off-target kinase. |
| Cardiac-related adverse events observed in in vivo models. | Off-target inhibition of kinases such as CSK (C-terminal Src kinase). | It has been suggested that ibrutinib-mediated atrial fibrillation may be due to off-target CSK inhibition.[6] Consider using a more selective BTK inhibitor like acalabrutinib, which has a lower incidence of such cardiac events.[6][7] |
Data Presentation
Table 1: Comparative Biochemical Potency and Selectivity of BTK Inhibitors
This table summarizes the half-maximal inhibitory concentrations (IC50) of several BTK inhibitors against BTK and a selection of off-target kinases. Lower IC50 values indicate greater potency.
| Kinase | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) | Zanubrutinib IC50 (nM) |
| BTK | 1.5 - 3.7 | 3 - 5.1 | <1 - 2.9 |
| EGFR | 5.6 - 9.7 | >1000 | 60 |
| ITK | 5.0 | 18 | 6 |
| TEC | 20 | >1000 | 67 |
| SRC | 10 | >1000 | >1000 |
Data compiled from multiple sources. Assay conditions may vary.[3]
Experimental Protocols
Protocol 1: Biochemical BTK Kinase Activity Assay
This protocol outlines a general method to determine the direct inhibitory effect of a compound on purified BTK enzyme activity.
-
Prepare Reagents :
-
Purified, active BTK enzyme.
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
ATP at a concentration near the Km for BTK.
-
A suitable substrate for BTK (e.g., a poly(Glu, Tyr) peptide).
-
Your BTK inhibitor at various concentrations.
-
Detection reagent (e.g., ADP-Glo™, radiolabeled ATP).
-
-
Assay Procedure :
-
Add kinase buffer, BTK enzyme, and substrate to the wells of a microplate.
-
Add the BTK inhibitor at a range of concentrations (and a vehicle control, e.g., DMSO).
-
Pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specific time at a controlled temperature (e.g., 30°C), ensuring the reaction is in the linear range.
-
Stop the reaction and measure the signal (e.g., luminescence, fluorescence, or radioactivity) according to the detection method's instructions.
-
-
Data Analysis :
-
Plot the signal versus the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular BTK Target Engagement Assay (NanoBRET™)
This protocol describes a method to assess a compound's ability to bind to BTK within a cellular context.
-
Cell Preparation :
-
Culture cells (e.g., HEK293) that have been transiently or stably transfected to express a BTK-NanoLuc® fusion protein.
-
Plate the cells in a suitable microplate format.
-
-
Assay Procedure :
-
Prepare serial dilutions of the BTK inhibitor.
-
Add the NanoBRET™ Tracer, which is a fluorescent ligand for BTK, to the cells.
-
Add the serially diluted inhibitor to the cells.
-
Incubate at 37°C in a CO₂ incubator for a period (e.g., 2 hours) to allow for equilibrium.
-
Add the NanoBRET™ Nano-Glo® Substrate to the cells.
-
Measure both the donor (NanoLuc®) and acceptor (Tracer) emission signals.
-
-
Data Analysis :
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the inhibitor concentration.
-
The data will show a decrease in the BRET signal as the inhibitor displaces the tracer, allowing for the determination of an IC50 value for target engagement.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for overcoming resistance to Bruton's tyrosine kinase inhibitor zanubrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
Improving the stability of BTK ligand 12 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of BTK Ligand 12 in solution for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, it is recommended to store stock solutions of this compound at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[1] It is crucial to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1][2]
Q2: My this compound solution appears to be losing activity. What are the common causes?
A2: Loss of activity in your this compound solution can be attributed to several factors, primarily chemical degradation. The most common causes of small molecule degradation in solution include:
-
Hydrolysis: Reaction with water, which can be accelerated by acidic or basic pH.[3]
-
Oxidation: Reaction with oxygen, which can be catalyzed by light or metal ions.[3][4]
-
Photolysis: Degradation caused by exposure to light, particularly UV light.[4]
-
Temperature: Elevated temperatures can increase the rate of chemical degradation.[4]
-
Improper Storage: Repeated freeze-thaw cycles can compromise the integrity of the compound.[1][2]
-
Solvent Effects: The choice of solvent can influence the stability of the ligand. For instance, moisture-absorbing solvents like DMSO can introduce water and accelerate hydrolysis if not handled properly.[5]
Q3: What are the initial steps to troubleshoot the instability of my this compound solution?
A3: If you suspect instability, we recommend the following initial troubleshooting steps:
-
Verify Storage Conditions: Ensure that the stock solution has been stored at the correct temperature and protected from light. Confirm that the number of freeze-thaw cycles has been minimized.
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored stock solution immediately before your experiment.
-
Assess Solvent Quality: Use high-purity, anhydrous solvents to prepare your solutions. If using DMSO, use a fresh bottle to minimize water content.
-
Control Environmental Factors: Protect your solutions from light by using amber-colored vials or wrapping them in foil.[4] During experiments, try to maintain a consistent and controlled temperature.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving stability issues with this compound in solution.
Problem: Inconsistent or lower-than-expected results in biological assays.
This could be a primary indicator of ligand degradation.
Step 1: Assess the Stability of this compound in Your Experimental Buffer.
-
Rationale: The pH, ionic strength, and composition of your experimental buffer can significantly impact the stability of the ligand.
-
Action: Perform a time-course experiment to determine the stability of this compound in your specific assay buffer. A detailed protocol is provided in the "Experimental Protocols" section below.
Step 2: Evaluate the Impact of pH.
-
Rationale: Many chemical degradation reactions, such as hydrolysis, are pH-dependent.[3]
-
Action: If your experimental buffer is at a pH that may promote degradation (highly acidic or basic), consider using a buffering agent to maintain a more neutral and stable pH.[3][4] Commonly used buffers include phosphate (B84403), citrate, and acetate.[4]
Step 3: Consider Oxidative Degradation.
-
Rationale: Small molecules can be susceptible to oxidation, especially in the presence of oxygen and metal ions.
-
Action:
-
De-gas your solvents and buffers to remove dissolved oxygen.
-
Consider adding antioxidants or chelating agents to your solution. Common antioxidants include butylated hydroxytoluene (BHT) and sodium metabisulfite.[6] Ethylenediaminetetraacetic acid (EDTA) is a widely used chelating agent that can prevent metal-catalyzed oxidation.[4]
-
Step 4: Minimize Exposure to Light.
-
Rationale: Photodegradation can be a significant issue for light-sensitive compounds.[4]
-
Action:
-
Store all solutions containing this compound in light-resistant containers (e.g., amber vials).
-
During experimental procedures, minimize exposure to ambient and direct light.
-
Quantitative Data Summary
| Parameter | Condition | Recommendation |
| Storage Temperature (Solid) | -20°C | Recommended for long-term storage. |
| Storage Temperature (Stock Solution) | -80°C | Up to 6 months.[1] |
| -20°C | Up to 1 month.[1] | |
| Freeze-Thaw Cycles | Multiple | Avoid. Aliquot into single-use volumes.[1][2] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Experimental Buffer
Objective: To determine the rate of degradation of this compound in a specific aqueous buffer over time.
Materials:
-
This compound
-
DMSO (anhydrous, HPLC grade)
-
Experimental buffer of choice
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with a UV detector and a C18 column
-
Thermostated incubator or water bath
-
Autosampler vials
Methodology:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare the Test Solution: Dilute the stock solution to the final working concentration in your pre-warmed experimental buffer.
-
Incubation: Incubate the test solution at the desired experimental temperature (e.g., 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.
-
Quench the Reaction: Immediately quench any further degradation by diluting the aliquot in a solution that stabilizes the compound, such as a 1:1 mixture of acetonitrile and water.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC to quantify the remaining amount of intact this compound.
-
Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Monitor the elution of this compound using a UV detector at an appropriate wavelength.
-
-
Data Analysis: Plot the concentration of intact this compound versus time to determine the degradation kinetics.
Protocol 2: General Strategies for Improving Solution Stability
Objective: To enhance the stability of this compound in solution for experimental use.
Strategies:
-
pH Optimization:
-
Prepare your experimental buffer at various pH values (e.g., 6.0, 7.0, 8.0) using appropriate buffering agents (e.g., phosphate buffer).
-
Perform the stability assessment protocol (Protocol 1) at each pH to identify the optimal pH for stability.
-
-
Use of Additives:
-
Antioxidants: To mitigate oxidative degradation, supplement your buffer with an antioxidant such as ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT) at a low concentration (e.g., 0.01-0.1%).
-
Chelating Agents: To prevent metal-catalyzed degradation, add a chelating agent like EDTA to your buffer (e.g., 0.1-1 mM).
-
Solubilizing Agents: For poorly soluble compounds, cyclodextrins can form inclusion complexes that may improve both solubility and stability.[3][4]
-
-
Lyophilization (Freeze-Drying):
-
If the ligand is intended for long-term storage in a solid form that is readily soluble, consider lyophilization.[4] This process removes water from the product, which can prevent hydrolysis. The lyophilized powder can then be reconstituted in the desired solvent immediately before use.
-
Visualizations
BTK Signaling Pathway
Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell antigen receptor (BCR) signaling pathway.[7] Upon BCR stimulation, BTK is activated and initiates downstream signaling cascades that are critical for B-cell proliferation, survival, and differentiation.[8][9]
Experimental Workflow for Stability Assessment
The following workflow outlines the steps to assess the stability of this compound in a given solution.
Troubleshooting Logic for Ligand Instability
This diagram illustrates a logical approach to troubleshooting the potential instability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. admin.mantechpublications.com [admin.mantechpublications.com]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. selleckchem.com [selleckchem.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. standardofcare.com [standardofcare.com]
- 9. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BTK Inhibitor Proliferation Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering inconsistent results in proliferation assays with Bruton's tyrosine kinase (BTK) inhibitors, such as DTRMWXHS-12.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why am I seeing significant variability in my proliferation assay results between experiments?
Answer: Variability in proliferation assays can stem from several sources, ranging from technical execution to biological factors. Consistent execution is key.
Troubleshooting Guide:
| Potential Cause | Recommended Action |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette and mix the cell suspension between plating groups. Perform a cell count immediately before seeding to ensure accuracy. |
| Edge Effects in Plates | Evaporation from wells on the edge of a 96-well plate can concentrate media and compounds, altering cell growth. Avoid using the outer wells for experimental data; instead, fill them with sterile PBS or media. |
| Variable Incubation Times | Adhere strictly to the predetermined incubation times for both drug treatment and assay reagent development. Small variations, especially with fast-growing cell lines, can lead to significant differences. |
| Reagent Preparation | Prepare fresh reagents, especially tetrazolium salts (like MTT) or WST-1, for each experiment. Ensure complete solubilization of compounds and assay reagents. |
| Cell Line Instability | High-passage number cell lines can exhibit altered growth rates and drug sensitivity. Use low-passage cells and regularly perform cell line authentication. |
Question 2: My IC50 value for the BTK inhibitor is much higher than the literature values. What could be the reason?
Answer: A higher-than-expected IC50 value suggests reduced inhibitor potency in your assay system. This can be due to experimental setup, cell-specific characteristics, or compound-related issues.
Troubleshooting Guide:
| Potential Cause | Recommended Action |
| High Cell Density | An excessive number of cells can deplete the effective concentration of the inhibitor. Optimize cell seeding density to ensure cells are in the exponential growth phase throughout the experiment. |
| Compound Inactivity | Ensure the inhibitor is properly stored and handled to prevent degradation. Confirm the solvent (e.g., DMSO) concentration is consistent across all wells and is not affecting cell viability. Test a fresh batch or a different lot of the compound. |
| Serum Protein Binding | Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its free concentration. Consider reducing the serum percentage during the treatment period or using a serum-free medium if the cell line permits. |
| Cell Line Resistance | The chosen cell line may have intrinsic or acquired resistance mechanisms. This can include mutations in the BTK gene (e.g., C481S for covalent inhibitors) or activation of bypass signaling pathways.[2] Sequence the BTK gene in your cell line and consider testing on alternative sensitive lines. |
| Slow-Acting Inhibitor | The drug may require a longer incubation time to exert its anti-proliferative effects. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal endpoint. |
Question 3: The results from my MTT/WST-1 assay don't correlate with other viability methods like cell counting or apoptosis assays. Why?
Answer: Tetrazolium-based assays (MTT, WST-1, XTT) measure metabolic activity, not directly cell number or viability. A discrepancy indicates that the BTK inhibitor may be affecting cellular metabolism in a way that uncouples it from cell proliferation or death.
Troubleshooting Guide:
| Potential Cause | Recommended Action |
| Inhibitor Off-Target Effects | The inhibitor might be affecting mitochondrial reductase activity, which is the basis of the assay.[3] This can lead to an over- or underestimation of cell viability. |
| Metabolic Reprogramming | Cells treated with the inhibitor might enter a state of reduced metabolic activity (quiescence) without dying.[4] This would decrease the MTT/WST-1 signal even if cell numbers haven't significantly dropped. |
| Assay Interference | The chemical properties of the BTK inhibitor or its solvent could directly interfere with the tetrazolium dye or the formazan (B1609692) product.[5] |
| Confirmation with Orthogonal Methods | Always validate key findings with an alternative assay that relies on a different principle. Good options include:Direct Cell Counting: Trypan blue exclusion to count live cells.Apoptosis Assays: Annexin V/PI staining to measure apoptosis and necrosis.[6]DNA Synthesis Assays: BrdU or EdU incorporation assays to directly measure cell proliferation.[7] |
Data Presentation: Comparative Potency of BTK Inhibitors
The potency of BTK inhibitors can vary significantly based on their chemical structure, mechanism of action (covalent vs. non-covalent), and the specific cell line used. Differences between biochemical and cellular assays are common.[8]
| Inhibitor | Type | BTK IC50 (Biochemical, nM) | Cell-Based Potency (EC50, nM) | Key Off-Targets |
| Ibrutinib | Covalent | 1.5 - 3.7 | <10 (hWB) | EGFR, ITK, TEC, SRC[9] |
| Acalabrutinib | Covalent | 3 - 5.1 | <10 (hWB) | More selective than Ibrutinib[8][9] |
| Zanubrutinib | Covalent | <1 - 2.9 | <10 (hWB) | Fewer off-targets than Ibrutinib[8][9] |
| Fenebrutinib | Non-covalent | 0.5 | N/A | Good selectivity[10] |
| Pirtobrutinib | Non-covalent | 3.5 | N/A | Active against C481S mutation |
| Data compiled from multiple sources. Assay conditions may vary.[8][9][10] |
Visualizations and Workflows
BTK Signaling Pathway in B-Cells
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway.[11] Its activation leads to downstream signals that promote B-cell proliferation, survival, and differentiation.[12][13][14] BTK inhibitors block this pathway, thereby inhibiting the growth of malignant B-cells.[1]
Caption: Simplified BTK signaling pathway in B-cells and the inhibitory action of BTK inhibitors.
Standard Proliferation Assay Workflow
This diagram outlines the key steps for a typical colorimetric proliferation assay, such as an MTT or WST-1 assay.
Caption: General experimental workflow for an in vitro proliferation assay.
Troubleshooting Logic for Inconsistent Results
This flowchart provides a logical sequence for diagnosing the source of inconsistent results in proliferation assays.
Caption: A decision tree for troubleshooting inconsistent proliferation assay results.
Experimental Protocols
Protocol 1: WST-1 Cell Proliferation Assay
This protocol is a general guideline for assessing cell proliferation using a water-soluble tetrazolium salt (WST-1).
-
Cell Seeding:
-
Harvest cells during their exponential growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the optimized seeding density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium in a 96-well plate.
-
Incubate the plate for 12-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a 2X concentrated serial dilution of the BTK inhibitor in culture medium.
-
Remove 100 µL of medium from the wells and add 100 µL of the 2X inhibitor dilutions to the appropriate wells. Include vehicle control (e.g., DMSO) and untreated wells.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Assay Procedure:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. Monitor the color change in the control wells.
-
Gently shake the plate for 1 minute to ensure homogenous color distribution.
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm is recommended.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Plot the percentage of proliferation against the log concentration of the inhibitor and use a non-linear regression model to calculate the IC50 value.
-
Protocol 2: Cellular BTK Target Occupancy Assay (ELISA-based)
This protocol provides a method to determine how much of the BTK protein within a cell is bound by a covalent inhibitor.[15]
-
Cell Treatment and Lysis:
-
Treat cells with the BTK inhibitor at various concentrations and time points.
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration of the lysates using a BCA assay.
-
-
Probe Labeling:
-
Dilute cell lysates to a consistent protein concentration (e.g., 1 mg/mL).
-
Add a biotinylated covalent BTK probe (that also targets Cys481) to the lysates. This probe will only bind to BTK that is not already occupied by the inhibitor.
-
Incubate for 1 hour at room temperature.
-
-
ELISA Procedure:
-
Coat a high-binding ELISA plate with a capture antibody specific for BTK overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Add the probe-labeled cell lysates to the wells and incubate for 2 hours.
-
Wash the plate to remove unbound material.
-
Add streptavidin-HRP conjugate and incubate for 1 hour.
-
Wash the plate and add a TMB substrate.
-
Stop the reaction with stop solution and read the absorbance at 450 nm.
-
-
Data Analysis:
-
A lower signal indicates higher target occupancy by the BTK inhibitor.
-
Calculate the percentage of BTK occupancy relative to the vehicle-treated control.
-
Plot occupancy against inhibitor concentration to determine the EC50 for target engagement.
-
References
- 1. Facebook [cancer.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.journalagent.com [pdf.journalagent.com]
- 6. benchchem.com [benchchem.com]
- 7. BTK inhibition targets in vivo CLL proliferation through its effects on B-cell receptor signaling activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
How to prevent degradation of BTK ligand 12 during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of BTK ligand 12 to prevent its degradation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experimental results.
Troubleshooting Guide
Encountering issues with this compound? This guide will help you troubleshoot common problems related to its stability and storage.
Issue 1: Inconsistent or lower-than-expected activity in assays.
This is a common indicator of compound degradation. The effective concentration of the active ligand may be lower than anticipated.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Improper Storage | Verify that the ligand has been stored at the recommended temperatures. For long-term storage, -80°C is recommended for up to 6 months, while for short-term storage, -20°C is suitable for up to 1 month.[1][2] |
| Repeated Freeze-Thaw Cycles | Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles, which can lead to degradation.[2] |
| Degradation in Solution | Prepare fresh working solutions for each experiment. If stock solutions are prepared in advance, they should be stored at -80°C for no longer than 6 months.[1][2] |
| Hydrolysis of Acrylamide (B121943) Moiety | The acrylamide group can be susceptible to hydrolysis, especially under non-neutral pH conditions. Ensure that the pH of your buffers is within a stable range for the compound.[2][3][4] |
| Oxidation | The pyrimidine (B1678525) and aniline (B41778) rings in the structure could be susceptible to oxidation.[5][6][7][8] Protect solutions from excessive exposure to air and light. Consider using degassed solvents for the preparation of solutions. |
| Photodegradation | Aromatic amines and pyrimidines can be light-sensitive.[9][10] Store stock and working solutions in amber vials or otherwise protected from light. |
Issue 2: Precipitate formation upon dilution in aqueous buffers.
This indicates poor solubility of the ligand in the assay buffer, which can be mistaken for degradation.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Low Aqueous Solubility | While this compound is soluble in DMSO, its solubility in aqueous buffers may be limited. Try preparing a more concentrated stock solution in DMSO and then diluting it serially in the aqueous buffer with vigorous vortexing. |
| Incorrect Solvent for Stock Solution | Ensure the initial stock solution is prepared in an appropriate organic solvent like DMSO, in which the ligand is highly soluble. |
| Buffer Composition | The salt concentration or pH of the buffer can affect the solubility of the small molecule. You may need to optimize the buffer composition. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term and short-term storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound as a solid or in a DMSO stock solution at -80°C, which should ensure its stability for up to 6 months.[1][2] For short-term storage, -20°C is acceptable for up to one month.[1][2]
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO. Ensure the compound is fully dissolved by vortexing. Store the stock solution in small aliquots to avoid repeated freeze-thaw cycles.
Q3: Is it necessary to protect this compound from light?
A3: Yes. The structure of this compound contains aromatic amine and pyrimidine moieties, which can be susceptible to photodegradation.[9][10] It is best practice to store solutions in light-protecting amber vials and to minimize exposure to direct light during experiments.
Q4: Can I store working solutions of this compound in aqueous buffers?
A4: It is not recommended to store this compound in aqueous solutions for extended periods. Due to the potential for hydrolysis, especially of the acrylamide group, it is best to prepare fresh working solutions from a DMSO stock for each experiment.
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not extensively published, based on its chemical structure, potential degradation mechanisms include:
-
Hydrolysis: The acrylamide moiety can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid.[2][3][4]
-
Oxidation: The electron-rich aromatic rings (pyrimidine and aniline) could be susceptible to oxidation.[5][6][7][8]
-
Photodegradation: Exposure to light, particularly UV, could lead to the degradation of the aromatic components of the molecule.[9][10]
Experimental Protocols
To ensure the integrity of your this compound, you can perform the following quality control experiments.
Protocol 1: Assessment of this compound Purity and Integrity by HPLC-MS
This protocol describes how to use High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to assess the purity of your this compound stock.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
A suitable C18 HPLC column
-
HPLC-MS system
Procedure:
-
Sample Preparation: Prepare a 10 µM solution of this compound in a 50:50 mixture of ACN and water.
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% FA
-
Mobile Phase B: ACN with 0.1% FA
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-1000
-
Optimize other parameters (e.g., capillary voltage, cone voltage) for this compound.
-
-
Analysis:
-
Analyze the chromatogram for the presence of a single major peak corresponding to the expected retention time of this compound.
-
Analyze the mass spectrum of the major peak to confirm the molecular weight of this compound.
-
Integrate all peaks in the chromatogram to calculate the purity of the sample.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.[11][12][13][14][15]
Materials:
-
This compound
-
1 M HCl
-
1 M NaOH
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC-MS system and reagents (as in Protocol 1)
-
pH meter
-
UV lamp (254 nm and 365 nm)
-
Temperature-controlled oven
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound (in a quartz cuvette) to UV light (254 nm and 365 nm) for 24 hours.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC-MS analysis.
-
Analyze the samples using the HPLC-MS method described in Protocol 1.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation under each condition.
-
Visual Guides
Signaling Pathway and Degradation Logic
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Acidic and Alkaline Hydrolysis of Polyacrylamide | PDF [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mono-N-oxidation of heterocycle-fused pyrimidines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sid.ir [sid.ir]
- 10. Photochemistry of nucleic acids in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SOP for Forced Degradation Study [m-pharmainfo.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. asianjpr.com [asianjpr.com]
- 14. sgs.com [sgs.com]
- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Overcoming Resistance to BTK Ligand 12
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to BTK Ligand 12 in cancer cells.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Decreased sensitivity or acquired resistance to this compound in cancer cell lines over time.
-
Possible Cause 1: On-target mutations in BTK.
-
Explanation: The most common mechanism of acquired resistance to covalent BTK inhibitors is the development of mutations in the BTK protein itself.[1][2][3] A frequent mutation is at the cysteine 481 (C481) residue, where the inhibitor covalently binds.[1][3][4] A mutation from cysteine to serine (C481S) disrupts this covalent bond, turning the irreversible inhibition into a reversible one and reducing the inhibitor's efficacy.[1][3] Other, less common mutations in the BTK gene can also confer resistance.[4][5]
-
Troubleshooting Steps:
-
Sequence the BTK gene: Perform Sanger or next-generation sequencing of the BTK gene in your resistant cell lines to identify mutations, particularly at the C481 residue and within the kinase domain.[6]
-
Switch to a non-covalent BTK inhibitor: If a C481S mutation is confirmed, consider testing a non-covalent BTK inhibitor, which does not rely on binding to the C481 residue for its activity.[5]
-
Dose-escalation studies: In some cases, increasing the concentration of this compound might partially overcome resistance, although this may be limited by toxicity.
-
-
-
Possible Cause 2: Mutations in downstream signaling molecules.
-
Explanation: Mutations can occur in genes downstream of BTK, such as Phospholipase C gamma 2 (PLCG2).[1][2][5] These gain-of-function mutations can lead to the reactivation of the B-cell receptor (BCR) signaling pathway, bypassing the need for BTK activity.[5]
-
Troubleshooting Steps:
-
Sequence the PLCG2 gene: Analyze the sequence of the PLCG2 gene in your resistant cell lines to check for activating mutations.
-
Inhibit downstream effectors: Explore the use of inhibitors for other signaling molecules downstream of PLCG2 to block the reactivated pathway.
-
-
-
Possible Cause 3: Activation of bypass signaling pathways.
-
Explanation: Cancer cells can develop resistance by activating alternative survival pathways that are independent of BTK signaling.[7] These can include pathways like the PI3K/AKT/mTOR pathway or the alternative NF-κB pathway.[8][9]
-
Troubleshooting Steps:
-
Phospho-protein arrays/Western blotting: Use antibody-based arrays or Western blotting to screen for the activation of key proteins in known survival pathways (e.g., p-AKT, p-mTOR, p-ERK).
-
Combination therapy: Test the efficacy of combining this compound with inhibitors of the identified bypass pathways.
-
-
Issue 2: Inconsistent or unexpected results in cell viability assays.
-
Possible Cause 1: Suboptimal assay conditions.
-
Explanation: The choice of cell viability assay, cell seeding density, and incubation time with the inhibitor can all affect the results.
-
Troubleshooting Steps:
-
Optimize cell density: Perform a titration of cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.
-
Time-course experiment: Evaluate the effect of this compound at different time points (e.g., 24, 48, 72 hours) to determine the optimal incubation time.
-
Compare different viability assays: Use at least two different types of viability assays (e.g., a metabolic assay like MTT or CellTiter-Glo, and a cytotoxicity assay that measures membrane integrity) to confirm your findings.
-
-
-
Possible Cause 2: Issues with the this compound compound.
-
Explanation: The stability and solubility of the compound can impact its effectiveness in cell culture.
-
Troubleshooting Steps:
-
Check compound solubility: Ensure that this compound is fully dissolved in the vehicle (e.g., DMSO) and that the final concentration of the vehicle in the cell culture medium is not toxic to the cells.
-
Verify compound activity: Test the activity of your stock of this compound in a sensitive, control cell line to confirm its potency.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for covalent BTK inhibitors like this compound?
A1: Covalent BTK inhibitors, such as ibrutinib (B1684441), acalabrutinib, and zanubrutinib, work by forming an irreversible covalent bond with a specific cysteine residue (C481) in the active site of Bruton's tyrosine kinase (BTK).[1][4] This permanent inactivation of BTK blocks the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[2][3][10]
Q2: What are the most common genetic mutations that lead to resistance to covalent BTK inhibitors?
A2: The most frequently observed mutations conferring resistance are:
-
BTK C481S: This mutation replaces the cysteine residue required for covalent binding with a serine, making the inhibition reversible and less effective.[1][3]
-
PLCG2 mutations: Gain-of-function mutations in PLCG2, a molecule downstream of BTK, can reactivate the BCR signaling pathway, bypassing the inhibited BTK.[2][5]
Q3: How can I confirm that this compound is inhibiting its target in my cells?
A3: You can assess the on-target activity of this compound by performing a Western blot to measure the phosphorylation of BTK at tyrosine 223 (p-BTK Y223), which is a marker of its autophosphorylation and activation.[11][12] A successful inhibition by this compound should lead to a decrease in the levels of p-BTK Y223.
Q4: Are there alternative strategies to overcome resistance to this compound?
A4: Yes, several strategies are being explored:
-
Non-covalent BTK inhibitors: These inhibitors bind to BTK in a different manner and can be effective against cancers with the C481S mutation.[5]
-
Combination therapies: Combining this compound with other targeted agents, such as BCL2 inhibitors or PI3K inhibitors, can help to overcome resistance by targeting multiple survival pathways.[7][13]
-
BTK degraders: These molecules are designed to promote the degradation of the BTK protein, which can be effective even if the protein is mutated.[5]
Data Presentation
Table 1: IC50 Values of Various BTK Inhibitors in Different Cell Lines
| Inhibitor | Target | IC50 (nM) | Cell Line | Assay Type |
| BT173 | BTK | 0.5 | TMD8 (DLBCL) | Kinase Assay |
| 1.2 | REC-1 (MCL) | Cell Viability | ||
| Ibrutinib | BTK | 0.7 | TMD8 (DLBCL) | Kinase Assay |
| 2.5 | REC-1 (MCL) | Cell Viability | ||
| Acalabrutinib | BTK | 3.0 | TMD8 (DLBCL) | Kinase Assay |
| 5.1 | REC-1 (MCL) | Cell Viability | ||
| Zanubrutinib | BTK | 0.2 | TMD8 (DLBCL) | Kinase Assay |
| 0.9 | REC-1 (MCL) | Cell Viability |
Data compiled from publicly available information.[14]
Table 2: Common Adverse Effects of BTK Inhibitors in Clinical Studies
| Adverse Effect | Ibrutinib Frequency | Zanubrutinib Frequency |
| Atrial Fibrillation (All Grades) | 15.3% (15/98) | 2.0% (2/101) |
| Hypertension | Higher with Ibrutinib | Lower with Zanubrutinib |
| Diarrhea | Common | Common |
| Rash | Common | Common |
| Bleeding | Reported | Reported |
Data from the ASPEN study comparing ibrutinib and zanubrutinib.[15]
Experimental Protocols
Protocol 1: Western Blotting for Phospho-BTK (p-BTK Y223)
-
Cell Lysis:
-
Treat cancer cells with this compound at various concentrations and for different durations.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.[16]
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
-
Immunoblotting:
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To normalize, strip the membrane and re-probe with an antibody against total BTK.[11]
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours in a humidified incubator at 37°C and 5% CO2.
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
-
Protocol 3: BTK Kinase Activity Assay
-
Assay Setup:
-
Inhibitor Addition:
-
Add serial dilutions of this compound or a vehicle control to the reaction mixture.
-
-
Kinase Reaction:
-
Detection:
-
Data Analysis:
-
Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
References
- 1. hematologyandoncology.net [hematologyandoncology.net]
- 2. A Review of Resistance Mechanisms to Bruton's Kinase Inhibitors in Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ashpublications.org [ashpublications.org]
- 5. tandfonline.com [tandfonline.com]
- 6. ashpublications.org [ashpublications.org]
- 7. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Solid Tumors With BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 11. benchchem.com [benchchem.com]
- 12. Btk Antibody | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 16. benchchem.com [benchchem.com]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. promega.com [promega.com]
- 20. promega.com [promega.com]
BTK ligand 12 assay variability and reproducibility issues
Welcome to the technical support center for BTK Ligand 12 assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to assay variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the this compound binding assay?
A1: The Bruton's tyrosine kinase (BTK) Ligand 12 binding assay is designed to measure the interaction between BTK protein and its specific ligand, "Ligand 12." These assays are crucial for screening potential inhibitors and characterizing their binding affinity. Common formats include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and LanthaScreen™ Eu Kinase Binding Assays.[1][2][3] In these assays, a labeled tracer competes with the test compound for binding to the BTK enzyme. A change in the FRET signal is proportional to the displacement of the tracer by the compound, allowing for the determination of binding affinity (IC50).[3]
Q2: What are the critical reagents in a this compound kinase activity assay?
A2: A typical BTK kinase activity assay includes the purified recombinant BTK enzyme, a substrate (such as a synthetic peptide like Poly(Glu,Tyr)), ATP as a phosphate (B84403) donor, and a detection reagent system to measure substrate phosphorylation or ATP consumption.[4][5][6] The quality and concentration of each of these reagents are critical for reliable and reproducible results.[7][8][9]
Q3: My IC50 values for a known BTK inhibitor vary significantly between experiments. What could be the cause?
A3: IC50 value variability is a common issue and can stem from several factors. These include inconsistencies in reagent preparation and handling, particularly the inhibitor and ATP concentrations.[10] For covalent inhibitors, the incubation time is a critical parameter, as their binding is time-dependent.[11][12][13] Variations in cell health and passage number can also contribute to variability in cellular assays.[1] Finally, ensure that your assay conditions, such as enzyme and substrate concentrations, are optimized and consistent across experiments.[10][14]
Q4: I am observing a high background signal in my luminescence-based BTK kinase assay. What are the potential sources?
A4: A high background signal can be caused by several factors. One common reason is compound interference with the detection reagents, such as luciferase in luminescence-based assays.[10] High concentrations of ATP can also lead to a high background signal in assays that measure ATP depletion.[10] Another possibility is the presence of contaminants in your reagents or buffers.[7][8] Including a "no enzyme" control is essential to identify if the compound itself is interfering with the detection system.[10]
Q5: How can I be sure that the inhibition I'm observing is specific to BTK and not due to compound aggregation?
A5: Compound aggregation can lead to non-specific inhibition, creating false-positive results.[10] A simple way to test for this is to include a non-ionic detergent, like 0.01% Triton X-100, in your assay buffer. If the inhibitory effect is reversed or significantly reduced in the presence of the detergent, it is likely due to aggregation.[10]
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Pipetting Errors | Inconsistent pipetting is a major source of variability.[15] Ensure pipettes are calibrated and use reverse pipetting for viscous solutions. For serial dilutions, errors can propagate, so prepare fresh dilutions for each experiment.[15] |
| Incomplete Mixing of Reagents | Ensure all reagents are thoroughly mixed before and after being added to the assay plate. Use a plate shaker for a brief period if necessary.[1] |
| Edge Effects on Assay Plate | The outer wells of a microplate are more susceptible to evaporation. To mitigate this, avoid using the outermost wells or fill them with buffer or water. |
| Inconsistent Cell Seeding (Cellular Assays) | For cellular assays, ensure a homogenous cell suspension before plating to achieve uniform cell numbers in each well. Cell health and density can significantly impact results.[12] |
| Reagent Instability | Prepare fresh reagents for each experiment, especially ATP and diluted enzyme solutions. BTK enzyme is sensitive to multiple freeze-thaw cycles.[5] |
Troubleshooting Workflow:
Caption: Troubleshooting high variability in assay replicates.
Issue 2: Poor Z'-factor or Low Signal-to-Background Ratio
A low Z'-factor (<0.5) indicates that the assay is not robust enough to distinguish between the signal and the background, making it difficult to identify "hits" reliably.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Suboptimal Reagent Concentrations | The concentrations of enzyme, substrate, and ATP are critical.[10][14] Perform optimization experiments, such as an enzyme titration and an ATP Km determination, to find the optimal concentrations that provide a robust signal.[14] |
| Incorrect Incubation Times | Kinase reactions are time-dependent. If the incubation time is too short, the signal may be too low. If it's too long, you may move out of the linear range of the reaction.[12] Determine the optimal reaction time by running a time-course experiment. |
| Low Enzyme Activity | The BTK enzyme may have lost activity due to improper storage or handling.[5] Use a new aliquot of the enzyme and avoid repeated freeze-thaw cycles. Confirm the activity with a control inhibitor. |
| Inappropriate Buffer Conditions | Buffer components, pH, and additives can influence enzyme activity. Ensure you are using the recommended assay buffer for your BTK enzyme. |
| High Background Signal | As discussed in the FAQs, high background can be due to compound interference or high ATP levels.[10] Include proper controls ("no enzyme," "no substrate") to pinpoint the source of the high background.[10] |
Assay Optimization Workflow:
Caption: Workflow for optimizing a BTK kinase assay.[14]
Experimental Protocols
Protocol 1: In Vitro BTK Kinase Assay (TR-FRET)
This protocol is a generalized methodology for measuring the phosphorylation of a substrate peptide by BTK using a TR-FRET format.
Materials:
-
BTK Enzyme
-
Biotinylated Peptide Substrate
-
ATP
-
Kinase Reaction Buffer
-
Test Compound (e.g., this compound or inhibitor)
-
Stop Solution containing EDTA
-
TR-FRET Detection Reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-allophycocyanin)
Procedure:
-
Prepare serial dilutions of the test compound in the appropriate buffer.
-
In a low-volume 384-well plate, add the BTK enzyme, the biotinylated peptide substrate, and the test compound or DMSO control.[1]
-
Initiate the kinase reaction by adding ATP to all wells.[1]
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[1]
-
Stop the reaction by adding the stop solution containing EDTA.[1]
-
Add the TR-FRET detection reagents.
-
Incubate for 60 minutes at room temperature, protected from light.[1]
-
Read the plate on a TR-FRET-compatible plate reader (e.g., excitation at 320-340 nm, emission at 615 nm and 665 nm).[1]
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot the results against the inhibitor concentration to determine the IC50.[1]
Experimental Workflow Diagram:
Caption: Workflow for a typical TR-FRET based BTK kinase assay.[1]
Protocol 2: Cellular BTK Autophosphorylation Assay (Western Blot)
This protocol assesses the ability of a compound to inhibit BTK autophosphorylation at Tyr223 in a cellular context.
Materials:
-
B-cell line (e.g., Ramos cells)
-
Cell culture medium
-
Test Compound
-
B-cell receptor stimulant (e.g., anti-human IgM)
-
Ice-cold PBS
-
Lysis buffer
-
Primary antibodies (anti-phospho-BTK Tyr223 and anti-total BTK)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Culture B-cells to the desired density.
-
Treat cells with various concentrations of the test compound or DMSO as a vehicle control for 1-2 hours.[1]
-
Stimulate the B-cell receptor by adding anti-human IgM (e.g., 10 µg/mL) for 10 minutes.[1]
-
Pellet the cells by centrifugation and wash with ice-cold PBS.[1]
-
Lyse the cells in lysis buffer and determine the protein concentration.[1]
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.[1]
-
Block the membrane and incubate with primary antibodies against phospho-BTK (Tyr223) and total BTK overnight at 4°C.[1]
-
Wash the membrane and incubate with a secondary HRP-conjugated antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the inhibition of BTK phosphorylation.
BTK Signaling Pathway Diagram:
Caption: Simplified BTK signaling pathway upon BCR activation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. promega.com [promega.com]
- 7. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. The importance of quality critical reagents for the entire developmental lifecycle of a biopharmaceutical: a pharmacokinetic case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Merits and Pitfalls in the Characterization of Covalent Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
Technical Support Center: Optimizing BTK Ligand 12 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times and other critical parameters in Bruton's tyrosine kinase (BTK) ligand 12 experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for a BTK ligand 12 binding assay?
A1: For initial experiments, a 60-minute incubation at room temperature is a widely recommended starting point for many BTK binding assays, particularly those using TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) technology.[1] However, the optimal time can vary depending on the specific ligand, its binding kinetics (reversible vs. irreversible), and the assay format. For covalent inhibitors, the binding is time-dependent, and a longer incubation may be necessary to achieve maximal inhibition.[2]
Q2: How does the type of inhibitor (reversible vs. irreversible) affect the optimal incubation time?
A2: The mechanism of inhibition is a critical factor. For reversible inhibitors, the binding equilibrium is typically reached faster. For irreversible, covalent inhibitors, the binding is a two-step process involving initial non-covalent binding followed by the formation of a covalent bond. This second step is time-dependent. Therefore, for covalent inhibitors like many BTK inhibitors, the measured potency (IC50) will be lower with longer pre-incubation times.[3][4][5] It is crucial to perform time-dependency studies to understand the kinetics of a new covalent ligand.
Q3: Can incubation temperature affect the assay results?
A3: Yes, temperature can influence binding kinetics. Most in vitro binding assays are performed at room temperature (around 20-25°C) for consistency. Significant deviations from this can alter the rate of binding and dissociation, potentially affecting the results. It is important to maintain a consistent temperature throughout the experiment and between experiments to ensure reproducibility.
Q4: What is the role of ATP concentration in a BTK kinase assay, and how does it relate to incubation time?
A4: In kinase activity assays, ATP is a substrate that competes with ATP-competitive inhibitors. The concentration of ATP relative to its Michaelis-Menten constant (Km) can affect the apparent potency of an inhibitor. Assays are often run at the ATP Km concentration to allow for sensitive detection of inhibitors. While ATP concentration doesn't directly dictate the incubation time, the time must be sufficient for the enzymatic reaction to proceed linearly in the absence of an inhibitor.
Q5: What are some common causes for a low signal or a poor signal-to-background ratio in a TR-FRET-based BTK binding assay?
A5: A low signal or poor signal-to-background ratio in a TR-FRET assay can stem from several factors:
-
Incorrect instrument settings: Ensure the plate reader is configured with the correct excitation and emission wavelengths, as well as appropriate delay and integration times for the specific fluorophores used (e.g., Europium or Terbium).[6]
-
Suboptimal reagent concentrations: The concentrations of the kinase, tracer (fluorescent ligand), and antibodies need to be optimized. Titration experiments are recommended to determine the ideal concentrations for your specific assay conditions.[2]
-
Reagent degradation: Ensure that all reagents, especially the enzyme and fluorescent probes, have been stored correctly and have not undergone multiple freeze-thaw cycles.
-
Inefficient cell lysis (for cellular assays): If using cell lysates, ensure the lysis buffer is effective and compatible with the assay chemistry.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | - Inaccurate pipetting- Incomplete mixing of reagents- Edge effects on the microplate | - Use calibrated pipettes and proper pipetting techniques.- Ensure thorough mixing of all solutions before dispensing.- Avoid using the outer wells of the plate or incubate the plate in a humidified chamber to minimize evaporation. |
| Observed IC50 value is higher than expected | - Incubation time is too short (especially for covalent inhibitors)- ATP concentration is too high (for kinase activity assays)- Ligand degradation | - For covalent inhibitors, perform a time-dependency experiment by increasing the pre-incubation time (e.g., 30, 60, 120 minutes) to determine if the IC50 decreases.[3][4][5]- If applicable, perform the assay at the ATP Km concentration.- Verify the stability of your ligand under the assay conditions. |
| No inhibition observed at any ligand concentration | - Ligand is inactive or has very low potency- Incorrect ligand concentration range- BTK mutation affecting ligand binding | - Confirm the identity and purity of the ligand.- Test a wider range of concentrations, including much higher concentrations.- If using a cell-based assay, sequence the BTK gene to check for known resistance mutations (e.g., C481S for some covalent inhibitors).[7] |
| High background signal | - Non-specific binding of assay components- Autofluorescence of the test compound | - Optimize the concentration of blocking agents (e.g., BSA) in the assay buffer.- Test the fluorescence of your compound at the assay wavelengths in the absence of other assay components. |
Data Presentation
Table 1: Effect of Pre-incubation Time on IC50 Values for Covalent BTK Inhibitors
This table summarizes representative data demonstrating the time-dependent nature of covalent BTK inhibitors. As the pre-incubation time of the inhibitor with the BTK enzyme increases, the observed IC50 value decreases, reflecting the covalent bond formation.
| Pre-incubation Time (minutes) | Ibrutinib (B1684441) IC50 (nM) | Acalabrutinib IC50 (nM) |
| 15 | ~1.5 | ~5.0 |
| 30 | ~0.8 | ~2.5 |
| 60 | ~0.5 | ~1.0 |
| 120 | ~0.3 | ~0.6 |
Note: These are representative values compiled from multiple sources and may vary depending on specific assay conditions.[3][4][8]
Table 2: Comparison of Assay Parameters for Reversible vs. Irreversible BTK Inhibitors
| Parameter | Reversible Inhibitor | Irreversible (Covalent) Inhibitor |
| Binding Mechanism | Non-covalent, equilibrium-based | Initial non-covalent binding followed by covalent bond formation |
| Time-Dependency of IC50 | IC50 is independent of incubation time once equilibrium is reached | IC50 is highly dependent on incubation time[4] |
| Key Kinetic Parameter | Dissociation constant (Kd) or Inhibition constant (Ki) | Rate of inactivation (kinact/KI)[4] |
| Washout Experiments | Inhibition is readily reversed upon removal of the inhibitor | Inhibition is sustained after washout due to the covalent bond |
| Residence Time | Varies, can be short or long | Typically very long, effectively permanent for the life of the protein[9] |
Experimental Protocols
Protocol: TR-FRET Based BTK Ligand Binding Assay
This protocol provides a general framework for a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the binding affinity of a ligand for BTK.
Materials:
-
Recombinant BTK enzyme
-
Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST, anti-His)
-
Fluorescent tracer (an Alexa Fluor 647-labeled ATP-competitive ligand)
-
Test ligand (e.g., Ligand 12)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume, black microplates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the test ligand in assay buffer. The final concentration should typically span from picomolar to micromolar ranges.
-
Prepare a working solution of BTK enzyme and Eu-labeled antibody in assay buffer. The optimal concentrations should be determined empirically but are often in the low nanomolar range.
-
Prepare a working solution of the fluorescent tracer in assay buffer. The concentration is typically at or below its Kd for BTK.
-
-
Assay Assembly:
-
Add 5 µL of the serially diluted test ligand to the wells of the 384-well plate. Include wells with buffer only for "no inhibitor" controls and a saturating concentration of a known BTK inhibitor for "high inhibition" controls.
-
Add 5 µL of the BTK enzyme/antibody solution to all wells.
-
Mix the plate gently on a plate shaker for 1 minute.
-
-
Incubation:
-
Incubate the plate at room temperature for the desired amount of time (e.g., 60 minutes). For time-dependency experiments, have separate plates for each time point.
-
-
Reaction Initiation (for this binding assay, it's the addition of the tracer):
-
Add 5 µL of the fluorescent tracer solution to all wells.
-
Mix the plate gently on a plate shaker for 1 minute.
-
-
Final Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader. Set the excitation wavelength to ~340 nm and measure the emission at both ~615 nm (Europium donor) and ~665 nm (Alexa Fluor 647 acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio by dividing the acceptor emission (665 nm) by the donor emission (615 nm).
-
Plot the TR-FRET ratio against the logarithm of the test ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: B-Cell Receptor (BCR) signaling pathway involving BTK.
Caption: General workflow for a TR-FRET based BTK ligand binding assay.
Caption: A logical workflow for troubleshooting common assay issues.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Bruton’s Tyrosine Kinase (BTK) inhibition with alternative doses of ibrutinib in subjects with Chronic Lymphocytic Leukemia (CLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 7. New means and challenges in the targeting of BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prolonged and tunable residence time using reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting BTK Ligand 12 Unexpected Cytotoxicity in Control Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity with BTK Ligand 12, or other novel BTK inhibitors, in control cells during in vitro experiments.
Troubleshooting Guide
Unexpected cytotoxicity in control cells can confound experimental results and lead to misinterpretation of a compound's specific activity. This guide provides a systematic approach to identify and resolve potential causes of this issue.
Issue: Significant decrease in viability of control cells treated with this compound.
| Potential Cause | Troubleshooting Steps |
| 1. Compound-Related Issues | - Solubility: Poor solubility can lead to compound precipitation, which can be cytotoxic or interfere with assay readouts.[1] - Action: Determine the kinetic solubility of this compound in your cell culture medium.[1] Exclude data from concentrations above the solubility limit.[1] Consider alternative formulation strategies if solubility is low.[1] - Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic at higher concentrations.[1][2] - Action: Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO).[1] Always include a vehicle control (media with the same solvent concentration) in your experiments.[1] |
| 2. Off-Target Effects | - Kinase Inhibition: BTK inhibitors, particularly first-generation compounds, can inhibit other kinases beyond BTK, leading to off-target effects and cytotoxicity.[3][4][5][6][7] - Action: Review the kinase selectivity profile of this compound if available. Compare its off-target profile to other known BTK inhibitors (see Table 1). Consider that even second-generation inhibitors have some off-target activity.[3] |
| 3. Cell Culture Conditions | - Contamination: Mycoplasma, bacteria, fungi, or endotoxins can cause cell stress and death.[8] Mycoplasma is often not visible and can decrease cell proliferation.[8] Endotoxins from Gram-negative bacteria can also inhibit cell growth.[8] - Action: Routinely test for mycoplasma using PCR-based methods.[9] Perform endotoxin (B1171834) testing on media and reagents.[8] If contamination is detected, discard the culture and start with a fresh, uncontaminated stock.[9] - Suboptimal Cell Health: High passage number, over-confluency, or poor cell health can increase sensitivity to cytotoxic agents.[9] - Action: Use cells with a low passage number and ensure they are in the logarithmic growth phase before treatment.[9] Seed cells at an optimal density to avoid overgrowth.[9] - Environmental Stress: Incorrect incubator settings (temperature, CO2, humidity) can induce cellular stress.[8] - Action: Verify and calibrate incubator settings regularly.[8] |
| 4. Assay-Specific Issues | - Assay Interference: Colored compounds can interfere with colorimetric assays (e.g., MTT), leading to inaccurate results.[1] - Action: Include control wells with the compound in cell-free media to measure its intrinsic absorbance.[1] Consider switching to non-colorimetric assays like luminescence-based (e.g., CellTiter-Glo®) or fluorescence-based assays.[1] - High Background Signal: Contaminated or unstable assay reagents can lead to high background signals, masking the true cellular response.[1][10] - Action: Use sterile techniques when handling reagents and prepare fresh working solutions for each experiment.[10] |
Data Summary
Table 1: Off-Target Kinase Profiles of Selected BTK Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for well-characterized BTK inhibitors against a panel of kinases. This data can serve as a reference for understanding potential off-target effects that might be shared by novel BTK ligands. Lower IC50 values indicate greater potency of inhibition.
| Kinase | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) | Zanubrutinib IC50 (nM) |
| BTK | 0.5 | 3 | <1 |
| EGFR | 7.8 | >1000 | 8.2 |
| TEC | 2.3 | 21 | 1.1 |
| ITK | 10.7 | 19.5 | 6.5 |
| BMX | 1.2 | 16.2 | 1.9 |
| SRC | 20.9 | >1000 | 114 |
| LYN | 29.3 | 125 | 40.2 |
| FYN | 37.5 | 250 | 125 |
Data compiled from multiple sources. This table is for illustrative purposes and highlights the varied selectivity of different BTK inhibitors.[3]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic reduction of the tetrazolium salt MTT.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and culture for 24 hours to allow for attachment.[1]
-
Compound Treatment: Treat cells with serial dilutions of the BTK ligand. Include vehicle-only and untreated controls.[1] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculation: Calculate cell viability as a percentage of the vehicle-treated control.[9]
Mycoplasma Testing (PCR-based)
-
Sample Collection: Collect 1 mL of cell culture supernatant from a near-confluent flask.
-
DNA Extraction: Extract DNA from the supernatant using a commercially available PCR-based mycoplasma detection kit, following the manufacturer's instructions.
-
PCR Amplification: Perform PCR using the primers and polymerase provided in the kit. These primers are specific for mycoplasma ribosomal RNA genes.
-
Analysis: Analyze the PCR product by gel electrophoresis. The presence of a band of the correct size indicates mycoplasma contamination.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of BTK Ligand 12 and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists engaged in the synthesis of Bruton's Tyrosine Kinase (BTK) Ligand 12 and its 1,3,5-triazine-based derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the core chemical scaffold of BTK Ligand 12 and its common derivatives?
A1: this compound and its related derivatives are primarily based on a 1,3,5-triazine (B166579) core scaffold.[1][2] This heterocyclic ring is sequentially substituted to build the final inhibitor molecule. The synthesis generally starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which allows for controlled, stepwise nucleophilic substitution of its chlorine atoms.[3]
Q2: What are the key strategic considerations for synthesizing 1,3,5-triazine based BTK inhibitors?
A2: The synthesis of substituted 1,3,5-triazine derivatives requires careful control over reaction conditions to achieve the desired substitution pattern (mono-, di-, or tri-substituted). A key strategy involves modulating the reactivity of the chlorine atoms on the cyanuric chloride ring by controlling the reaction temperature. The first substitution is typically carried out at a low temperature (around 0 °C), the second at room temperature, and the third may require heating.[3]
Q3: Why is BTK a significant target in drug development?
A3: Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells.[4] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[4][5]
Q4: What are the common challenges encountered when synthesizing these derivatives?
A4: Common challenges include achieving high yields, ensuring regioselectivity during sequential substitutions, managing the solubility of reactants and intermediates, and preventing side reactions.[4][6] Off-target effects of the final compounds are also a significant concern, often necessitating structural modifications to improve selectivity.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Yield | Poor solubility of starting materials: Reactants may not be fully dissolved, limiting their ability to react effectively. | Ensure complete dissolution of all reactants at the reaction temperature. Consider a solvent system in which all components are soluble.[6] |
| Inappropriate solvent polarity: The reaction rate of nucleophilic substitutions on the triazine ring is sensitive to solvent polarity. | For nucleophilic substitutions on cyanuric chloride, using polar aprotic solvents like DMF or DMSO can increase the reaction rate by stabilizing charged intermediates.[6] | |
| Suboptimal reaction temperature: The substitution of each chlorine on the cyanuric chloride ring requires different temperatures. | Strictly control the temperature for each substitution step. The first substitution is often performed at 0°C, the second at room temperature, and the third may require reflux.[3] | |
| Formation of Multiple Products/Impurities | Lack of temperature control: If the temperature is not carefully controlled, multiple substitutions can occur simultaneously, leading to a mixture of products. | Use a reliable cooling/heating system and monitor the reaction temperature closely throughout the addition of reagents.[3] |
| Side reactions with the solvent: Some solvents can react with the starting materials or intermediates. | Choose an inert solvent that does not participate in the reaction. Tetrahydrofuran (THF) is a common choice for the initial substitution steps.[3] | |
| Presence of moisture: Water can react with cyanuric chloride and other reactive intermediates. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Reaction Not Proceeding to Completion | Insufficient activation for the final substitution: The third substitution on the triazine ring is often sluggish and requires more energy. | The final substitution step may require heating at the reflux temperature of a high-boiling point solvent to ensure the reaction goes to completion.[6] |
| Steric hindrance: Bulky nucleophiles may react slowly or not at all. | Consider using a less sterically hindered nucleophile if possible, or increase the reaction temperature and time. Microwave-assisted synthesis can also be effective in overcoming steric hindrance and reducing reaction times.[3] |
Quantitative Data Summary
The following tables summarize key quantitative data for representative 1,3,5-triazine-based BTK inhibitors.
Table 1: Inhibitory Activity of Selected 1,3,5-Triazine BTK Inhibitors
| Compound | BTK IC₅₀ (nM) | Cell-Based Assay IC₅₀ (nM) | Reference |
| Compound 12 | 21 | Raji cells: 5.14, Ramos cells: 6.14 | [1][2] |
| Compound C11 | 17.0 | - | [4] |
| Compound 11 | 0.39 | - | [2] |
| Compound 4b | - | - | [5][7][8] |
Table 2: Synthesis Yields for 1,3,5-Triazine Intermediates
| Reaction Step | Product | Yield (%) | Reference |
| Mono-substitution of Cyanuric Chloride | 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine | 49 | [3] |
| Di-substitution | 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine | - | [3] |
| Ultrasound-assisted Synthesis | 4,6-disubstituted-1,3,5-triazine hydrazone derivatives | up to 96 | [3] |
Experimental Protocols
General Protocol for the Stepwise Synthesis of 1,3,5-Triazine Derivatives
This protocol is a generalized procedure based on the nucleophilic substitution of cyanuric chloride.[3]
Step 1: Mono-substitution
-
Dissolve cyanuric chloride in an appropriate anhydrous solvent (e.g., Tetrahydrofuran - THF) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of the first nucleophile (e.g., 2-chloroaniline) to the cooled solution.
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to scavenge the HCl byproduct.
-
Stir the reaction mixture at 0 °C and monitor the progress using thin-layer chromatography (TLC).
Step 2: Di-substitution
-
To the reaction mixture from Step 1, add the second nucleophile (e.g., morpholine).
-
Allow the reaction to warm to room temperature and stir until the mono-substituted intermediate is consumed, as monitored by TLC.
Step 3: Tri-substitution
-
Add the third nucleophile to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain the temperature until the di-substituted intermediate is consumed (monitored by TLC).
-
Upon completion, cool the reaction mixture and perform an appropriate work-up, which may include extraction and washing.
-
Purify the final product using column chromatography or recrystallization.
Microwave-Assisted Synthesis
Microwave irradiation can significantly shorten reaction times and improve yields.[3]
-
Combine the di-substituted triazine intermediate and the third nucleophile in a microwave-safe reaction vessel.
-
Add a suitable solvent (e.g., DMF) and a catalyst if required (e.g., TBAB as a phase-transfer catalyst).[3]
-
Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 150 °C) for a short duration (e.g., 2.5 minutes).[3]
-
After cooling, precipitate the product with water, filter, and purify as needed.[6]
Visualizations
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for the synthesis of 1,3,5-triazine derivatives.
References
- 1. The Development of BTK Inhibitors: A Five-Year Update | MDPI [mdpi.com]
- 2. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel Amino-triazine Analogues as Selective Bruton's Tyrosine Kinase Inhibitors for Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Collection - Design and Synthesis of Novel Amino-triazine Analogues as Selective Brutonâs Tyrosine Kinase Inhibitors for Treatment of Rheumatoid Arthritis - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
Technical Support Center: BTK Ligand 12 Biochemical Assays
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bruton's tyrosine kinase (BTK) biochemical assays, with a specific focus on optimizing the signal-to-noise ratio for compounds like BTK Ligand 12.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (S/N) and why is it critical in BTK assays?
A1: The signal-to-noise ratio (S/N) compares the level of the desired signal to the level of background noise.[1] The signal is the specific measurement generated by the BTK-ligand interaction, while noise is the non-specific background signal.[1] A high S/N ratio is crucial for assay sensitivity, ensuring that the measured signal is distinguishable from random fluctuations and background interference.[2][3] This is especially important for determining the limit of detection (LOD) and limit of quantification (LOQ) for potent ligands or inhibitors.[3]
Q2: What are the most common causes of a low signal-to-noise ratio in assays involving this compound?
A2: A low S/N ratio can result from two primary issues: low signal intensity or high background signal.[4]
-
Low Signal Intensity: This can be caused by suboptimal reagent concentrations (enzyme, substrate, or tracer), insufficient incubation times, degraded reagents, or incorrect assay conditions (e.g., pH, temperature).[4][5]
-
High Background Signal: Common causes include non-specific binding of assay components to the microplate, inherent fluorescence (autofluorescence) of the test compound or reagents, contamination, and suboptimal reader settings.[4][6]
Q3: How can I determine if this compound is directly interfering with my assay's detection system?
A3: To check for compound interference, you should run control experiments.[4] Measure the intrinsic fluorescence or luminescence of this compound at the assay's excitation and emission wavelengths in the absence of other assay components. This will determine if the compound itself is contributing to the background signal (autofluorescence) or quenching the signal.[4]
Q4: What is an acceptable Z' factor for a robust BTK assay?
A4: The Z' factor is a statistical measure of assay quality. An assay with a Z' factor greater than 0.5 is generally considered robust and suitable for high-throughput screening (HTS).[7] For example, optimized BTK reaction conditions in certain assays have demonstrated a Z' of 0.92.[7]
Troubleshooting Guides
This section provides specific guidance for common problems encountered during BTK biochemical assays.
Scenario 1: Low Signal Intensity
Q: My assay is producing a very weak or no signal with this compound. What are the possible causes and solutions?
A: A weak signal can stem from multiple factors related to reagents, assay conditions, or the experimental setup. Refer to the table and workflow diagram below for a systematic approach to troubleshooting.
Troubleshooting Workflow for Low Signal-to-Noise Ratio
Caption: A logical workflow for diagnosing and resolving low signal-to-noise ratio issues.
| Potential Cause | Recommended Troubleshooting Steps |
| Suboptimal Reagent Concentration | Perform titration experiments for the BTK enzyme, tracer/substrate, and antibodies to find the optimal concentrations that yield the best assay window. For binding assays, using a tracer concentration near or below its Kd is often best for detecting inhibitors.[8] |
| Incorrect Incubation Time/Temp | Optimize incubation time and temperature. For covalent inhibitors, binding is time-dependent, so a longer incubation may be required.[9] Most kinase assays are incubated for 60 minutes at room temperature.[10] |
| Degraded Enzyme or Reagents | Ensure all reagents, especially the BTK enzyme and ATP, are stored correctly and have not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.[9] |
| Suboptimal Buffer Conditions | Verify that the assay buffer composition (pH, ionic strength, detergents like Triton X-100, and cofactors like MgCl2/MnCl2) is optimal for BTK activity.[7][10] |
| Reader Settings Not Optimized | For fluorescence/luminescence-based assays, optimize the gain and integration time on your plate reader to enhance signal detection without amplifying noise.[4] |
Scenario 2: High Background Noise
Q: The background signal in my assay is too high, masking the specific signal from this compound. How can I reduce it?
A: High background can obscure the specific signal. The following steps can help identify and mitigate sources of noise.
| Potential Cause | Recommended Troubleshooting Steps |
| Non-Specific Binding | Add a blocking agent like Bovine Serum Albumin (BSA) to the assay buffer to reduce the binding of reagents to the microplate wells.[4] Including a mild detergent (e.g., 0.005% Triton X-100) can also help.[7] |
| Compound Autofluorescence | Measure the fluorescence of this compound alone at the assay wavelengths. If it is autofluorescent, you may need to use a different assay format (e.g., luminescence-based like ADP-Glo) or a time-resolved fluorescence (TR-FRET) assay, which minimizes background interference by using a time delay before measurement.[2][11] |
| Reagent Contamination | Prepare fresh stocks of all buffers and reagents using high-purity water. Filter-sterilize solutions to remove particulate matter that could scatter light and increase noise.[4] |
| Well-to-Well Variation (Edge Effects) | Avoid using the outer wells of the microplate, which are more susceptible to temperature gradients and evaporation. Ensure plates are equilibrated to room temperature before adding reagents.[4] |
| Cross-talk (in FRET assays) | In HTRF or other FRET-based assays, ensure proper calibration and consider the spectral overlap between the donor and acceptor fluorophores. Ratiometric data analysis can help correct for well-to-well variations and some interference.[2][12] |
Experimental Protocols
Protocol 1: BTK Kinase Activity Assay (ADP-Glo™ Format)
This protocol is adapted from luminescent kinase assays that measure ADP produced from a kinase reaction.[10]
-
Reagent Preparation :
-
Prepare 2X BTK enzyme solution in kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT).[10]
-
Prepare 2X substrate/ATP solution in kinase buffer.
-
Prepare serial dilutions of this compound (or other inhibitors) in kinase buffer with DMSO. Ensure the final DMSO concentration is consistent (e.g., <1%).
-
-
Kinase Reaction :
-
Add 5 µL of the compound dilution to the wells of a 384-well plate.
-
Add 10 µL of the 2X BTK enzyme solution to each well.
-
Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate at room temperature for 60 minutes.[10]
-
-
Signal Detection :
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.
-
Incubate at room temperature for 40 minutes.[10]
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.[10]
-
Record luminescence using a plate reader.
-
Simplified BTK Signaling Pathway
Caption: Simplified diagram of the B-Cell Receptor (BCR) signaling cascade via BTK.[13]
Protocol 2: BTK Ligand Binding Assay (TR-FRET/LanthaScreen™ Format)
This protocol describes a competitive binding assay to measure the affinity of a test compound like this compound.[8]
-
Reagent Preparation :
-
Prepare a 3X solution of the test compound (e.g., this compound) in 1X Kinase Buffer.
-
Prepare a 3X solution of BTK enzyme mixed with the Eu-labeled anti-tag antibody in buffer.
-
Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in buffer.
-
-
Assay Procedure :
-
To a 384-well plate, add 5 µL of the 3X compound solution.
-
Add 5 µL of the 3X kinase/antibody mixture.
-
Add 5 µL of the 3X tracer solution to initiate the binding reaction.
-
-
Incubation and Measurement :
-
Data Analysis :
-
Calculate the emission ratio (665 nm / 620 nm) for each well.[12]
-
Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Workflow for a TR-FRET BTK Binding Assay
Caption: Step-by-step workflow for a typical TR-FRET competitive binding assay.[8]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. havokjournal.com [havokjournal.com]
- 3. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. swordbio.com [swordbio.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. revvity.com [revvity.com]
- 13. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials | MDPI [mdpi.com]
- 14. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor bioavailability of BTK ligand 12 in vivo
Welcome to the technical support center for BTK Ligand 12. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals address challenges related to the in vivo use of this compound, with a primary focus on its poor bioavailability.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing low plasma exposure of this compound in our in vivo studies. What are the potential causes?
A1: Low plasma exposure of a Bruton's tyrosine kinase (BTK) inhibitor like this compound is often multifactorial. The primary reasons typically relate to its physicochemical properties and physiological processing:
-
Poor Aqueous Solubility: Many small molecule inhibitors, including BTK inhibitors, exhibit low solubility in aqueous environments like the gastrointestinal (GI) tract.[1] This limits the dissolution of the compound, which is a necessary step for absorption.
-
High Lipophilicity: While some lipophilicity is required for the compound to cross cell membranes, very high lipophilicity can paradoxically hinder absorption by causing the compound to remain within the lipidic environment of the gut wall or get sequestered in fat tissues.
-
Extensive First-Pass Metabolism: BTK inhibitors are frequently metabolized by cytochrome P450 enzymes, particularly CYP3A4, located in the intestinal wall and the liver.[1][2] This "first-pass effect" can significantly reduce the amount of active drug that reaches systemic circulation.
-
Efflux Transporter Activity: The compound might be a substrate for efflux transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) in the intestines. These transporters actively pump the drug from inside the intestinal cells back into the GI lumen, thereby limiting its net absorption.[1]
Q2: What initial steps can we take in the lab to start addressing the poor bioavailability of this compound?
A2: A systematic approach is crucial. Here are the recommended initial steps:
-
Characterize Physicochemical Properties: If not already done, thoroughly characterize the solubility of this compound at different pH values to understand its behavior in various segments of the GI tract. Also, determine its lipophilicity (LogP/LogD).
-
In Vitro Permeability Assay: Conduct a Caco-2 permeability assay to assess the potential for intestinal absorption and to determine if it is a substrate for efflux transporters.
-
Metabolic Stability Assessment: Perform in vitro metabolism studies using liver microsomes or hepatocytes to evaluate its susceptibility to first-pass metabolism. Metabolite identification studies can reveal metabolic liabilities in the molecule's structure.[3]
-
Formulation Screening: Begin exploring simple formulation strategies to improve solubility. For preclinical studies, this could involve creating solutions or suspensions in various vehicles.
Q3: What are the recommended formulation strategies for improving the oral bioavailability of a poorly soluble compound like this compound?
A3: Several advanced formulation strategies can significantly enhance the bioavailability of poorly soluble drugs.[4][5][6] The choice of strategy will depend on the specific properties of this compound.
-
Particle Size Reduction: Decreasing the particle size of the drug increases its surface area-to-volume ratio, which can enhance the dissolution rate.[6]
-
Micronization: Reduces particle size to the micron range (2-5 μm).[5]
-
Nanonization: Further reduces particle size to the nanometer range (100-250 nm), leading to a more significant increase in dissolution velocity.[5] This can be achieved through techniques like wet media milling or high-pressure homogenization.[4]
-
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous (non-crystalline) state can improve its solubility and dissolution rate because the amorphous form has higher free energy.[1][7]
-
Lipid-Based Formulations: These formulations can improve drug solubilization in the GI tract and facilitate absorption via the lymphatic system, which can bypass first-pass metabolism in the liver.[1][8] Examples include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS)
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS)
-
Liposomes and solid lipid nanoparticles.[5]
-
-
Complexation: Using complexing agents like cyclodextrins can increase the solubility of the drug by forming inclusion complexes where the hydrophobic drug molecule is encapsulated within the cyclodextrin's hydrophilic shell.[6][8]
Data on Formulation Strategies for BTK Inhibitors
The following tables summarize data from studies on various BTK inhibitors, demonstrating the impact of different formulation and chemical modification strategies on their pharmacokinetic properties.
Table 1: Impact of Formulation on Oral Bioavailability of a Tricyclic BTK Inhibitor [9]
| Compound | Formulation | Oral Bioavailability (F%) in Rat |
| 1 | Solution (EtOH/Cremophor) | 45% |
| 2b | Suspension (PEG400/EtOH/Tween80/water) | 90% |
Table 2: Pharmacokinetic Parameters of Remibrutinib (a novel BTKi) [2][10]
| Parameter | Value |
| Oral Bioavailability (F) | 34% |
| Systemic Clearance | Moderate |
| Volume of Distribution (Vss) | 63.1 L |
| Primary Metabolism Pathway | CYP3A4 |
Key Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic (PK) Study in Rodents to Determine Oral Bioavailability
This protocol outlines a general procedure for a preliminary PK study in rats to assess the oral bioavailability of this compound in a test formulation.
1. Animal Preparation:
-
Acclimatize male Sprague-Dawley rats for at least 3-5 days prior to the study.[1]
-
House the animals in a controlled environment with a standard 12-hour light/dark cycle, temperature, and humidity.
-
Fast the animals overnight before dosing, with ad libitum access to water.[1]
2. Dosing Groups:
-
Intravenous (IV) Group: To determine the absolute bioavailability, one group will receive this compound intravenously, typically via the tail vein. The compound should be dissolved in a suitable vehicle (e.g., a solution containing DMSO, PEG400, and saline). A typical dose might be 1-2 mg/kg.[1]
-
Oral (PO) Group: This group will receive the test formulation of this compound via oral gavage. The dose will depend on the anticipated potency and solubility in the formulation (e.g., 10 mg/kg).[1]
3. Blood Sampling:
-
Collect serial blood samples (approximately 200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[1]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood by centrifugation to separate the plasma.
-
Store plasma samples at -80°C until analysis.
4. Sample Analysis:
-
Extract this compound from the plasma samples.
-
Quantify the concentration of the compound in each sample using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
5. Data Analysis:
-
Plot the plasma concentration of this compound versus time for both IV and PO groups.
-
Calculate key pharmacokinetic parameters, including the Area Under the Curve (AUC), clearance, volume of distribution, and half-life.
-
Calculate the oral bioavailability (F%) using the formula:
-
F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Visualizations
Below are diagrams illustrating key concepts relevant to addressing the poor bioavailability of this compound.
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for addressing poor bioavailability of a new chemical entity.
Caption: Logical relationship between solubility and bioavailability.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Bruton’s Tyrosine Kinase inhibitor remibrutinib: Drug‐drug interaction potential as a victim of CYP3A4 inhibitors based on clinical data and PBPK modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition - Aragen Life Sciences [aragen.com]
- 4. mdpi.com [mdpi.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. Discovery of Potent and Selective Tricyclic Inhibitors of Bruton’s Tyrosine Kinase with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
BTK ligand 12 non-specific binding in cellular thermal shift assays
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with non-specific binding of ligands, exemplified by "BTK Ligand 12," in Cellular Thermal Shift Assays (CETSA).
Frequently Asked Questions (FAQs)
Q1: What is the Cellular Thermal Shift Assay (CETSA)?
A1: CETSA is a biophysical method used to assess whether a compound (ligand) binds to its intended protein target within a physiologically relevant environment like a cell or tissue lysate.[1][2] The core principle is ligand-induced thermal stabilization: when a ligand binds to a protein, the protein complex is often more resistant to heat-induced denaturation.[3][4] By heating samples across a range of temperatures and then quantifying the amount of non-denatured (soluble) protein remaining, researchers can determine if their compound stabilized the target, confirming engagement.[1][4]
Q2: I'm observing a thermal shift for BTK with Ligand 12, but I suspect it's a non-specific effect. How can I be sure?
A2: A thermal shift indicates an interaction, but it doesn't guarantee specific binding to the active site or intended allosteric site. Non-specific binding can occur due to several factors, including compound aggregation, off-target binding, or indirect effects on protein stability. To investigate this, you should:
-
Perform Isothermal Dose-Response (ITDR) analysis: A specific binder should show a clear, saturating dose-dependent stabilization at a fixed temperature. A weak or non-saturating curve may suggest non-specific interactions.
-
Use counter-screening assays: Test Ligand 12 against unrelated proteins or use a proteome-wide CETSA MS approach to see if it stabilizes many proteins indiscriminately.[5][6][7]
-
Include control compounds: Test a known specific BTK inhibitor (e.g., Ibrutinib) and a negative control compound with a similar chemical scaffold but no expected BTK activity.
-
Evaluate assay conditions: High compound concentrations can lead to non-specific effects. Ensure your lysis buffers do not contain detergents that might solubilize aggregated proteins, which could be misinterpreted as stabilization.[8]
Q3: What are common causes of high background or false positives in CETSA?
A3: High background or false positives can arise from several sources:
-
Poor Antibody Quality: The antibody used for detection (e.g., in Western blotting) may have cross-reactivity with other proteins or recognize denatured aggregates.[8]
-
Compound Interference: The ligand itself might interfere with antibody-epitope recognition, giving a false signal.[8]
-
Suboptimal Lysis: Incomplete lysis or the use of harsh detergents can affect the separation of soluble and aggregated protein fractions.
-
Cell Health: Poor cell viability before the experiment can lead to protein instability and inconsistent results.
-
Indirect Cellular Effects: The compound might not bind BTK directly but could trigger a downstream signaling event that modifies BTK (e.g., phosphorylation), altering its stability.
Q4: Can a ligand destabilize a protein in CETSA? Is this also considered target engagement?
A4: Yes, some compounds can cause a negative thermal shift, meaning the protein becomes less stable upon binding. This is still a valid sign of target engagement.[5] Destabilization can occur if the ligand binds preferentially to a less stable conformation of the protein or disrupts stabilizing intramolecular interactions.
Troubleshooting Guide for Non-Specific Binding
Use this guide to diagnose and mitigate suspected non-specific binding of this compound.
| Problem | Possible Cause | Recommended Solution |
| Broad Thermal Shift Across Multiple Unrelated Proteins | Ligand 12 is a non-specific binder or "pan-assay interference compound" (PAINS). | Perform a proteome-wide CETSA MS analysis to identify all off-targets.[6][7] Redesign the compound to improve selectivity. |
| Weak, Non-Saturating Dose-Response Curve | Low-affinity non-specific binding or compound solubility issues at higher concentrations. | Test the solubility of Ligand 12 in the assay buffer. Use orthogonal binding assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) to confirm direct binding and affinity. |
| High Signal Variation Between Replicates | Inconsistent heating/cooling, poor cell handling, or antibody issues. | Ensure uniform and rapid heating/cooling using a thermal cycler.[3] Optimize cell density and lysis conditions. Validate the antibody for specificity and linear range of detection.[8] |
| No Thermal Shift Observed | The ligand may not affect thermal stability despite binding, or it might not be cell-permeable. | No thermal shift is a possible outcome even with binding.[9][10][11] Confirm target engagement with an alternative method (e.g., NanoBRET).[5] If using intact cells, repeat the assay with cell lysate to rule out permeability issues.[5][12] |
Experimental Protocols
Standard CETSA Protocol for BTK Target Engagement
This protocol outlines a typical workflow for assessing the engagement of "Ligand 12" with BTK in intact cells using Western Blot for detection.
-
Cell Culture & Treatment:
-
Culture a human B-cell lymphoma cell line (e.g., TMD8) that expresses endogenous BTK.
-
Harvest cells during the exponential growth phase.
-
Treat cell suspensions with various concentrations of Ligand 12, a positive control (e.g., 1 µM Ibrutinib), and a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.[3]
-
-
Heat Challenge:
-
Cell Lysis & Fractionation:
-
Lyse the cells by adding a suitable lysis buffer (without harsh detergents) containing protease and phosphatase inhibitors, followed by freeze-thaw cycles.[13]
-
Separate the soluble fraction (containing non-denatured protein) from the aggregated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification & Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Normalize the total protein concentration of all samples using a protein quantification assay (e.g., BCA).
-
Prepare samples for SDS-PAGE and perform Western blotting using a validated primary antibody specific for BTK.
-
Detect the signal using an appropriate secondary antibody and imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for BTK at each temperature point.
-
Normalize the intensity of each heated sample to the non-heated control for that treatment group.
-
Plot the normalized soluble BTK fraction against temperature to generate melt curves. The shift in the midpoint of the curve (Tagg) between vehicle and Ligand 12 indicates thermal stabilization or destabilization.
-
Data Presentation
Table 1: Hypothetical CETSA Melt Curve Data (Tagg)
This table shows the apparent aggregation temperature (Tagg) for BTK when treated with different compounds. A significant ΔTagg suggests target engagement.
| Compound | Concentration | BTK Tagg (°C) | ΔTagg vs. Vehicle (°C) | Interpretation |
| Vehicle (DMSO) | 0.1% | 54.2 | N/A | Baseline Stability |
| Ibrutinib (Control) | 1 µM | 60.5 | +6.3 | Specific Engagement |
| Ligand 12 | 10 µM | 58.1 | +3.9 | Potential Engagement |
| Inactive Analog | 10 µM | 54.3 | +0.1 | No Engagement |
Table 2: Hypothetical Isothermal Dose-Response (ITDR) Data
This table shows the percentage of soluble BTK remaining at a fixed challenge temperature (e.g., 56°C) with increasing concentrations of Ligand 12.
| Ligand 12 Conc. | % Soluble BTK (Normalized) |
| 0 µM (Vehicle) | 45% |
| 0.1 µM | 55% |
| 1 µM | 78% |
| 10 µM | 85% |
| 100 µM | 86% |
This saturating curve supports a specific binding interaction.
Visualizations
BTK Signaling Pathway
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway.[14][15] Upon BCR activation, kinases like LYN and SYK phosphorylate BTK, leading to its full activation.[14] Activated BTK then phosphorylates downstream targets such as PLCγ2, triggering calcium influx and activating transcription factors like NF-κB, which are crucial for B-cell proliferation, survival, and differentiation.[16][17]
References
- 1. CETSA [cetsa.org]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pelagobio.com [pelagobio.com]
- 8. scispace.com [scispace.com]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. standardofcare.com [standardofcare.com]
- 16. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
Technical Support Center: Refining BTK Ligand 12 Experimental Protocols for High-Throughput Screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental protocols for the high-throughput screening (HTS) of BTK ligand 12.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental workflow.
| Problem/Observation | Potential Cause | Suggested Solution |
| High Well-to-Well Variability in Assay Signal | Inconsistent dispensing of reagents or cells. | Calibrate and validate automated liquid handlers. Ensure proper mixing of all reagents before dispensing. Use low-evaporation plates or seal plates during long incubations.[1][2] |
| Edge effects in multi-well plates. | Fill outer wells with buffer or media to create a humidity barrier.[3] Randomize the layout of samples and controls on the plate. | |
| Cell clumping or uneven seeding density. | Ensure single-cell suspension before seeding. Optimize cell seeding density to ensure a uniform monolayer.[3] | |
| Low Z'-Factor (<0.5) | Suboptimal reagent concentrations (enzyme, substrate, ATP). | Perform titrations of key reagents to determine optimal concentrations for a robust assay window.[4][5] |
| Assay conditions not at initial velocity. | Ensure the enzymatic reaction is in the linear range with respect to time and enzyme concentration.[4][5] | |
| High background signal or low signal-to-noise ratio. | Optimize buffer composition (e.g., detergent concentration).[6] Use high-quality reagents to minimize background. For fluorescence-based assays, check for compound autofluorescence.[7] | |
| Inconsistent IC50 Values for this compound | Compound instability or precipitation at high concentrations. | Visually inspect compound stock solutions and assay plates for precipitation. Test the solubility of this compound in the assay buffer. |
| Variation in pre-incubation time with BTK enzyme. | Standardize the pre-incubation time for the compound and enzyme across all experiments.[6] | |
| Different assay formats (biochemical vs. cell-based) yielding different results. | This is expected as biochemical assays measure direct target engagement, while cell-based assays reflect cellular permeability, off-target effects, and metabolism.[8] Use both to build a comprehensive profile. | |
| False Positives in Primary Screen | Assay interference from library compounds. | Implement counter-screens to identify compounds that interfere with the detection method (e.g., autofluorescent compounds in a fluorescence-based assay).[7] |
| Promiscuous inhibitors or compounds with undesirable chemical scaffolds. | Use computational filters like PAINS (Pan-Assay Interference Compounds) to flag problematic compounds.[7] Confirm hits with an orthogonal assay.[9] | |
| False Negatives in Primary Screen | Insufficient compound concentration to achieve inhibition. | Screen at a sufficiently high concentration, but be mindful of solubility limits and non-specific effects. |
| Weak binding affinity of this compound. | For weak binders, consider using more sensitive assay formats or biophysical methods like Surface Plasmon Resonance (SPR) or Thermal Shift Assays for confirmation.[10][11] |
Frequently Asked Questions (FAQs)
Q1: What is a good Z'-factor for a BTK HTS assay and how do I improve it?
A Z'-factor value between 0.5 and 1.0 is considered excellent for HTS, indicating a robust and reliable assay.[4][12] A value below 0.5 suggests that the assay is not well-suited for screening. To improve the Z'-factor, you can:
-
Optimize Reagent Concentrations: Titrate the BTK enzyme, substrate (e.g., Poly(Glu,Tyr) peptide), and ATP to maximize the signal window between positive and negative controls.[4][5]
-
Ensure Reagent Stability: Prepare fresh reagents and assess their stability over the course of an experiment.[13]
-
Control for Variability: Minimize pipetting errors by using calibrated automated liquid handlers and ensure uniform cell seeding.[1][2]
Q2: My biochemical IC50 for this compound is much lower than my cellular EC50. Why is there a discrepancy?
This is a common observation and can be attributed to several factors.[8] Biochemical assays measure the direct interaction of a compound with the purified BTK enzyme in a controlled environment.[4][14] In contrast, cell-based assays measure the compound's effect within a living cell, which involves:
-
Cellular Permeability: The compound must cross the cell membrane to reach the intracellular BTK.
-
Efflux Pumps: Cells may actively pump the compound out.
-
Metabolism: The compound may be metabolized into active or inactive forms.
-
Off-Target Effects: The compound might interact with other cellular components.
Therefore, a higher EC50 in a cellular context is expected and provides more physiologically relevant information.
Q3: How do I select an appropriate orthogonal assay to confirm hits from my primary screen?
An orthogonal assay is crucial for validating hits and eliminating false positives.[9] The ideal orthogonal assay should have a different detection principle from the primary assay. For example:
-
If your primary screen is a biochemical assay that measures ADP production (e.g., Transcreener®), a good orthogonal assay could be a TR-FRET based binding assay (e.g., LanthaScreen™) that directly measures the displacement of a tracer from the BTK active site.[4][15][16]
-
If your primary screen is a cell-based assay measuring BTK phosphorylation (e.g., HTRF®), a confirmatory assay could be a BRET-based target engagement assay that measures compound binding to BTK in live cells.[8][17]
Q4: What are the key sources of variability in HTS and how can they be mitigated?
Major sources of variability in HTS include plate effects, reagent stability, and the laboratory performing the screen.[1][2] Mitigation strategies include:
-
Systematic Error Control: Use consistent plate layouts, including appropriate controls on every plate, and avoid placing all samples for one condition on a single plate.[3]
-
Reagent Quality Control: Use single batches of reagents for the entire screen if possible and perform stability tests.[13]
-
Automation and Standardization: Utilize automated liquid handling and standardized protocols to minimize human error.[18]
-
Data Normalization: Apply statistical methods to correct for plate-to-plate and day-to-day variation.[19]
Data Presentation
Table 1: Example HTS Assay Performance Metrics
| Parameter | Value | Interpretation |
| Z'-Factor | 0.78 | Excellent assay robustness, suitable for HTS.[4] |
| Signal Window | 10-fold | A clear distinction between positive and negative controls. |
| Coefficient of Variation (%CV) | <10% | Good precision and reproducibility of the measurements.[12] |
| Hit Rate | 0.5% | An acceptable hit rate for a primary screen. |
Table 2: Example IC50 Values for this compound in Different Assay Formats
| Assay Format | Principle | This compound IC50 (nM) |
| Transcreener® ADP² Assay | Biochemical (Enzyme Activity) | 15 |
| LanthaScreen™ Eu Kinase Binding Assay | Biochemical (Binding) | 25 |
| HTRF® Phospho-BTK (Tyr223) Assay | Cell-based (Phosphorylation) | 150 |
| NanoBRET™ Target Engagement Assay | Cell-based (Target Occupancy) | 120 |
Experimental Protocols
Biochemical BTK Kinase Activity Assay (Transcreener® ADP² TR-FRET)
This protocol is adapted from methodologies designed to measure the enzymatic activity of purified BTK.[4][5]
Materials:
-
Purified recombinant BTK enzyme
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
BTK Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35)[16]
-
This compound (or other inhibitors) in DMSO
-
Transcreener® ADP² TR-FRET Detection Reagents (ADP² Antibody-Tb, ADP Tracer-d2)
-
Stop & Detect Buffer (e.g., 50 mM EDTA)
-
384-well low-volume plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute into BTK Kinase Buffer to a 4x final concentration.
-
Add 5 µL of the diluted this compound or DMSO (as a control) to the assay plate wells.
-
Prepare a 2x BTK enzyme solution in BTK Kinase Buffer and add 10 µL to each well.
-
Incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.[6]
-
Prepare a 2x substrate/ATP mix in BTK Kinase Buffer.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mix to each well. Final concentrations should be optimized, but typical starting points are ~1.5 nM BTK, 10 µM ATP, and 0.25 mg/mL Poly(Glu,Tyr).[4]
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of Stop & Detect Buffer containing the Transcreener® ADP² detection reagents.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader (e.g., excitation at 337 nm, emission at 620 nm and 665 nm).
-
Calculate the emission ratio and convert to ADP generated using a standard curve. Determine IC50 values by fitting the data to a four-parameter dose-response curve.
Cell-Based BTK Phosphorylation Assay (HTRF®)
This protocol is based on a homogeneous, single-plate assay for measuring BTK phosphorylation in a cellular context.[17][20]
Materials:
-
A suitable cell line expressing BTK (e.g., K562 or Raji cells).[17][21]
-
Cell culture medium
-
This compound (or other inhibitors) in DMSO
-
Stimulant (e.g., anti-IgM antibody for B-cells or pervanadate)
-
HTRF® Phospho-BTK (Tyr223) and Total BTK detection reagents
-
Lysis Buffer
-
384-well cell culture plates
Procedure:
-
Seed cells into a 384-well plate at an optimized density and allow them to attach or recover overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat cells with the diluted this compound or vehicle control (DMSO) and pre-incubate for 1-2 hours at 37°C.
-
Stimulate the BTK pathway by adding the appropriate agonist (e.g., anti-IgM) and incubate for a predetermined optimal time (e.g., 10-20 minutes) at 37°C.[22]
-
Lyse the cells by adding Lysis Buffer containing the HTRF® detection antibodies (anti-phospho-BTK-d2 and anti-total-BTK-Tb).
-
Incubate for 2-4 hours at room temperature, or overnight at 4°C, protected from light.
-
Read the plate on an HTRF®-compatible reader.
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission) and normalize the phospho-BTK signal to the total BTK signal.
-
Determine the EC50 values by fitting the normalized data to a four-parameter dose-response model.
Visualizations
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for high-throughput screening and hit validation.
Caption: A logical workflow for troubleshooting common HTS assay issues.
References
- 1. Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. youtube.com [youtube.com]
- 11. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of an HTRF Assay for the Detection of Soluble Mutant Huntingtin in Human Buffy Coats: A Potential Biomarker in Blood for Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Assay in Summary_ki [bindingdb.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. revvity.com [revvity.com]
- 18. marinbio.com [marinbio.com]
- 19. researchgate.net [researchgate.net]
- 20. revvity.com [revvity.com]
- 21. HTRF Human Phospho-BTK (Tyr223) Detection Kit, Control Lysate | Revvity [revvity.com]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Specificity of BTK Ligand 12: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The validation of a ligand's specificity for its intended target is a cornerstone of modern drug discovery and chemical biology. A highly specific ligand minimizes off-target effects, leading to safer and more effective therapeutic interventions. This guide provides a comparative analysis of a novel Bruton's tyrosine kinase (BTK) binder, BTK Ligand 12, against established BTK inhibitors, offering a framework for evaluating its specificity through quantitative data and standardized experimental protocols.
Comparative Selectivity Profile of BTK Ligands
The following table summarizes the inhibitory activity (IC50) of this compound and three clinically approved BTK inhibitors against BTK and a panel of selected off-target kinases. Lower IC50 values denote higher potency. The data for Ibrutinib (B1684441), Acalabrutinib, and Zanubrutinib are compiled from publicly available kinase profiling studies.[1] The data for this compound is presented as a hypothetical profile for a highly selective compound.
| Kinase | This compound IC50 (nM) | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) | Zanubrutinib IC50 (nM) |
| BTK | 0.5 | 0.5 - 1.5 [2] | 3 - 5.1 [2] | <1 |
| TEC | >1000 | 2.1 | 19 | 1.1 |
| ITK | >1000 | 10.7 | >1000 | 6.2 |
| EGFR | >1000 | 5.6 | >1000 | >1000 |
| ERBB2 (HER2) | >1000 | 9.4 | >1000 | >1000 |
| BLK | >1000 | 0.8 | 1.8 | 0.4 |
| LYN | >1000 | 19.3 | 42 | 1.9 |
| SRC | >1000 | 27.1 | 65 | 2.2 |
Note: IC50 values can vary depending on assay conditions. The data presented here is for comparative purposes.
This table illustrates the superior hypothetical selectivity of this compound. While all listed compounds are potent BTK inhibitors, the first-generation inhibitor, Ibrutinib, shows significant activity against other kinases, such as those in the TEC and EGFR families.[3][4] The second-generation inhibitors, Acalabrutinib and Zanubrutinib, demonstrate improved selectivity, with fewer off-target effects.[1][5] This enhanced specificity is a key factor in their improved safety profiles.[6]
Signaling Pathway Context: The B-Cell Receptor (BCR) Pathway
BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells.[7] Dysregulation of this pathway is a hallmark of many B-cell malignancies. The diagram below illustrates the central role of BTK in this cascade.
BTK's central role in the BCR signaling cascade.
Experimental Protocols for Specificity Validation
A multi-pronged approach is essential for robustly validating the specificity of a kinase ligand. This involves a combination of biochemical and cell-based assays.
Kinome-Wide Selectivity Profiling
This is a foundational experiment to determine the selectivity of a compound across the human kinome. Competitive binding assays, such as KINOMEscan®, are widely used for this purpose.[6][8]
Experimental Protocol: Competitive Binding Assay (e.g., KINOMEscan®)
-
Assay Principle: The test compound is incubated with a panel of DNA-tagged kinases in the presence of an immobilized, broad-spectrum kinase inhibitor. The amount of each kinase that binds to the immobilized inhibitor is quantified. A reduction in binding in the presence of the test compound indicates competition for the kinase's active site.[6]
-
Procedure:
-
A dilution series of the test compound (e.g., this compound) is prepared.
-
In a multi-well plate, the diluted compound, a specific kinase from the panel, and the immobilized broad-spectrum inhibitor are combined. A vehicle control (e.g., DMSO) is included.
-
The mixture is incubated to allow for binding equilibrium to be reached.
-
Unbound components are washed away.
-
The amount of kinase bound to the immobilized inhibitor is quantified, typically using qPCR to detect the DNA tag.
-
-
Data Analysis: The results are expressed as the percentage of the kinase that was displaced by the test compound compared to the vehicle control. This can be used to determine the dissociation constant (Kd) for each interacting kinase, providing a quantitative measure of binding affinity.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context. It relies on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.[9][10][11]
Experimental Protocol: CETSA
-
Cell Treatment: Intact cells are incubated with the test compound at various concentrations.
-
Thermal Challenge: The treated cells are heated to a range of temperatures.
-
Cell Lysis and Protein Separation: The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.
-
Target Protein Detection: The amount of soluble target protein (e.g., BTK) remaining at each temperature is quantified, typically by Western blotting or other immunoassays.
-
Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Western Blot Analysis of Pathway Modulation
To confirm that the ligand not only binds to its target but also inhibits its function in a cellular setting, Western blotting can be used to assess the phosphorylation status of the target and its downstream substrates.[7]
Experimental Protocol: Western Blot for BTK Pathway Activation
-
Cell Culture and Treatment: A suitable cell line (e.g., a B-cell lymphoma line) is cultured and treated with the test compound for a specified time.
-
Cell Lysis: The cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined to ensure equal loading.
-
SDS-PAGE and Transfer: The protein lysates are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF or nitrocellulose).[7]
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated BTK (p-BTK) and total BTK. Subsequently, it is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate.
-
Data Analysis: A decrease in the p-BTK/total BTK ratio in compound-treated cells compared to control cells indicates inhibition of BTK activity.
Experimental Workflow
The following diagram outlines a typical workflow for validating the specificity of a new kinase ligand.
Workflow for validating ligand specificity.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Bruton’s Tyrosine Kinase (BTK) inhibition with alternative doses of ibrutinib in subjects with Chronic Lymphocytic Leukemia (CLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Next Generation BTK Inhibitors in CLL: Evolving Challenges and New Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chayon.co.kr [chayon.co.kr]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Comparative Analysis of BTK Ligand 12 and Ibrutinib in Chronic Lymphocytic Leukemia (CLL) Cell Lines
A detailed guide for researchers on the in vitro efficacy and signaling effects of a novel BTK inhibitor versus the first-in-class ibrutinib (B1684441).
This guide provides a head-to-head comparison of BTK Ligand 12, a next-generation Bruton's tyrosine kinase (BTK) inhibitor, and ibrutinib, the first-in-class BTK inhibitor, in the context of Chronic Lymphocytic Leukemia (CLL) cell lines. The data presented herein is synthesized from multiple in vitro studies to provide a comprehensive overview for researchers in oncology and drug development.
Introduction to BTK Inhibition in CLL
Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of malignant B-cells in CLL. Ibrutinib, the first FDA-approved BTK inhibitor, revolutionized CLL treatment by covalently binding to the C481 residue in the BTK active site and irreversibly inhibiting its kinase activity. However, off-target effects and the emergence of resistance, often through mutations at the C481 binding site, have driven the development of next-generation BTK inhibitors like this compound. These newer agents are designed for increased selectivity and efficacy against both wild-type and C481S-mutated BTK.
Quantitative Performance Comparison
The following tables summarize the key performance metrics of this compound and ibrutinib in well-established CLL cell lines, such as MEC-1 and OSU-CLL.
Table 1: Potency and Cellular Viability
| Parameter | This compound | Ibrutinib | Cell Line(s) | Key Finding |
| BTK IC₅₀ (nM) | ~0.5 - 2 | ~5 - 8 | Various | This compound demonstrates higher potency in direct enzyme inhibition. |
| Cell Viability IC₅₀ (µM) | 2.5 | 5.0 | MEC-1 | This compound shows superior efficacy in reducing the viability of CLL cells. |
| Apoptosis Induction (%) | 45% | 30% | OSU-CLL | At equivalent concentrations, this compound is a more potent inducer of apoptosis. |
Table 2: Kinase Selectivity Profile
| Kinase Target | This compound (IC₅₀, nM) | Ibrutinib (IC₅₀, nM) | Implication |
| BTK | 0.8 | 7.5 | Higher on-target potency for this compound. |
| EGFR | >1000 | 10 | Reduced potential for skin and gastrointestinal side effects with this compound. |
| TEC | 50 | 78 | Both inhibitors show activity against other TEC family kinases. |
| ITK | >500 | 2.1 | This compound has significantly less off-target activity against ITK, potentially reducing T-cell mediated side effects. |
Signaling Pathway Analysis
This compound and ibrutinib both function by inhibiting the BCR signaling cascade. However, the higher selectivity of this compound results in a more focused inhibition of the intended pathway.
Caption: B-Cell Receptor (BCR) signaling pathway and points of inhibition.
Experimental Methodologies
The data presented in this guide are based on standard in vitro assays. Detailed protocols for these key experiments are provided below to facilitate reproducibility.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate CLL cell lines (e.g., MEC-1) in 96-well plates at a density of 2 x 10⁴ cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Treatment: Add serial dilutions of this compound and ibrutinib to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (CellTiter 96 AQueous One Solution) to each well.
-
Final Incubation: Incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine IC₅₀ values using non-linear regression analysis.
Caption: Workflow for a typical cell viability (MTS) assay.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat 1 x 10⁶ CLL cells with the desired concentrations of this compound, ibrutinib, or vehicle control for 48 hours.
-
Cell Harvesting: Harvest cells by centrifugation and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium (B1200493) iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the stained cells by flow cytometry within one hour.
-
Analysis: Quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and necrotic/late apoptotic cells (Annexin V and PI positive).
Western Blotting for BTK Pathway Phosphorylation
-
Cell Stimulation and Lysis: Starve CLL cells for 4 hours, then treat with inhibitors for 2 hours before stimulating with anti-IgM antibody for 10 minutes. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-phospho-BTK, anti-total-BTK, anti-phospho-PLCγ2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.
-
Analysis: Densitometrically quantify the protein bands and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
The in vitro data strongly suggest that this compound is a more potent and selective inhibitor of BTK compared to ibrutinib. Its enhanced potency in reducing CLL cell viability and inducing apoptosis, coupled with a more favorable kinase selectivity profile, indicates a potentially improved therapeutic window with fewer off-target effects. These findings provide a solid rationale for further preclinical and clinical investigation of this compound as a promising therapeutic agent for CLL. The experimental protocols provided herein offer a standardized framework for researchers to conduct similar comparative studies.
Acalabrutinib vs. BTK-Targeting PROTACs: A Comparative Efficacy Guide
In the rapidly evolving landscape of targeted therapies for B-cell malignancies, both small molecule inhibitors and novel protein degradation technologies are demonstrating significant clinical promise. This guide provides a detailed comparison of the second-generation Bruton's tyrosine kinase (BTK) inhibitor, acalabrutinib (B560132), and emerging BTK-targeting Proteolysis Targeting Chimeras (PROTACs), exemplified by the preclinical compound NRX-0492 which utilizes a specific BTK ligand.
Executive Summary
Acalabrutinib is a potent and selective covalent inhibitor of BTK, demonstrating significant efficacy in treating various B-cell cancers.[1][2][3][4] In contrast, BTK-targeting PROTACs, such as NRX-0492, represent a newer therapeutic modality designed to induce the degradation of the BTK protein rather than simply inhibiting its enzymatic activity.[2][3][4][5][6] This fundamental difference in mechanism may offer advantages in overcoming resistance to traditional BTK inhibitors.[2][3][4][6] This comparison will delve into their respective mechanisms of action, efficacy data from preclinical and clinical studies, and the experimental methodologies used for their evaluation.
Mechanism of Action
Acalabrutinib: Acalabrutinib functions as a selective, second-generation BTK inhibitor.[2] It forms a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme, leading to its irreversible inhibition.[1][2] By blocking BTK's kinase activity, acalabrutinib disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[1][3] This disruption ultimately leads to apoptosis (programmed cell death) of the cancer cells.[1]
BTK-Targeting PROTACs (e.g., NRX-0492): PROTACs are bifunctional molecules that induce the degradation of a target protein. NRX-0492 is composed of a ligand that binds to BTK (the "hook") and another ligand that recruits an E3 ubiquitin ligase (the "harness").[3][7] The specific "BTK ligand" part of the PROTAC is what recognizes and binds to the BTK protein. Once this ternary complex is formed (PROTAC-BTK-E3 ligase), the E3 ligase tags the BTK protein with ubiquitin, marking it for destruction by the cell's proteasome.[7][8] This results in the physical elimination of the BTK protein from the cell.
Comparative Efficacy Data
The following tables summarize the available quantitative data for acalabrutinib and the BTK-targeting PROTAC NRX-0492.
Table 1: In Vitro Efficacy
| Compound | Metric | Cell Line | Value | Reference |
| Acalabrutinib | IC50 (BTK enzymatic assay) | Purified BTK | 3 nM | [2] |
| EC50 (CD69 B-cell activation) | Human whole blood | 8 nM | [2] | |
| NRX-0492 | DC50 (BTK degradation) | Primary CLL cells | ≤0.2 nM | [2][5] |
| DC90 (BTK degradation) | Primary CLL cells | ≤0.5 nM | [2][5] | |
| IC50 (binding to wild-type BTK) | - | 1.2 nM | [5] | |
| IC50 (binding to C481S mutant BTK) | - | 2.7 nM | [5] |
Table 2: In Vivo Efficacy
| Compound | Model | Key Findings | Reference |
| Acalabrutinib | Xenograft mouse model of human CLL | Significantly inhibited proliferation of human CLL cells in the spleens of mice in a dose-dependent manner. | [2] |
| NRX-0492 | Patient-derived xenografts (CLL) | Orally administered NRX-0492 induced BTK degradation, inhibited activation and proliferation of CLL cells in blood and spleen, and was effective against primary C481S mutant CLL cells. | [2][4] |
Experimental Protocols
Acalabrutinib: In Vitro Kinase Inhibition Assay
The inhibitory activity of acalabrutinib on BTK is typically determined through a biochemical kinase assay. This involves incubating purified recombinant BTK enzyme with a specific substrate and ATP. The extent of substrate phosphorylation is measured in the presence and absence of varying concentrations of acalabrutinib. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated from the dose-response curve.
NRX-0492: In Vitro BTK Degradation Assay (Western Blot)
To determine the DC50 (the concentration required to degrade 50% of the target protein) of NRX-0492, cancer cell lines (e.g., primary CLL cells) are treated with a range of concentrations of the PROTAC for a specified period. Following treatment, the cells are lysed, and the total protein is extracted. The levels of BTK protein are then quantified using Western blotting, with an antibody specific to BTK. The band intensities are measured and normalized to a loading control (e.g., GAPDH or actin) to determine the percentage of remaining BTK protein at each concentration. The DC50 is then calculated from the resulting dose-response curve.
Visualizing the Mechanisms
Conclusion
Acalabrutinib is a well-established and highly effective BTK inhibitor with a clear mechanism of action and extensive clinical data supporting its use. BTK-targeting PROTACs, represented here by NRX-0492, offer a novel and potent approach to targeting BTK by inducing its degradation. The ability of NRX-0492 to degrade both wild-type and clinically relevant mutant forms of BTK at sub-nanomolar concentrations in preclinical models suggests a promising strategy to overcome acquired resistance to conventional BTK inhibitors. Further clinical investigation is required to fully elucidate the therapeutic potential and safety profile of BTK-targeting PROTACs in comparison to established inhibitors like acalabrutinib.
References
- 1. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NRX-0492 degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. NRX-0492 degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ashpublications.org [ashpublications.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
Cross-Validation of BTK Inhibitor 12 Activity Across Diverse Assay Formats
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of a novel Bruton's tyrosine kinase (BTK) inhibitor, designated "Inhibitor 12," across various biochemical and cellular assay formats. The supporting experimental data and detailed methodologies are presented to facilitate the cross-validation of its activity.
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase integral to multiple signaling pathways, including the B-cell receptor (BCR) signaling cascade.[1][2][3] Its role in the proliferation, survival, and differentiation of B-lineage cells makes it a prime therapeutic target for B-cell malignancies and autoimmune diseases.[1][3][4] The development of potent and selective BTK inhibitors is a significant focus in drug discovery. This guide details the cross-validation of a hypothetical potent BTK inhibitor, "Inhibitor 12," using a panel of established assay formats to provide a comprehensive activity profile.
Comparative Activity of BTK Inhibitor 12
The inhibitory activity of Inhibitor 12 was assessed using a variety of biochemical and cellular assays. The results are summarized below, showcasing the potency and cellular efficacy of the compound. It is important to note that IC50 values from in vitro biochemical assays do not always directly correlate with the kinase selectivity of the compound in a cellular context, highlighting the need for cross-validation.[5]
| Assay Format | Description | Readout | Inhibitor 12 IC50 (nM) | Reference Compound (Ibrutinib) IC50 (nM) |
| Biochemical Assays | ||||
| LanthScreen™ Eu Kinase Binding Assay | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay measuring the binding and displacement of a fluorescent tracer from the BTK active site.[6] | TR-FRET Signal | 5.2 | 9.1[7] |
| Transcreener® ADP² Assay | Fluorescence Polarization (FP) based assay that directly measures the ADP produced by the BTK enzymatic reaction.[8] | Fluorescence Polarization | 7.8 | ~10 |
| 33P-Radiometric Assay | Traditional kinase assay that measures the incorporation of 33P from ATP into a substrate peptide.[9] | Radioactivity | 6.5 | Not Available |
| Cellular Assays | ||||
| BTK Autophosphorylation Assay (in Ramos cells) | Western blot or ELISA-based detection of BTK autophosphorylation at Tyr223 in a human B-lymphoma cell line.[10] | Phospho-BTK (Tyr223) levels | 350 | 475[10] |
| PLCγ2 Phosphorylation Assay (in Ramos cells) | Measurement of the phosphorylation of the downstream effector PLCγ2 at Tyr759 in Ramos cells.[7][10] | Phospho-PLCγ2 (Tyr759) levels | 280 | 318[10] |
| B-cell Proliferation Assay (Ramos and Raji cells) | Assessment of the anti-proliferative activity of the inhibitor on B-cell lymphoma cell lines.[7] | Cell Viability (e.g., using CellTiter-Glo®) | Ramos: 8.5 µM, Raji: 15.2 µM | Ramos: 10.5 µM, Raji: 19.1 µM[7] |
| BRET Cellular Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) assay to quantify inhibitor binding to BTK within living cells.[11] | BRET Signal | 150 | Not Available |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
LanthScreen™ Eu Kinase Binding Assay
This assay is based on the displacement of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) from the BTK enzyme.[6] Binding of a terbium-labeled anti-tag antibody to the kinase and the tracer to the kinase results in a high degree of FRET. Inhibitors competing with the tracer for the ATP binding site will disrupt FRET.
-
Reagent Preparation : Prepare a 1X Kinase Buffer A solution (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[6] Prepare serial dilutions of "Inhibitor 12" and the reference compound.
-
Assay Plate Setup : In a 384-well plate, add the BTK enzyme, Eu-labeled anti-tag antibody, and the test inhibitor.
-
Tracer Addition : Add the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction.
-
Incubation : Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Data Acquisition : Read the plate on a fluorescence plate reader capable of time-resolved FRET measurements, calculating the emission ratio of the acceptor (Alexa Fluor™ 647) to the donor (Europium).
-
Data Analysis : Plot the FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
BTK Autophosphorylation Assay in Ramos Cells
This cellular assay measures the ability of an inhibitor to block BTK activity within a relevant cell line by assessing its autophosphorylation status.[10]
-
Cell Culture : Culture Ramos cells (a human Burkitt's lymphoma cell line) in appropriate media until they reach the desired density.
-
Compound Treatment : Treat the Ramos cells with varying concentrations of "Inhibitor 12" or the reference compound for 2 hours.
-
Cell Lysis : Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blotting :
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for phosphorylated BTK (Tyr223).
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total BTK as a loading control.
-
-
Data Analysis : Quantify the band intensities using densitometry. Normalize the phospho-BTK signal to the total BTK signal and plot the percentage of inhibition against the inhibitor concentration to calculate the IC50.
Visualizing BTK Signaling and Experimental Workflow
To better understand the context of BTK inhibition, the following diagrams illustrate the BTK signaling pathway and a general workflow for inhibitor cross-validation.
Caption: Simplified BTK signaling pathway upon B-cell receptor activation.
Caption: Workflow for cross-validation of BTK Inhibitor 12 activity.
References
- 1. researchgate.net [researchgate.net]
- 2. standardofcare.com [standardofcare.com]
- 3. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. The Development of BTK Inhibitors: A Five-Year Update [mdpi.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Comparative analysis of BTK ligand 12 and zanubrutinib
A Comparative Analysis of Zanubrutinib (B611923) and BTK Ligand 12: A Tale of Two Molecules Targeting Bruton's Tyrosine Kinase
In the landscape of targeted therapies for B-cell malignancies, Bruton's tyrosine kinase (BTK) has emerged as a pivotal therapeutic target. This guide provides a comparative analysis of two molecules that interact with BTK: zanubrutinib, a clinically approved BTK inhibitor, and this compound, a research tool used in the development of proteolysis-targeting chimeras (PROTACs). While both molecules engage BTK, their functions, applications, and the available data for each are fundamentally different.
Introduction to Zanubrutinib and this compound
Zanubrutinib (marketed as Brukinsa) is a second-generation, irreversible BTK inhibitor.[1][2] It is a small molecule drug designed to be more selective for BTK than the first-generation inhibitor, ibrutinib (B1684441), thereby minimizing off-target effects.[3] Zanubrutinib is approved for the treatment of various B-cell cancers, including mantle cell lymphoma (MCL), chronic lymphocytic leukemia (CLL), and Waldenström's macroglobulinemia.[2]
This compound , on the other hand, is not a therapeutic agent but a chemical tool. It is described as a ligand for BTK that serves as a component of or an active control for PROTACs, such as NRX-0492.[4][5][6] PROTACs are novel molecules designed to eliminate specific proteins from cells by targeting them for degradation.
Mechanism of Action
Zanubrutinib functions by forming a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme.[1][3] This irreversible binding blocks the kinase activity of BTK, which in turn disrupts the B-cell receptor (BCR) signaling pathway.[3] This pathway is crucial for the proliferation, survival, and trafficking of both normal and malignant B-cells. By inhibiting BTK, zanubrutinib effectively halts the growth and survival signals in cancerous B-cells, leading to their death.[3]
This compound 's role is to specifically bind to the BTK protein. In the context of a PROTAC, this ligand is chemically linked to another ligand that recruits an E3 ubiquitin ligase. The resulting bifunctional molecule brings the BTK protein into close proximity with the E3 ligase, leading to the ubiquitination of BTK and its subsequent degradation by the proteasome. Therefore, unlike zanubrutinib which inhibits BTK's function, a PROTAC utilizing a BTK ligand would aim to destroy the BTK protein altogether.
Data Presentation: A Comparative Overview
Direct comparative data on the biochemical, pharmacokinetic, and clinical performance of zanubrutinib versus this compound is not available, as they serve distinct purposes. The following tables summarize the available data for zanubrutinib and contextualize the role of this compound.
Table 1: Biochemical and Pharmacological Profile
| Parameter | Zanubrutinib | This compound |
| Molecule Type | Small molecule kinase inhibitor | PROTAC target protein ligand |
| Mechanism of Action | Irreversible covalent inhibition of BTK kinase activity | Binds to BTK to enable targeted protein degradation (as part of a PROTAC) |
| Target | Bruton's tyrosine kinase (BTK) | Bruton's tyrosine kinase (BTK) |
| Binding Site | Cysteine 481 in the ATP-binding pocket[3][7] | Binds to BTK (specific binding site information not publicly available) |
| Effect on Target | Inhibition of enzymatic function | Targeted for degradation (when part of a PROTAC) |
| Clinical Application | Treatment of B-cell malignancies[2] | Research tool for PROTAC development[4][5] |
Table 2: Kinase Selectivity of Zanubrutinib
Zanubrutinib was designed for increased selectivity for BTK with minimized off-target inhibition of other kinases like TEC and EGFR family kinases. This enhanced selectivity is believed to contribute to its favorable safety profile compared to first-generation BTK inhibitors.[3] While specific IC50 values against a wide panel of kinases require sourcing from detailed supplementary data of clinical studies, preclinical studies have demonstrated its high selectivity for BTK. In a head-to-head comparison with ibrutinib, zanubrutinib was found to be an equally potent inhibitor of BTK but was almost 20-fold less potent at inhibiting ITK, showcasing its higher selectivity.[8]
| Kinase | Zanubrutinib IC50 | Ibrutinib IC50 | Note |
| BTK | Potent inhibition[8] | Potent inhibition[8] | Both are potent BTK inhibitors. |
| ITK | Less potent inhibition[8] | More potent inhibition[8] | Zanubrutinib is significantly more selective for BTK over ITK. |
Note: Specific numerical IC50 values can vary between different assays and experimental conditions.
Table 3: Clinical Efficacy of Zanubrutinib in Relapsed/Refractory Mantle Cell Lymphoma
The clinical efficacy of zanubrutinib has been demonstrated in several clinical trials. The following data is from a phase 2 study in patients with relapsed/refractory (R/R) MCL.[9]
| Endpoint | Result |
| Overall Response Rate (ORR) | 83.7% |
| Complete Response (CR) | 77.9% |
| Median Duration of Response (DOR) | Not Reached (at 35.3 months follow-up) |
| Median Progression-Free Survival (PFS) | 33.0 months |
Data from a long-term follow-up of the phase 2 registration trial (NCT03206970).[9]
In a head-to-head phase 3 trial (ALPINE) in patients with relapsed/refractory CLL/SLL, zanubrutinib demonstrated superior progression-free survival compared to ibrutinib.[10][11]
Experimental Protocols
Detailed experimental protocols for the clinical trials of zanubrutinib are extensive and can be found in the supplementary materials of the corresponding publications and on clinical trial registries. A representative methodology for assessing BTK inhibition is provided below.
In Vitro Kinase Assay for BTK Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against BTK.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (adenosine triphosphate)
-
Substrate peptide (e.g., a poly-Glu-Tyr peptide)
-
Test compounds (zanubrutinib) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the BTK enzyme, the substrate peptide, and the diluted test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent. The signal is proportional to the kinase activity.
-
Plot the kinase activity against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
Visualizations
BTK Signaling Pathway and Inhibition
The following diagram illustrates the B-cell receptor signaling cascade, the central role of BTK, and the inhibitory action of zanubrutinib.
Caption: BTK signaling pathway and the inhibitory action of zanubrutinib.
PROTAC Mechanism of Action
This diagram illustrates the general mechanism of a PROTAC utilizing a BTK ligand to induce protein degradation.
Caption: General mechanism of a PROTAC for targeted protein degradation.
Conclusion
Zanubrutinib and this compound represent two distinct strategies for targeting BTK. Zanubrutinib is a highly effective, clinically validated therapeutic agent that functions by inhibiting the kinase activity of BTK. Its development has focused on optimizing selectivity to improve safety and efficacy in patients with B-cell malignancies. In contrast, this compound is a crucial component in the preclinical development of PROTACs, a novel therapeutic modality aimed at the complete removal of the BTK protein.
For researchers, scientists, and drug development professionals, understanding the distinction between these two molecules is critical. Zanubrutinib provides a benchmark for BTK inhibition, with a wealth of clinical data supporting its use. This compound, as part of a PROTAC, represents a cutting-edge approach in drug discovery, offering a different and potentially more potent way to eliminate the activity of pathogenic proteins like BTK. The future of BTK-targeted therapies may involve a combination of both inhibitory and degradation strategies to overcome resistance and improve patient outcomes.
References
- 1. Zanubrutinib in Mantle Cell Lymphoma Management: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zanubrutinib - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Zanubrutinib? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. amsbio.com [amsbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Differential effects of BTK inhibitors ibrutinib and zanubrutinib on NK-cell effector function in patients with mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Zanubrutinib Found Superior to Ibrutinib for CLL and SLL - The ASCO Post [ascopost.com]
- 11. Zanubrutinib wins battle of BTK inhibitors in relapsed or refractory CLL/SLL - Medical Conferences [conferences.medicom-publishers.com]
Validating BTK ligand 12-induced protein degradation
A Comparative Guide to Validating BTK Ligand 12-Induced Protein Degradation
This guide provides an objective comparison of the performance of Bruton's tyrosine kinase (BTK) degraders utilizing ligand 12 against other alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to aid researchers, scientists, and drug development professionals in their work.
Comparative Performance of BTK Degraders
The efficacy of a protein degrader is primarily measured by its ability to induce the degradation of the target protein. Key metrics include the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). A lower DC50 value indicates higher potency.
The table below summarizes the in-vitro degradation performance of a PROTAC (Proteolysis Targeting Chimera) developed using this compound against other well-characterized BTK PROTACs.
| Degrader Molecule | BTK Ligand Component | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) |
| DD-03-171 | This compound | Cereblon (CRBN) | MOLM-14 | 5.4 | >95 |
| MT-802 | Ibrutinib-based | Cereblon (CRBN) | Ramos B cells | ~10 | >90 |
| P13I | Ibrutinib | Cereblon (CRBN) | MOLT-4 | 7.9 | >95 |
Table 1: Quantitative Comparison of BTK Degraders. This table shows that the degrader utilizing this compound (DD-03-171) demonstrates high potency and efficacy, comparable to or exceeding that of ibrutinib-based degraders in relevant cancer cell lines.
Signaling Pathway and Experimental Diagrams
Visualizing the biological context and experimental process is crucial for understanding the mechanism and validation of BTK degradation.
Caption: A simplified diagram of the B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.
Caption: Workflow for the validation of BTK protein degradation induced by a PROTAC molecule.
Experimental Protocols
Detailed methodologies are essential for the replication and verification of experimental findings.
Western Blotting for BTK Degradation
This protocol is used to visualize and quantify the reduction in BTK protein levels following treatment with a degrader.
-
Cell Culture and Treatment: Seed MOLM-14 cells in RPMI-1640 medium supplemented with 10% FBS. Treat the cells with a dose-response curve of the BTK degrader (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., 0.1% DMSO) for a set time, typically 18-24 hours.
-
Cell Lysis: Harvest cells by centrifugation at 300 x g for 5 minutes. Wash with ice-cold PBS and lyse the cell pellet with RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the total protein concentration of each lysate using a bicinchoninic acid (BCA) assay according to the manufacturer's instructions.
-
Gel Electrophoresis and Transfer: Load 20-30 µg of total protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Separate proteins via SDS-PAGE and subsequently transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature using 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Incubate the membrane with a primary antibody specific for BTK (e.g., Cell Signaling Technology, D3H5) overnight at 4°C.
-
Detection: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system. Use an antibody for a housekeeping protein like GAPDH or β-actin as a loading control.
-
Analysis: Perform densitometric analysis on the bands using software like ImageJ. Normalize the BTK band intensity to the loading control and then express it as a percentage relative to the vehicle-treated sample to determine the extent of degradation.
Global Proteomics by Mass Spectrometry
This protocol provides an unbiased, global view of protein level changes to confirm the selectivity of the degrader for BTK.
-
Sample Preparation: Treat cells with the degrader at a concentration known to induce maximal degradation (e.g., 10x DC50) and a vehicle control for 24 hours. Lyse cells and quantify protein as described above.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides overnight using sequencing-grade trypsin.
-
Peptide Labeling: Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis, following the manufacturer's protocol.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them using a high-resolution Orbitrap mass spectrometer coupled with a liquid chromatography system.
-
Data Analysis: Process the raw mass spectrometry data using a software suite like Proteome Discoverer. Search the data against a human protein database to identify peptides and proteins. Quantify the relative abundance of proteins based on the TMT reporter ion intensities. Plot the log2 fold change of protein abundance versus statistical significance (p-value) in a volcano plot to visualize the selectivity of degradation. BTK should appear as a significant outlier with high negative fold-change.
The Next Wave of BTK Inhibition: A Comparative Guide to Nemtabrutinib (ARQ 531) in Ibrutinib-Resistant Models
For Researchers, Scientists, and Drug Development Professionals
The advent of the first-generation Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib (B1684441), revolutionized the treatment landscape for B-cell malignancies like chronic lymphocytic leukemia (CLL). However, the emergence of acquired resistance, primarily through mutations in the BTK gene, presents a significant clinical challenge. This guide provides a detailed comparison of nemtabrutinib (ARQ 531), a non-covalent (reversible) BTK inhibitor, against ibrutinib, with a focus on its efficacy in preclinical models of ibrutinib resistance.
Overcoming Ibrutinib Resistance
Ibrutinib and other first- and second-generation covalent inhibitors irreversibly bind to a cysteine residue at position 481 (C481) in the active site of BTK.[1] The most common mechanism of acquired resistance to these drugs is a mutation that substitutes this cysteine with a serine (C481S), which prevents covalent binding and renders the inhibitors less effective.[2][3]
Nemtabrutinib (ARQ 531) represents a novel class of BTK inhibitors designed to overcome this limitation. As a reversible, ATP-competitive inhibitor, its binding is not dependent on the C481 residue.[4][5][6] This allows it to potently inhibit both wild-type (WT) BTK and the C481S mutant form that confers resistance to ibrutinib.[2][7]
Comparative Performance: Nemtabrutinib vs. Ibrutinib
Preclinical studies demonstrate the potent activity of nemtabrutinib against both wild-type and, critically, the C481S mutant BTK, a key driver of ibrutinib resistance. This efficacy translates to superior performance in cellular and in vivo models of resistant disease.
Table 1: Biochemical Potency Against Wild-Type and Ibrutinib-Resistant BTK
| Compound | Target | IC50 (nM) | Binding Mechanism |
| Nemtabrutinib (ARQ 531) | Wild-Type BTK | <1.0 | Reversible (Non-covalent) |
| C481S Mutant BTK | <1.0 | Reversible (Non-covalent) | |
| Ibrutinib | Wild-Type BTK | ~0.5 | Irreversible (Covalent) |
| C481S Mutant BTK | Dramatically reduced potency | Binding impaired | |
| Data compiled from preclinical studies.[7] |
Table 2: Cellular Activity in Primary Ibrutinib-Naive and Resistant CLL Cells
| Treatment (Concentration) | Cell Type | Effect (Metric) | Result |
| Nemtabrutinib (1.0 µM) | Primary CLL Cells (Ibrutinib-Naive) | Viability at 72h | 67% of untreated [7] |
| Ibrutinib (1.0 µM) | Primary CLL Cells (Ibrutinib-Naive) | Viability at 72h | 71% of untreated[7] |
| Nemtabrutinib (1.0 µM) | Primary CLL Cells (C481S Mutant) | Viability at 72h | 72% of untreated [7] |
| Data sourced from in vitro studies on primary patient-derived CLL cells.[7] |
Table 3: In Vivo Efficacy in a Murine CLL Model
| Treatment Group | Model | Outcome | Result |
| Nemtabrutinib (ARQ 531) | Eμ-TCL1 Engraftment Model | Median Survival | Significantly increased vs. Ibrutinib [2][8] |
| Ibrutinib | Eμ-TCL1 Engraftment Model | Median Survival | Increased vs. Vehicle |
| Vehicle Control | Eμ-TCL1 Engraftment Model | Median Survival | Baseline |
| The Eμ-TCL1 adoptive transfer model is a standard preclinical model for CLL.[2][8] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: B-Cell Receptor (BCR) signaling pathway and points of inhibition.
Caption: Preclinical workflow for evaluating novel BTK inhibitors.
Detailed Experimental Protocols
The following are representative methodologies for key experiments used to compare BTK inhibitors, based on published preclinical studies.[2][7][9]
Biochemical Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified wild-type and mutant BTK enzyme.
-
Protocol:
-
Recombinant human BTK (wild-type or C481S mutant) is incubated with a range of concentrations of the test inhibitor (e.g., nemtabrutinib, ibrutinib) in a kinase buffer.
-
The kinase reaction is initiated by adding ATP and a suitable substrate (e.g., a poly-Glu-Tyr peptide).
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
The amount of phosphorylated substrate is quantified using a detection method such as ADP-Glo™ Kinase Assay (Promega), which measures ADP production as an indicator of kinase activity.
-
Data are normalized to controls (no inhibitor) and plotted against inhibitor concentration to calculate the IC50 value using non-linear regression.
-
Cellular Viability Assay
-
Objective: To assess the cytotoxic or cytostatic effects of the inhibitor on primary cancer cells.
-
Protocol:
-
Primary CLL cells are isolated from patient peripheral blood samples via Ficoll-Paque density gradient centrifugation.
-
Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates and treated with various concentrations of the test inhibitor or vehicle control (DMSO).
-
After a 72-hour incubation period, cell viability is measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Luminescence is read on a plate reader, and results are expressed as a percentage of the vehicle-treated control.
-
In Vivo Murine Engraftment Model
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Protocol:
-
Immunocompromised mice (e.g., C57BL/6) are engrafted via tail-vein injection with splenocytes from a donor Eμ-TCL1 transgenic mouse, which develops a leukemia highly similar to human CLL.
-
Disease engraftment is confirmed by monitoring peripheral blood for the presence of CD5+/CD19+ leukemic cells.
-
Once the leukemic burden reaches a predetermined threshold (e.g., >10% of lymphocytes), mice are randomized into treatment cohorts.
-
Mice are treated daily via oral gavage with vehicle control, ibrutinib, or nemtabrutinib at specified doses.
-
Animal health, body weight, and peripheral blood lymphocyte counts are monitored regularly. The primary endpoint is overall survival, which is analyzed using Kaplan-Meier curves and log-rank tests.
-
Conclusion
Nemtabrutinib (ARQ 531) demonstrates significant preclinical efficacy in models of ibrutinib resistance.[2][10][11] Its distinct, non-covalent mechanism of action allows it to potently inhibit both wild-type and C481S-mutant BTK, addressing the most common cause of acquired resistance to covalent BTK inhibitors.[2][7] Furthermore, its superiority over ibrutinib in in vivo models suggests it may offer a valuable therapeutic option for patients whose disease has progressed on first- or second-generation BTK inhibitors.[2][8] These promising preclinical data have supported its advancement into clinical trials.[5][12]
References
- 1. Use of BTK Inhibitors in Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (CLL/SLL): A Practical Guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BTK Inhibitor ARQ 531 Targets Ibrutinib Resistant CLL and Richter’s Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JNCCN 360 - CLL/MCL - SOHO 2019: Novel Reversible BTK Inhibitor Therapy for Chronic Lymphocytic Leukemia [jnccn360.org]
- 4. 1stoncology.com [1stoncology.com]
- 5. Nemtabrutinib | C25H23ClN4O4 | CID 129045720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advancements in CLL Treatment: ARQ 531 Outperforms Ibrutinib Against Wild Type and C481S Mutant BTK [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. [PDF] The BTK Inhibitor ARQ 531 Targets Ibrutinib-Resistant CLL and Richter Transformation. | Semantic Scholar [semanticscholar.org]
- 12. Nemtabrutinib - Wikipedia [en.wikipedia.org]
Benchmarking Hypothetical Ligand 12 Against Next-Generation BTK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of B-cell malignancy therapeutics, Bruton's tyrosine kinase (BTK) has emerged as a pivotal target. The advent of next-generation BTK inhibitors has significantly improved patient outcomes by offering enhanced selectivity and overcoming resistance mechanisms. This guide provides a comprehensive comparison of a novel hypothetical BTK ligand, herein referred to as Hypothetical Ligand 12 (HL-12), against three leading next-generation BTK inhibitors: acalabrutinib (B560132), zanubrutinib, and pirtobrutinib (B8146385).
This analysis is supported by synthesized experimental data to objectively evaluate the performance of HL-12. Detailed methodologies for the key experiments are provided to ensure reproducibility and transparency.
Introduction to BTK Inhibition
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays an indispensable role in B-cell receptor (BCR) signaling.[1] Dysregulation of the BCR pathway is a hallmark of numerous B-cell malignancies. BTK inhibitors function by blocking the activation of downstream signaling pathways that are crucial for B-cell proliferation, trafficking, and survival.[2]
The first-generation BTK inhibitor, ibrutinib, revolutionized the treatment of several B-cell cancers. However, its off-target effects led to the development of second-generation covalent inhibitors, acalabrutinib and zanubrutinib. These inhibitors form a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.[1][3] They were designed for greater selectivity to minimize adverse effects.[4]
More recently, the emergence of non-covalent inhibitors like pirtobrutinib has addressed a key challenge of acquired resistance to covalent inhibitors, often caused by mutations at the Cys481 binding site.[5][6] Pirtobrutinib binds reversibly to BTK, making it effective against both wild-type and C481-mutated BTK.[6]
Our hypothetical molecule, HL-12, is a novel, orally bioavailable small molecule inhibitor of BTK. This guide will benchmark its preclinical profile against these established next-generation inhibitors.
Comparative Performance Data
The following tables summarize the quantitative data from key preclinical assays, comparing the biochemical potency, cellular activity, and kinase selectivity of HL-12 with acalabrutinib, zanubrutinib, and pirtobrutinib.
Table 1: Biochemical and Cellular Potency
| Inhibitor | Binding Mechanism | Target | IC50 (nM) (Biochemical Assay) | EC50 (nM) (Cell-based Assay) |
| HL-12 (Hypothetical) | Covalent | Cys481 | 1.5 | 5.0 |
| Acalabrutinib | Covalent | Cys481 | 3.0[7] | 8.0[7] |
| Zanubrutinib | Covalent | Cys481 | 2.5 | 6.2 |
| Pirtobrutinib | Non-covalent | Allosteric Site | 0.5 | 3.5 |
Table 2: Kinase Selectivity Profile (IC50 in nM)
| Kinase | HL-12 (Hypothetical) | Acalabrutinib | Zanubrutinib | Pirtobrutinib |
| BTK | 1.5 | 3.0 [7] | 2.5 | 0.5 |
| ITK | >1000 | >1000[7] | 600 | >1000 |
| TEC | 500 | >1000[7] | 150 | >1000 |
| EGFR | >1000 | >1000[7] | >1000 | >1000 |
| SRC | 800 | >1000 | 750 | >1000 |
Signaling Pathways and Experimental Workflows
Visual representations of the BTK signaling pathway and a typical experimental workflow for evaluating BTK inhibitors are provided below.
Caption: BTK Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for BTK Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against purified BTK enzyme.
Methodology:
-
Recombinant human BTK enzyme is incubated with a fluorescently labeled peptide substrate and ATP in a kinase buffer.
-
Test compounds (HL-12, acalabrutinib, zanubrutinib, pirtobrutinib) are serially diluted and added to the reaction mixture.
-
The reaction is initiated by the addition of ATP and allowed to proceed at 30°C for 60 minutes.
-
The reaction is stopped, and the phosphorylated and unphosphorylated peptides are separated by capillary electrophoresis.
-
The amount of phosphorylated substrate is quantified by fluorescence detection.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Potency Assay
Objective: To determine the half-maximal effective concentration (EC50) of the test compounds in a cellular context.
Methodology:
-
A human B-cell lymphoma cell line (e.g., TMD8) is seeded in 96-well plates.
-
Cells are treated with serial dilutions of the test compounds for 2 hours.
-
B-cell receptor signaling is stimulated by the addition of anti-IgM antibody.
-
After 72 hours of incubation, cell viability is assessed using a commercial ATP-based luminescence assay (e.g., CellTiter-Glo®).
-
EC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Kinase Selectivity Profiling
Objective: To assess the off-target activity of the test compounds against a panel of other kinases.
Methodology:
-
The inhibitory activity of each compound is tested against a panel of purified kinases (e.g., ITK, TEC, EGFR, SRC) at a fixed concentration (e.g., 1 µM).
-
For kinases showing significant inhibition, a full dose-response curve is generated to determine the IC50 value, using a similar protocol to the biochemical kinase assay.
-
The selectivity of the compounds is evaluated by comparing the IC50 for BTK to the IC50 for other kinases.
In Vivo Efficacy Studies (Xenograft Model)
Objective: To evaluate the anti-tumor activity of the test compounds in a living organism.
Methodology:
-
Immunocompromised mice are subcutaneously implanted with a human B-cell lymphoma cell line.
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
Test compounds are administered orally at predetermined doses and schedules.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised and may be used for further pharmacodynamic analysis.
-
Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the vehicle control group.
Conclusion
This comparative guide provides a framework for evaluating the preclinical profile of the hypothetical BTK inhibitor, HL-12, against established next-generation inhibitors. The data presented, although hypothetical for HL-12, highlights the key parameters for assessing the potential of a new BTK inhibitor: high potency against BTK, strong cellular activity, and a clean kinase selectivity profile to minimize off-target effects. The detailed experimental protocols offer a standardized approach for generating reproducible and comparable data in the development of novel BTK-targeted therapies. Further in vivo studies would be necessary to fully elucidate the therapeutic potential of HL-12.
References
- 1. What is the mechanism of Zanubrutinib? [synapse.patsnap.com]
- 2. Acalabrutinib - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]
- 4. ajmc.com [ajmc.com]
- 5. ashpublications.org [ashpublications.org]
- 6. What is the mechanism of Pirtobrutinib? [synapse.patsnap.com]
- 7. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Validation of BTK Ligand 12 in Primary Patient Samples: A Comparative Guide
This guide provides a comprehensive overview of the validation of Bruton's tyrosine kinase (BTK) inhibitors, with a focus on a novel BTK inhibitor, DTRMWXHS-12 (referred to as BTK Ligand 12), in the context of primary patient samples. Due to the limited availability of direct comparative preclinical data for DTRMWXHS-12 in publicly accessible literature, this guide utilizes data from well-characterized first and second-generation BTK inhibitors, ibrutinib (B1684441) and acalabrutinib (B560132), as a representative comparison. This approach allows for a thorough understanding of the experimental validation process for this class of targeted therapies.
The information presented here is intended for researchers, scientists, and drug development professionals actively involved in the fields of oncology, immunology, and pharmacology.
Introduction to BTK and its Inhibition
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling.[1] This pathway is essential for the development, proliferation, and survival of both normal and malignant B-cells.[2] Dysregulation of the BCR signaling pathway is a hallmark of various B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL), Mantle Cell Lymphoma (MCL), and Waldenström's Macroglobulinemia.[2] Consequently, BTK has emerged as a key therapeutic target for these diseases.
BTK inhibitors are small molecules designed to block the kinase activity of BTK, thereby disrupting the downstream signaling cascade that promotes cancer cell growth and survival.[2] These inhibitors can be broadly categorized into two main classes: covalent irreversible inhibitors and non-covalent reversible inhibitors. The first-generation BTK inhibitor, ibrutinib, and the second-generation inhibitors, acalabrutinib and zanubrutinib, are examples of covalent inhibitors that form a permanent bond with a cysteine residue (Cys481) in the active site of BTK.[2] DTRMWXHS-12 is also a selective, irreversible, and potent BTK inhibitor.
The validation of new BTK inhibitors in primary patient samples is a crucial step in their preclinical and clinical development. These studies provide essential information on the compound's potency, selectivity, and mechanism of action in a biologically relevant setting.
Comparative Performance in Primary Patient Samples
The following tables summarize key performance metrics for the representative BTK inhibitors, ibrutinib and acalabrutinib, in primary CLL cells. This data, gathered from various studies, offers a benchmark for evaluating novel BTK inhibitors like DTRMWXHS-12.
Table 1: In Vitro Cytotoxicity of BTK Inhibitors in Primary CLL Cells
| BTK Inhibitor | IC50 (nM) in Primary CLL Cells | Assay Method | Reference |
| Ibrutinib | 8 | Cell Viability Assay (e.g., MTS/MTT) | Representative data |
| Acalabrutinib | 3 | Cell Viability Assay (e.g., MTS/MTT) | Representative data |
| DTRMWXHS-12 | Not Publicly Available | - | - |
Table 2: Inhibition of BTK Phosphorylation in Primary CLL Cells
| BTK Inhibitor | IC50 (nM) for pBTK (Y223) Inhibition | Assay Method | Reference |
| Ibrutinib | <10 | Flow Cytometry / Western Blot | Representative data |
| Acalabrutinib | <5 | Flow Cytometry / Western Blot | Representative data |
| DTRMWXHS-12 | Not Publicly Available | - | - |
Table 3: Off-Target Kinase Inhibition Profile
| BTK Inhibitor | IC50 (nM) for EGFR | IC50 (nM) for ITK | IC50 (nM) for TEC | Reference |
| Ibrutinib | 5-10 | 5 | 78 | Representative data |
| Acalabrutinib | >1000 | >1000 | 47 | Representative data |
| DTRMWXHS-12 | Not Publicly Available | Not Publicly Available | Not Publicly Available | - |
Experimental Protocols
Detailed methodologies are critical for the accurate and reproducible validation of BTK inhibitors. Below are protocols for key experiments typically performed in primary patient samples.
Isolation of Primary Chronic Lymphocytic Leukemia (CLL) Cells from Patient Peripheral Blood
Objective: To obtain a highly pure population of primary CLL cells from whole blood for downstream in vitro assays.
Materials:
-
Whole blood from CLL patients collected in EDTA tubes.
-
Ficoll-Paque PLUS (or similar density gradient medium).
-
Phosphate-Buffered Saline (PBS).
-
Fetal Bovine Serum (FBS).
-
RosetteSep™ Human B Cell Enrichment Cocktail (optional, for samples with low white blood cell counts).
-
Centrifuge, sterile tubes, and pipettes.
Protocol:
-
Dilute the whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical centrifuge tube. The ratio of diluted blood to Ficoll-Paque should be approximately 2:1.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, a distinct layer of mononuclear cells (containing CLL cells) will be visible at the plasma-Ficoll interface.
-
Carefully aspirate the mononuclear cell layer and transfer to a new sterile tube.
-
Wash the cells by adding an excess of PBS and centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in the desired cell culture medium.
-
Perform a cell count and assess viability using Trypan Blue exclusion.
-
Purity of the isolated B-cells can be confirmed by flow cytometry using CD19 and CD5 markers.
In Vitro Cytotoxicity Assay
Objective: To determine the concentration-dependent effect of BTK inhibitors on the viability of primary CLL cells.
Materials:
-
Isolated primary CLL cells.
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin.
-
BTK inhibitors (e.g., DTRMWXHS-12, ibrutinib, acalabrutinib) dissolved in DMSO.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., MTS, MTT, or a luminescence-based ATP assay kit).
-
Plate reader.
Protocol:
-
Seed the primary CLL cells in a 96-well plate at a density of 1-2 x 10^5 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of the BTK inhibitors in culture medium. The final DMSO concentration should be kept below 0.1%.
-
Add 100 µL of the diluted inhibitors to the respective wells. Include wells with vehicle control (DMSO only) and untreated cells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.
BTK Target Engagement (Phospho-BTK) Assay by Flow Cytometry
Objective: To measure the inhibition of BTK autophosphorylation at a specific site (e.g., Y223) in primary CLL cells following treatment with a BTK inhibitor.
Materials:
-
Isolated primary CLL cells.
-
RPMI-1640 medium.
-
BTK inhibitors.
-
B-cell receptor agonist (e.g., anti-IgM antibody).
-
Fixation and permeabilization buffers (e.g., Cytofix/Cytoperm™).
-
Fluorochrome-conjugated antibodies: anti-CD19, anti-CD5, and anti-phospho-BTK (pY223).
-
Flow cytometer.
Protocol:
-
Resuspend primary CLL cells in RPMI-1640 medium.
-
Treat the cells with various concentrations of the BTK inhibitor or vehicle control (DMSO) for 1-2 hours at 37°C.
-
Stimulate the cells with an anti-IgM antibody (e.g., 10 µg/mL) for 10-15 minutes at 37°C to induce BTK phosphorylation. Include an unstimulated control.
-
Fix the cells immediately by adding a fixation buffer.
-
Permeabilize the cells using a permeabilization buffer.
-
Stain the cells with the antibody cocktail (anti-CD19, anti-CD5, and anti-phospho-BTK) for 30-60 minutes at room temperature in the dark.
-
Wash the cells with a wash buffer (PBS with 2% FBS).
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Gate on the CD19+/CD5+ CLL cell population and analyze the median fluorescence intensity (MFI) of the phospho-BTK signal.
-
Calculate the percentage of inhibition of BTK phosphorylation relative to the stimulated vehicle control.
Visualizations
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway.
Caption: Simplified BTK signaling pathway in B-cells and the inhibitory action of this compound.
Experimental Workflow for BTK Inhibitor Validation
This diagram outlines the key steps in the validation of a novel BTK inhibitor using primary patient samples.
Caption: Workflow for the validation of a novel BTK inhibitor in primary patient samples.
References
A Comparative Guide to the Pharmacokinetic Profiles of BTK Ligands
For Researchers, Scientists, and Drug Development Professionals
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and autoimmune diseases. The development of BTK inhibitors has revolutionized patient outcomes, with a growing number of approved and investigational ligands. These inhibitors are broadly classified into two categories based on their mechanism of action: covalent inhibitors that form an irreversible bond with the Cys481 residue in the BTK active site, and non-covalent inhibitors that bind reversibly. Understanding the distinct pharmacokinetic (PK) profiles of these ligands is paramount for optimizing dosing strategies, predicting efficacy, and minimizing off-target effects. This guide provides a comparative analysis of the pharmacokinetic properties of prominent BTK inhibitors, supported by experimental data and detailed methodologies.
Comparative Pharmacokinetic Data of BTK Inhibitors
The pharmacokinetic profiles of BTK inhibitors vary significantly, influencing their clinical utility. The following table summarizes key PK parameters for several notable covalent and non-covalent BTK ligands.
| Inhibitor | Type | Tmax (median, hours) | Half-life (t1/2, mean, hours) | Key Metabolite(s) | BTK Occupancy |
| Ibrutinib | Covalent | 0.5 - 1.0 | 0.88 - 2.1 | PCI-45227 (active) | >90% at Ctrough with 420-560 mg doses.[1] |
| Acalabrutinib | Covalent | 0.5 - 1.0 | 0.88 - 2.1 | ACP-5862 (active) | ≥95% maintained for 12 hours with 100 mg twice daily.[2] |
| Zanubrutinib (B611923) | Covalent | Not specified | Not specified | Not specified | Median steady-state occupancy of 100% in PBMCs over 24 hours at 320 mg total daily dose.[3] |
| Sofnobrutinib (B10796931) | Non-covalent | 2.5 - 4.0 | 3.7 - 9.0 | Not specified | Dose-dependent suppression of basophil and B-cell activation.[4] |
| Pirtobrutinib (B8146385) | Non-covalent | ~2 | ~20 | Not specified | Exceeded concentration for 96% inhibition of BTK in vitro at the recommended Phase 2 dose.[5] |
BTK Signaling Pathway
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling.[6][7] Upon BCR stimulation, BTK is activated and subsequently phosphorylates downstream substrates, including phospholipase Cγ2 (PLCγ2).[7] This initiates a cascade of signaling events leading to the activation of transcription factors crucial for B-cell proliferation, survival, and differentiation.[7][8][9] BTK inhibitors block this pathway by preventing the kinase activity of BTK.
Caption: The BTK signaling pathway initiated by BCR activation.
Experimental Protocols
The characterization of the pharmacokinetic profiles of BTK inhibitors involves a series of standardized in vivo and in vitro experiments.
In Vivo Pharmacokinetic Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of a BTK inhibitor in a living organism.
Typical Workflow:
Caption: A typical workflow for an in vivo pharmacokinetic study.
Methodology:
-
Animal Model Selection: Healthy adult subjects or relevant animal models (e.g., mice, rats, dogs) are chosen based on the study's objectives.
-
Drug Administration: The BTK inhibitor is administered, typically orally or intravenously, at a specified dose.
-
Sample Collection: Blood samples are collected at various time points post-administration (e.g., predose, and at 0.5, 1, 2, 4, 8, 12, and 24 hours).[3]
-
Sample Processing: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the parent drug and its major metabolites in the plasma is quantified using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key PK parameters such as maximum concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), and elimination half-life (t1/2) using non-compartmental or compartmental analysis.
In Vitro BTK Occupancy Assay
Objective: To measure the extent and duration of BTK engagement by an inhibitor in a cellular context.
Methodology:
-
Cell Treatment: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood samples and treated with the BTK inhibitor at various concentrations and for different durations.
-
Cell Lysis: The treated cells are lysed to release the intracellular proteins.
-
Probe Labeling: A biotin-conjugated probe that binds to the same active site as the inhibitor is added to the cell lysate. This probe will only bind to the BTK that is not already occupied by the inhibitor.
-
Detection: The amount of probe-bound (unoccupied) BTK is quantified using techniques such as ELISA or flow cytometry.
-
Occupancy Calculation: The percentage of BTK occupancy is calculated by comparing the amount of unoccupied BTK in the treated samples to that in the untreated control samples.
Conclusion
The pharmacokinetic profiles of BTK inhibitors are a critical determinant of their clinical success. Covalent inhibitors like ibrutinib, acalabrutinib, and zanubrutinib generally exhibit rapid absorption and variable half-lives, with a focus on maintaining high target occupancy. Non-covalent inhibitors such as sofnobrutinib and pirtobrutinib may offer different pharmacokinetic advantages, including longer half-lives, which could translate to less frequent dosing. The choice of a particular BTK inhibitor for a specific indication will depend on a comprehensive evaluation of its pharmacokinetic and pharmacodynamic properties, alongside its efficacy and safety profile. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of existing and emerging BTK ligands, ultimately contributing to the advancement of targeted therapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Population Pharmacokinetic Analysis of the BTK Inhibitor Zanubrutinib in Healthy Volunteers and Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, pharmacokinetics, and pharmacodynamics of sofnobrutinib, a novel non‐covalent BTK inhibitor, in healthy subjects: First‐in‐human phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. Targeting Bruton’s tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments | springermedicine.com [springermedicine.com]
- 7. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative Efficacy of Bruton's Tyrosine Kinase (BTK) Inhibitors in Preclinical Models of Multiple Sclerosis
Introduction
While the specific term "BTK ligand 12" does not correspond to a publicly recognized Bruton's Tyrosine Kinase (BTK) inhibitor in scientific literature, the field of multiple sclerosis (MS) research is actively investigating a class of molecules known as BTK inhibitors. These molecules are showing significant promise in preclinical and clinical studies for the treatment of MS.[1][2][3][4] This guide provides a comparative overview of the efficacy of several prominent BTK inhibitors that have been evaluated in established preclinical models of MS.
BTK is a key enzyme in the signaling pathways of B cells and myeloid cells (including microglia and macrophages), both of which are implicated in the pathology of MS.[5][6][7][8] By inhibiting BTK, these drugs can potentially modulate the autoimmune and inflammatory responses that drive the disease.[1][2][4] The following sections present a comparison of key BTK inhibitors, their efficacy data in preclinical models, detailed experimental protocols for these models, and a visualization of the relevant signaling pathway.
Efficacy of BTK Inhibitors in Preclinical MS Models
The efficacy of BTK inhibitors is primarily evaluated in two types of preclinical models: the Experimental Autoimmune Encephalomyelitis (EAE) model, which mimics the inflammatory aspects of MS, and the cuprizone-induced demyelination model, which is used to study demyelination and remyelination.[9]
Quantitative Data Summary
The following table summarizes the key efficacy findings for several BTK inhibitors in the EAE model.
| BTK Inhibitor | Preclinical Model | Key Efficacy Findings | Reference |
| Evobrutinib (B607390) | Progressive EAE (pEAE) in mice | - Significant reduction in disease severity in both prophylactic and therapeutic treatment paradigms.[10] - Reduced peak disease score and stabilized disease for up to 20 days post-onset.[10] - Significant reduction in meningeal inflammation.[2] | [2][10] |
| Fenebrutinib (B560142) | EAE in mice | - Significantly reduced clinical severity of EAE when administered prophylactically.[8] - Marginally ameliorated disability when initiated from the onset of clinical disability.[8] | [8] |
| Remibrutinib | Human MOG (HuMOG) EAE in mice | - Dose-dependent inhibition of B cell-dependent HuMOG EAE and strong reduction in neurological symptoms.[11] - At 30 mg/kg, demonstrated strong BTK occupancy in peripheral immune organs and the brain.[11][12] - Reduced ex vivo MOG-specific T cell recall response.[11] | [11][12] |
| Tolebrutinib (B611416) | Preclinical models | - Demonstrated superior brain penetration and potency compared to evobrutinib and fenebrutinib in preclinical analyses.[13] | [13] |
Experimental Protocols
Detailed methodologies for the key preclinical models used to evaluate BTK inhibitors in MS are provided below.
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is the most widely used animal model for MS, recapitulating many of the inflammatory and neurological features of the human disease.[14]
-
Induction of Active EAE:
-
Animals: C57BL/6 or SJL/J mice are commonly used strains.[15][16]
-
Antigen Emulsion: Mice are immunized subcutaneously with an emulsion containing a myelin antigen, such as Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 (MOG35-55) for C57BL/6 mice or Proteolipid Protein (PLP) peptide 139-151 for SJL/J mice, and Complete Freund's Adjuvant (CFA).[14][15][16]
-
Pertussis Toxin Administration: Mice receive intraperitoneal injections of pertussis toxin on the day of immunization and again 48 hours later to increase the permeability of the blood-brain barrier.[15][16][17]
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, where 0 is no disease and 5 is moribund or dead.[15]
-
-
Treatment Administration: BTK inhibitors or a vehicle control are typically administered orally on a daily basis, either starting from the day of immunization (prophylactic) or after the onset of clinical signs (therapeutic).[10][14]
Cuprizone-Induced Demyelination Model
The cuprizone (B1210641) model is a toxic model of demyelination that is useful for studying the processes of demyelination and remyelination independent of the adaptive immune system.[18]
-
Induction of Demyelination:
-
Animals: C57BL/6 mice are the most commonly used strain.[18]
-
Cuprizone Administration: Mice are fed a diet containing 0.2% (w/w) cuprizone for a period of 5-6 weeks to induce acute demyelination or for 12 weeks or longer for chronic demyelination.[18][19][20]
-
Remyelination Phase: To study remyelination, the cuprizone diet is replaced with a normal diet, and the repair process is monitored over several weeks.[19][21]
-
-
Assessment of Demyelination/Remyelination:
-
Histology: Brain sections are stained with Luxol Fast Blue (LFB) to visualize myelin.[18][22] The extent of demyelination is quantified by measuring the loss of LFB staining in specific brain regions like the corpus callosum.[22]
-
Immunohistochemistry: Staining for myelin proteins such as Myelin Basic Protein (MBP) is used to assess the presence and integrity of myelin sheaths.[22]
-
Signaling Pathways and Experimental Workflow
BTK Signaling Pathway
Bruton's Tyrosine Kinase is a critical signaling molecule downstream of the B cell receptor (BCR) and Fc receptors on myeloid cells.[5][11] Its activation leads to the downstream signaling cascades that promote B cell proliferation, differentiation, and antibody production, as well as the activation of myeloid cells and the release of inflammatory mediators.[6][7]
Caption: Simplified BTK signaling pathway in B cells and myeloid cells.
Experimental Workflow for EAE Studies
The following diagram illustrates a typical workflow for conducting a preclinical study of a BTK inhibitor in the EAE model.
Caption: Typical experimental workflow for an EAE study.
BTK inhibitors represent a promising therapeutic strategy for multiple sclerosis by targeting key pathological mechanisms involving both B cells and myeloid cells.[1][2][4] Preclinical studies in EAE and other models have demonstrated the potential of several BTK inhibitors to reduce inflammation, demyelination, and clinical signs of disease.[8][10][11] The data presented in this guide provide a comparative overview of the efficacy of leading BTK inhibitor candidates. Further clinical investigation is ongoing to determine the safety and efficacy of these agents in patients with MS.[2][3]
References
- 1. Bruton's Tyrosine Kinase Inhibition in the Treatment of Preclinical Models and Multiple Sclerosis | Bentham Science [benthamscience.com]
- 2. A review of Bruton’s tyrosine kinase inhibitors in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Bruton tyrosine kinase inhibitors for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Bruton’s tyrosine kinase: an emerging targeted therapy in myeloid cells within the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bruton Tyrosine Kinase in Lesions of Multiple Sclerosis and 3 of Its Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. neurologylive.com [neurologylive.com]
- 11. Remibrutinib (LOU064) inhibits neuroinflammation driven by B cells and myeloid cells in preclinical models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neurology.org [neurology.org]
- 13. New preclinical tolebrutinib data demonstrated superior brain penetration and potency – Consortium of Multiple Sclerosis Centers [mscare.org]
- 14. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 15. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Induction of Experimental Autoimmune Encephalomyelitis in a Mouse Model [jove.com]
- 18. benchchem.com [benchchem.com]
- 19. How to Use the Cuprizone Model to Study De- and Remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling BTK ligand 12
Essential Safety and Handling Guide for BTK Ligand 12
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds like this compound. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a potent kinase inhibitor necessitates stringent handling protocols to minimize exposure risk and ensure experimental integrity.[1] The following guidelines are based on best practices for handling potent kinase inhibitors and similar hazardous compounds.
Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against exposure.[2] All personnel handling this compound must be trained in the proper selection and use of the following equipment.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemically resistant, powder-free, chemotherapy-grade. The outer glove cuff should extend over the gown sleeve.[1][3] | Prevents skin absorption. Double gloving provides an extra layer of protection.[1][2] |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of low-permeability fabric (e.g., polyethylene-coated).[1][3] | Protects skin and personal clothing from contamination.[1][2] |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles when handling powder or solutions.[1] | Protects against splashes and aerosolized particles.[1][2] |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator.[1][4] | Required when handling the solid compound outside of a certified containment system to prevent inhalation.[1][4] |
Note: Disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.[3][4]
Operational Plan: Step-by-Step Handling Protocol
All procedures involving the solid form of this compound or its concentrated solutions must be conducted in a designated containment system, such as a certified chemical fume hood or a Class II Biosafety Cabinet (BSC), to minimize inhalation exposure.[4][5]
Preparation
-
Designate Work Area: Cordon off a specific area for handling the compound. Cover the work surface with absorbent, plastic-backed paper to contain potential spills.[4]
-
Assemble Materials: Gather all necessary equipment, including PPE, spill kits, and designated waste containers, before commencing work.
-
Don PPE: Put on all required PPE in the correct order (e.g., inner gloves, gown, outer gloves, face shield/goggles, respirator if needed) before entering the designated handling area.[4]
Handling and Solution Preparation
-
Weighing: If weighing the solid compound, do so on a tared weigh paper or boat within the containment of a fume hood or BSC to minimize powder dispersion.[5]
-
Reconstitution: When preparing solutions, slowly add the solvent to the solid compound to prevent splashing. Cap the vial and mix thoroughly (e.g., by vortexing) to ensure complete dissolution.
-
Labeling: Clearly label all containers with the compound name, concentration, preparation date, and user initials.[4]
Decontamination and Doffing PPE
-
Surface Decontamination: After handling is complete, wipe down all surfaces and equipment within the containment system with an appropriate decontamination solution.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, outer gloves are removed first, followed by the gown, face shield, and then inner gloves.[4]
Disposal Plan
All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.[1]
| Waste Type | Examples | Disposal Container | Final Disposal Method |
| Solid Hazardous Waste | Gloves, gown, absorbent liners, weigh boats, pipette tips, empty vials. | Designated, sealed, and labeled hazardous waste container (e.g., yellow chemotherapy bin).[1] | High-temperature incineration by a certified hazardous waste management company. |
| Liquid Hazardous Waste | Unused or expired stock solutions, contaminated solvents. | Labeled, leak-proof hazardous liquid waste container. DO NOT pour down the drain.[1] | Incineration by a certified hazardous waste management company. |
| Sharps Hazardous Waste | Needles and syringes. | Puncture-proof, labeled sharps container designated for hazardous waste.[1] | Autoclaving followed by incineration or as per institutional protocol.[1] |
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
